Bazedoxifene
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31/h6-15,20,33-34H,2-5,16-19,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJGJABZCDBEDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173593 | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198481-32-2 | |
| Record name | Bazedoxifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198481-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bazedoxifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06401 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bazedoxifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70173593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-{4-[2-(1-Azepanyl)ethoxy]benzyl}-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BAZEDOXIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q16TT9C5BK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Bazedoxifene mechanism of action in breast cancer cells
An In-depth Technical Guide: The Mechanism of Action of Bazedoxifene in Breast Cancer Cells
Introduction
This compound (BZA) is a third-generation selective estrogen receptor modulator (SERM) that also exhibits properties of a selective estrogen receptor degrader (SERD). This dual activity distinguishes it from earlier SERMs like tamoxifen (B1202) and makes it a compound of significant interest in the treatment of estrogen receptor-positive (ER+) breast cancer. This guide provides a detailed examination of the molecular mechanisms through which this compound exerts its anti-proliferative and pro-apoptotic effects on breast cancer cells, intended for researchers, scientists, and professionals in drug development.
Core Mechanism: Dual SERM and SERD Activity
This compound's primary mechanism involves direct interaction with the estrogen receptor alpha (ERα), the key driver in the majority of breast cancers. Unlike endogenous estradiol, which activates the receptor, this compound binding induces a distinct conformational change in the ERα protein. This altered conformation serves two main purposes:
-
Transcriptional Antagonism (SERM activity): The BZA-ERα complex is unable to effectively recruit co-activator proteins necessary for the transcription of estrogen-responsive genes that promote cell proliferation, such as c-Myc and cyclin D1. Instead, it promotes the recruitment of co-repressors, actively silencing these target genes.
-
Protein Degradation (SERD activity): The unique conformation induced by this compound marks the ERα protein for proteasomal degradation. This leads to a significant reduction in the total cellular levels of ERα, effectively depriving the cancer cells of a critical signaling hub. This SERD activity is a key advantage, particularly in contexts where resistance to other SERMs has developed.
Downstream Cellular Effects
Induction of Apoptosis
This compound treatment effectively induces programmed cell death, or apoptosis, in ER+ breast cancer cells. This is achieved primarily through the intrinsic mitochondrial pathway. Mechanistically, this compound has been shown to:
-
Downregulate Bcl-2: It suppresses the expression of the anti-apoptotic protein Bcl-2.
-
Upregulate Bax: It increases the expression of the pro-apoptotic protein Bax.
This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of the caspase cascade (specifically caspase-9 and caspase-3), culminating in cell death.
Modulation of Pro-Survival Signaling Pathways
Beyond its direct action on ERα, this compound also attenuates critical pro-survival signaling pathways that are often dysregulated in breast cancer.
-
PI3K/AKT Pathway: this compound has been observed to inhibit the phosphorylation of AKT, a key kinase that promotes cell survival and proliferation. By suppressing AKT activity, this compound hinders downstream signaling that would otherwise inhibit apoptosis and promote cell cycle progression.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade for cell growth. This compound treatment has been associated with a reduction in the phosphorylation of ERK1/2, thereby dampening this pro-proliferative signal.
Bazedoxifene Signaling in Osteoporosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) approved for the prevention and treatment of postmenopausal osteoporosis. Its therapeutic efficacy lies in its tissue-selective estrogen receptor (ER) agonist and antagonist activity. In bone, this compound acts as an ER agonist, mimicking the beneficial effects of estrogen on bone metabolism. This technical guide provides an in-depth overview of the molecular signaling pathways of this compound in bone, detailing its interaction with estrogen receptors, downstream cellular effects on osteoblasts and osteoclasts, and its overall impact on bone homeostasis. The guide includes a compilation of quantitative data from clinical studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action in the context of osteoporosis.
Introduction
Postmenopausal osteoporosis is characterized by a decline in estrogen levels, leading to an imbalance in bone remodeling, with bone resorption exceeding bone formation. This compound, as a SERM, offers a targeted therapeutic approach by selectively modulating estrogen receptor activity. It exhibits estrogenic effects in the skeletal system, thereby inhibiting bone resorption and preserving bone mineral density (BMD), while acting as an antagonist in uterine and breast tissues, which minimizes the risks associated with traditional hormone replacement therapy.[1][2] This tissue-specific action is mediated by the differential conformation of the estrogen receptor upon ligand binding and the subsequent recruitment of distinct co-regulatory proteins in different cell types.[2]
This compound and Estrogen Receptor Signaling
This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERα.[3] The binding of this compound to these receptors induces a unique conformational change that facilitates the recruitment of co-activators in bone cells, leading to the transcription of estrogen-responsive genes that promote bone health. In contrast, in tissues like the endometrium and breast, it recruits co-repressors, antagonizing estrogen's effects.[3]
Genomic Signaling Pathway
The primary mechanism of this compound in bone is through the genomic signaling pathway. Upon entering an osteoblast or osteoclast precursor, this compound binds to ERα or ERβ in the cytoplasm or nucleus. This complex then dimerizes and translocates to the nucleus, where it binds to Estrogen Response Elements (EREs) on the DNA. This binding initiates the transcription of target genes that regulate bone metabolism.
A critical aspect of this pathway is the modulation of the RANKL/OPG system. This compound, through its agonistic action on ERs in osteoblasts, is understood to decrease the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG).[4][5][6] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on the surface of osteoclast precursors. This shift in the RANKL/OPG ratio inhibits osteoclast differentiation and activation, thereby reducing bone resorption.
Non-Genomic Signaling
While the genomic pathway is predominant, non-genomic signaling may also play a role. This involves the rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway, by membrane-associated estrogen receptors. This compound's activity through these pathways in bone cells is an area of ongoing research but is thought to contribute to its overall bone-protective effects.
Quantitative Data on this compound's Efficacy
Clinical trials have provided robust quantitative data on the efficacy of this compound in postmenopausal women with osteoporosis.
Receptor Binding Affinity
The binding affinity of this compound to estrogen receptors is a key determinant of its activity.
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| This compound | ~2.4 - 26 | Not specified |
| 17β-Estradiol | ~3 | Not specified |
| Raloxifene | ~4 | Not specified |
| Table 1: Comparative binding affinities (IC50) for Estrogen Receptors. Data compiled from multiple sources.[7][8] |
Effects on Bone Mineral Density (BMD)
This compound has been shown to significantly increase BMD at various skeletal sites.
| Treatment (daily) | Duration | Lumbar Spine BMD % Change (vs. Placebo) | Total Hip BMD % Change (vs. Placebo) | Femoral Neck BMD % Change (vs. Placebo) |
| This compound 10 mg | 24 months | +1.08% | - | - |
| This compound 20 mg | 24 months | +1.41% | Significant increase | Significant increase |
| This compound 40 mg | 24 months | +1.49% | Significant increase | Significant increase |
| Raloxifene 60 mg | 24 months | +1.49% | Significant increase | Significant increase |
| Table 2: Percent change in Bone Mineral Density (BMD) with this compound treatment in postmenopausal women.[1] |
Effects on Bone Turnover Markers
This compound significantly reduces the levels of bone turnover markers, indicating a decrease in bone resorption and formation, leading to a net positive effect on bone mass.
| Treatment (daily) | Duration | Serum Osteocalcin % Reduction (vs. Placebo) | Serum C-telopeptide (CTX) % Reduction (vs. Placebo) |
| This compound 10 mg | 24 months | -21% | -25% |
| This compound 20 mg | 24 months | -22% | -24% |
| This compound 40 mg | 24 months | -22% | -22% |
| Raloxifene 60 mg | 24 months | -27% | -32% |
| Table 3: Percent reduction in bone turnover markers with this compound treatment.[1] |
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of SERMs like this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
Objective: To determine the IC50 value of this compound for ERα and ERβ.
Materials:
-
Purified recombinant human ERα and ERβ
-
Radiolabeled estradiol (B170435) (e.g., [3H]17β-estradiol)
-
Unlabeled this compound
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
96-well plates
-
Scintillation counter and fluid
-
Glass fiber filters
Procedure:
-
Preparation: Prepare a series of dilutions of unlabeled this compound.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled estradiol with the purified estrogen receptor in the presence of varying concentrations of unlabeled this compound. Include control wells with no unlabeled competitor (total binding) and wells with a high concentration of an unlabeled ligand to determine non-specific binding.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., incubate for a specified time at a specific temperature).
-
Separation: Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters. The receptors and bound ligand will be retained on the filter.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol.
Osteoclast Differentiation and TRAP Staining Assay
This assay is used to assess the effect of a compound on the formation of mature osteoclasts.
Objective: To determine the effect of this compound on RANKL-induced osteoclast differentiation.
Materials:
-
Bone marrow cells from mice or human peripheral blood mononuclear cells (PBMCs)
-
Macrophage colony-stimulating factor (M-CSF)
-
Receptor activator of nuclear factor-κB ligand (RANKL)
-
This compound
-
Cell culture medium and plates
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
Procedure:
-
Cell Seeding: Isolate and culture bone marrow cells or PBMCs in the presence of M-CSF to generate osteoclast precursors.
-
Differentiation Induction: Treat the precursor cells with RANKL to induce differentiation into osteoclasts. Concurrently, treat different wells with varying concentrations of this compound.
-
Culture: Culture the cells for several days, replacing the medium with fresh medium containing the respective treatments as needed.
-
TRAP Staining: After the culture period, fix the cells and stain for TRAP, an enzyme characteristic of osteoclasts. Mature osteoclasts are large, multinucleated, and TRAP-positive.
-
Quantification: Count the number of TRAP-positive multinucleated cells in each well under a microscope.
-
Data Analysis: Compare the number of osteoclasts in the this compound-treated wells to the control wells (treated with RANKL only) to determine the inhibitory effect of this compound on osteoclastogenesis.
Luciferase Reporter Gene Assay
This assay is used to measure the transcriptional activity of a nuclear receptor in response to a ligand.
Objective: To determine the estrogenic (agonistic) or anti-estrogenic (antagonistic) activity of this compound.
Materials:
-
A suitable cell line (e.g., HEK293 or a bone cell line)
-
Expression plasmids for ERα or ERβ
-
A reporter plasmid containing an estrogen-responsive element (ERE) linked to a luciferase gene
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization
-
Transfection reagent
-
This compound and/or estradiol
-
Luciferase assay reagents
Procedure:
-
Transfection: Co-transfect the cells with the estrogen receptor expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound alone (to test for agonistic activity) or in combination with a fixed concentration of estradiol (to test for antagonistic activity).
-
Incubation: Incubate the cells for a sufficient period to allow for gene expression (e.g., 24-48 hours).
-
Cell Lysis: Lyse the cells to release the cellular contents, including the expressed luciferase enzymes.
-
Luciferase Assay: Measure the activity of both firefly and Renilla luciferase using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the luciferase activity in the treated cells to that in the control cells to determine the agonistic or antagonistic effect of this compound.
Conclusion
This compound's efficacy in the management of postmenopausal osteoporosis is rooted in its selective estrogenic activity in bone. By binding to estrogen receptors and modulating the transcription of key genes involved in bone remodeling, particularly those in the RANKL/OPG signaling pathway, this compound effectively reduces bone resorption and preserves bone mass. The quantitative data from clinical studies and the detailed understanding of its molecular mechanisms, as elucidated through the experimental protocols described herein, provide a strong foundation for its clinical use and for future research in the development of next-generation SERMs for osteoporosis and other estrogen-related conditions.
References
- 1. endorama.gr [endorama.gr]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogen Regulates Bone Turnover by Targeting RANKL Expression in Bone Lining Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estrogens and androgens inhibit association of RANKL with the pre-osteoblast membrane through post-translational mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of estrogen on osteoprotegerin, RANKL, and estrogen receptor expression in human osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
Bazedoxifene: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) with a well-defined role in the management of postmenopausal osteoporosis. Beyond its primary therapeutic indication, emerging research has unveiled a multifaceted pharmacological profile, implicating novel molecular targets and signaling pathways. This technical guide provides a comprehensive overview of the identification and validation of this compound's primary and secondary targets. We delve into its established interaction with estrogen receptors (ERα and ERβ) and explore its off-target inhibitory effects on the glycoprotein (B1211001) 130 (GP130) signaling pathway. This document furnishes detailed experimental protocols for key validation assays, presents quantitative data in structured tables for comparative analysis, and utilizes Graphviz diagrams to visualize the intricate signaling networks and experimental workflows.
Introduction
This compound, an indole-based SERM, exhibits tissue-selective estrogen receptor agonist and antagonist activity.[1] This selective modulation forms the basis of its clinical efficacy in preventing bone loss while minimizing uterotrophic and mammotrophic effects.[2][3] More recently, this compound has been identified as a potent inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling cascade, a pathway implicated in various cancers.[4][5] This dual activity has spurred investigations into its potential as a repurposed therapeutic agent in oncology. This guide serves as a technical resource for researchers, offering a detailed examination of the methodologies and data underpinning our current understanding of this compound's molecular targets.
Primary Target: Estrogen Receptors (ERα and ERβ)
This compound's primary mechanism of action involves high-affinity binding to estrogen receptors alpha (ERα) and beta (ERβ).[3] Its tissue-specific effects are a consequence of the unique conformational changes it induces in the receptors upon binding, leading to differential recruitment of co-activator and co-repressor proteins.
Quantitative Binding and Functional Data
The binding affinity and functional potency of this compound for ERα and ERβ have been quantified through various in vitro assays. The following tables summarize key quantitative data.
| Parameter | ERα | ERβ | Reference |
| IC50 (nM) | 26 | 99 | [6] |
| Dissociation Constant (Kd) (nM) | ~0.1 | ~0.3 | [7] |
Table 1: Binding Affinity of this compound for Estrogen Receptors.
| Cell Line | Assay | IC50 (nM) | Reference |
| MCF-7 (ER+) | Proliferation | 0.19 | [3] |
| MCF-7 (ER+) | ERE-Luciferase | 0.12 | [8] |
| MCF-7:5C (Hormone-Independent) | Proliferation | BZA and Fulvestrant inhibit growth | [9] |
Table 2: Functional Activity of this compound in Estrogen Receptor-Positive Cells.
Experimental Protocols for Estrogen Receptor Target Validation
This assay quantifies the affinity of this compound for estrogen receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified human ERα or ERβ
-
[³H]-17β-estradiol (Radioligand)
-
This compound
-
Binding Buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)
-
Wash Buffer (e.g., ice-cold Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in binding buffer. Prepare a fixed concentration of [³H]-17β-estradiol (e.g., 1 nM).
-
Assay Setup: In a 96-well plate, add the purified estrogen receptor, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of this compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation.[8]
This assay assesses the antiproliferative effect of this compound on estrogen-dependent breast cancer cells.
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Treatment: Replace the medium with medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Off-Target Identification: GP130 and the IL-6 Signaling Pathway
A significant off-target effect of this compound is the inhibition of the IL-6/GP130 signaling pathway, which is independent of its estrogen receptor activity.[4] this compound directly binds to the GP130 receptor, disrupting the IL-6/GP130 interaction and subsequently inhibiting downstream signaling cascades like the JAK/STAT3 pathway.[4][10]
Quantitative Data for GP130 Interaction and Downstream Effects
| Parameter | Value | Method | Reference |
| GP130 Binding Affinity (Kd) | 182.7 µM | Surface Plasmon Resonance (SPR) | [2][4] |
| IC50 (STAT3 Phosphorylation) | Dose-dependent inhibition observed | Western Blot | [8][11] |
| IC50 (Cell Viability - SUM149PT) | 8.038 µM (72h) | MTT Assay | |
| IC50 (Cell Viability - MDA-MB-231) | 7.988 µM (72h) | MTT Assay |
Table 3: this compound's Interaction with GP130 and a Key Downstream Effector.
Experimental Protocols for GP130 Target Validation
DARTS is utilized to confirm the direct binding of this compound to GP130 without chemical modification of the drug. The principle is that drug binding stabilizes the target protein against proteolysis.
Materials:
-
Cell lysate containing GP130
-
This compound
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blot reagents
-
Anti-GP130 antibody
Procedure:
-
Lysate Preparation: Prepare total protein lysate from cells expressing GP130.
-
Drug Incubation: Incubate aliquots of the lysate with varying concentrations of this compound or vehicle control.
-
Protease Digestion: Add a protease to each aliquot and incubate for a specific time to allow for protein digestion.
-
Reaction Quenching: Stop the digestion by adding a protease inhibitor and/or sample loading buffer and heating.
-
Analysis: Analyze the samples by SDS-PAGE and Western blot using an anti-GP130 antibody to visualize the extent of GP130 degradation. Increased GP130 stability (less degradation) in the presence of this compound indicates a direct interaction.
Co-IP can be used to demonstrate that this compound disrupts the interaction between IL-6 and GP130.
Materials:
-
Cells expressing GP130 and IL-6 receptor (IL-6R)
-
This compound
-
Recombinant IL-6
-
Lysis buffer
-
Anti-GP130 antibody
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE and Western blot reagents
-
Anti-IL-6R antibody
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control, followed by stimulation with recombinant IL-6.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an anti-GP130 antibody, followed by the addition of Protein A/G agarose beads to pull down GP130 and its interacting partners.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blot using an anti-IL-6R antibody. A decrease in the co-immunoprecipitated IL-6R in this compound-treated samples indicates disruption of the IL-6/GP130 interaction.
This assay validates the downstream functional consequences of GP130 inhibition by measuring the phosphorylation status of STAT3, a key downstream signaling molecule.
Materials:
-
Cancer cell line (e.g., HEPG2, MDA-MB-231)
-
This compound
-
IL-6
-
Lysis buffer with phosphatase and protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and, after reaching appropriate confluency, pre-treat with varying concentrations of this compound followed by stimulation with IL-6 (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against p-STAT3. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using a chemiluminescent substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total STAT3 antibody as a loading control.
-
Data Analysis: Quantify band intensities and express the level of p-STAT3 relative to total STAT3.
In Vivo Target Validation
The anti-tumor effects of this compound, mediated through both ER and GP130 pathways, have been validated in preclinical xenograft models.
Quantitative In Vivo Efficacy Data
| Cancer Model | Treatment | Outcome | Reference |
| Tamoxifen-resistant breast cancer xenograft | This compound | Significant reversal of tamoxifen-stimulated tumor growth | |
| HEPG2 (liver cancer) xenograft | This compound | Significant suppression of tumor growth (decreased tumor volume and weight) | [1][10] |
| Ovarian cancer xenograft | This compound + Paclitaxel (B517696) | Inhibition of tumor growth |
Table 4: In Vivo Antitumor Efficacy of this compound.
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound.
Conclusion
The comprehensive characterization of this compound's molecular targets reveals a dual mechanism of action with significant therapeutic implications. Its well-established role as a SERM, with selective agonist and antagonist activities on estrogen receptors, is complemented by its more recently discovered function as a direct inhibitor of the GP130 signaling pathway. The experimental methodologies and quantitative data presented in this guide provide a robust framework for the continued investigation of this compound's therapeutic potential, not only in osteoporosis but also in oncology and other diseases where the IL-6/GP130 axis is dysregulated. This in-depth understanding is crucial for designing future preclinical and clinical studies aimed at fully harnessing the therapeutic capabilities of this versatile molecule.
References
- 1. This compound exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits sustained STAT3 activation and increases survival in GBM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of GP130/STAT3 and EMT by combined this compound and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
The Pharmacodynamics of Bazedoxifene in Postmenopausal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinct tissue-selective profile, making it a valuable therapeutic agent for the management of postmenopausal conditions, particularly osteoporosis.[1][2] Unlike traditional hormone replacement therapy, this compound acts as an estrogen receptor agonist in bone while functioning as an antagonist in uterine and breast tissues.[1][3] This dual activity allows for the prevention of bone loss associated with estrogen deficiency without stimulating endometrial or mammary gland proliferation.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound in preclinical postmenopausal models, focusing on its molecular interactions, cellular effects, and overall impact on target tissues.
Mechanism of Action
This compound exerts its effects by binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[4] The tissue-specific agonist or antagonist activity of this compound is determined by the conformational changes it induces in the estrogen receptor upon binding. These unique conformations lead to the differential recruitment of co-activator and co-repressor proteins, which in turn modulate the transcription of estrogen-responsive genes in a tissue-dependent manner.[3]
Data Presentation: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50, nM) | Reference |
| This compound | ERα | 23 ± 15 | [4] |
| ERβ | 85 ± 59 | [4] | |
| 17β-estradiol | ERα | 3 ± 1 | [4] |
| Raloxifene | ERα | 4 ± 3 | [4] |
Effects on Bone Metabolism in Ovariectomized (OVX) Rodent Models
The ovariectomized (OVX) rodent, particularly the rat, is the most widely used preclinical model for postmenopausal osteoporosis due to the rapid bone loss that follows the removal of the ovaries and subsequent estrogen deficiency.
Data Presentation: Effects on Bone Mineral Density (BMD) and Bone Turnover Markers in OVX Rats
| Treatment Group | Dosage (mg/kg/day) | Duration | Skeletal Site | Change in BMD vs. OVX Control | Bone Turnover Marker | Change vs. OVX Control | Reference |
| This compound | 0.3 | 6 weeks | Total Body | Significant Increase | Osteocalcin (BGP) | ↓ | [5] |
| PINP | ↓ | [5] | |||||
| CTX | No significant change | [5] | |||||
| This compound | 0.33 | 8 months | Lumbar Spine | Partial Recovery | BGP | Basal levels recovered | [6] |
| Femur | No significant recovery | PINP | Basal levels recovered | [6] | |||
| CTX | No significant variations | [6] |
Signaling Pathways in Bone
This compound's bone-protective effects are mediated through its influence on key signaling pathways in bone cells. In osteoblasts, this compound, acting as an ERα agonist, has been shown to suppress the synthesis of macrophage colony-stimulating factor (M-CSF), a promoter of osteoclastogenesis, by inhibiting the JNK signaling pathway.[7][8] Furthermore, this compound modulates the critical RANKL/RANK/OPG signaling axis, which governs osteoclast differentiation and activity. By mimicking the effects of estrogen, this compound is thought to decrease the expression of RANKL and increase the expression of OPG by osteoblasts, leading to a reduction in osteoclast formation and bone resorption.[9]
Effects on Uterine and Breast Tissue
A key characteristic of this compound is its antagonist activity in the uterus and breast, which minimizes the risks associated with unopposed estrogenic stimulation.
Data Presentation: Effects on Uterine Wet Weight and Endometrial Histology
| Animal Model | Treatment | Dosage | Duration | Change in Uterine Wet Weight vs. Control | Endometrial Histology | Reference |
| Ovariectomized Rat | This compound | 0.3 mg/kg/day | 12 months | No significant change | Atrophic | [10] |
| Conjugated Estrogens (CE) | 2.5 mg/kg/day | 12 months | Significant Increase | Proliferative | [10] | |
| This compound + CE | 0.3 mg/kg/day + 2.5 mg/kg/day | 12 months | Significantly less than CE alone | Atrophic | [10] | |
| Ovariectomized Cynomolgus Monkey | This compound | 20 mg/day | 20 months | No significant change | Atrophic, reduced epithelial proliferation | [11] |
| Conjugated Equine Estrogens (CEE) | 0.45 mg/day | 20 months | Significant Increase | Proliferative, increased epithelial area | [11] | |
| This compound + CEE | 20 mg/day + 0.45 mg/day | 20 months | Significantly less than CEE alone | Atrophic, significantly less epithelial area than CEE | [11] |
In in vitro models using the MCF-7 human breast cancer cell line, this compound demonstrates anti-proliferative effects by acting as an estrogen receptor antagonist. It inhibits estrogen-induced cell growth and has been shown to down-regulate the expression of ERα and cyclin D1, a key regulator of the cell cycle.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis
Objective: To induce a state of estrogen deficiency that mimics postmenopause, leading to bone loss.
Animals: Adult female Sprague-Dawley or Wistar rats, typically 6 months of age.
Procedure:
-
Anesthesia: Anesthetize the rats using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Preparation: Shave and disinfect the surgical area on the dorsal or ventral side. A bilateral dorsal approach is common.
-
Incision: Make small incisions through the skin and underlying muscle to locate the ovaries.
-
Ovariectomy: Ligate the ovarian blood vessels and the fallopian tube, and then carefully excise the ovaries.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery.
-
Verification of Osteoporosis: Bone loss is typically significant within 4-8 weeks post-ovariectomy. Verification can be done by measuring serum estrogen levels, observing uterine atrophy, and assessing bone mineral density.
Bone Mineral Density (BMD) Measurement
Objective: To quantify changes in bone mass in response to treatment.
Method: Dual-energy X-ray absorptiometry (DXA) is a common and non-invasive method.
Procedure:
-
Anesthesia: Anesthetize the animal to prevent movement during scanning.
-
Positioning: Place the animal in a prone position on the DXA scanner bed.
-
Scanning: Perform a total body scan or scans of specific regions of interest (e.g., lumbar spine, femur).
-
Analysis: Use the scanner's software to calculate BMD (in g/cm²) for the desired skeletal sites.
Histological Analysis of the Endometrium
Objective: To assess the proliferative status of the uterine lining.
Procedure:
-
Tissue Collection: At the end of the study, euthanize the animals and dissect the uterus.
-
Fixation: Fix the uterine tissue in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissue through a series of ethanol (B145695) concentrations, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Staining: Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cellular morphology.
-
Microscopy: Examine the sections under a light microscope to assess endometrial thickness, glandular development, and cellular proliferation.
In Vitro MCF-7 Cell Proliferation Assay
Objective: To evaluate the direct effect of this compound on the proliferation of estrogen-receptor-positive breast cancer cells.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
This compound
-
17β-estradiol (as a positive control for proliferation)
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density.
-
Hormone Deprivation: Culture the cells in a medium containing charcoal-stripped FBS for 24-48 hours to remove endogenous steroids.
-
Treatment: Treat the cells with varying concentrations of this compound, with or without 17β-estradiol. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for a specified period (e.g., 3-5 days).
-
Proliferation Assessment: Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a plate reader to determine the relative number of viable cells.
Conclusion
The pharmacodynamic profile of this compound in postmenopausal models demonstrates its efficacy as a selective estrogen receptor modulator. Its ability to act as an estrogen agonist in bone tissue leads to the preservation of bone mass and strength, while its antagonist effects in the uterus and breast mitigate the risks associated with estrogenic stimulation. The data from preclinical studies, particularly in the well-established ovariectomized rat model, provide a strong rationale for its clinical use in the prevention and treatment of postmenopausal osteoporosis. The detailed experimental protocols outlined in this guide serve as a valuable resource for researchers investigating the multifaceted actions of this compound and other SERMs.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. This compound: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bazedoxifene Structure-Activity Relationship: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) characterized by its indole-based core structure.[1] It exhibits a tissue-specific pharmacological profile, acting as an estrogen receptor (ER) antagonist in breast and uterine tissues while demonstrating agonist activity in bone.[2][3] This dual activity makes it a valuable therapeutic agent for the treatment of postmenopausal osteoporosis and for managing menopausal symptoms when combined with conjugated estrogens.[1] Beyond its well-established role as a SERM, this compound has also been identified as an inhibitor of the IL-6/GP130 signaling pathway, suggesting its potential in cancer therapy.[4]
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, focusing on the key structural features that govern its biological activity. The document summarizes quantitative data on the binding affinities and functional activities of this compound and related analogs, details the experimental protocols for key assays, and visualizes the relevant signaling pathways.
Core Structure and Pharmacophore
The chemical structure of this compound, 1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, reveals the key pharmacophoric elements essential for its activity as a SERM. The indole (B1671886) scaffold serves as a rigid core, with critical substitutions at the 1, 2, 3, and 5 positions that dictate its interaction with estrogen receptors.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the available quantitative data from SAR studies on this compound and its analogs. These studies explore how modifications to the core indole structure, the side chain, and substituent groups impact the binding affinity for estrogen receptors (ERα and ERβ) and the functional activity in cellular assays.
Table 1: Estrogen Receptor Binding Affinity of this compound and Related SERMs
| Compound | Core Structure | ERα IC50 (nM) | ERβ IC50 (nM) | Reference(s) |
| This compound | Indole | 26 | 99 | [4][5][6] |
| Raloxifene | Benzothiophene | ~26 | - | [5] |
| 17β-Estradiol | Steroidal | ~2.6 | - | [5] |
Table 2: Functional Activity of this compound in Breast Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | IC50 (nM) | Reference(s) |
| This compound | MCF-7 | Proliferation (E2-induced) | Inhibition | 0.19 | [5][7] |
| This compound | MCF-7:5C (Hormone-Independent) | Growth Inhibition | - | - | [8] |
| Fulvestrant | MCF-7:5C (Hormone-Independent) | Growth Inhibition | - | - | [8] |
Table 3: Structure-Activity Relationship of Indole-Based SERM Analogs
| Analog | R1 (Indole N1) | R2 (Indole C2) | R3 (Indole C3) | R5 (Indole C5) | ERα Binding IC50 (nM) | MCF-7 Proliferation IC50 (µM) | Reference(s) |
| This compound | -[4-[2-(azepan-1-yl)ethoxy]benzyl] | 4-hydroxyphenyl | methyl | hydroxyl | 26 | 0.00019 | [5] |
| Analog 1 | H | 4-hydroxyphenyl | H | 6-amino | 204.75 | 57.13 | [9] |
| Analog 2 | H | 4-hydroxyphenyl | H | 6-(3-(trifluoromethyl)benzamido) | 1.76 | 28.23 | [9] |
| Analog 3 | H | 4-hydroxyphenyl | H | 6-(4-cyanobenzamido) | 2.53 | 31.44 | [9] |
| Analog 4 | H | 4-hydroxyphenyl | H | 6-(4-bromobenzamido) | 3.23 | 33.52 | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand, typically [3H]-17β-estradiol.
Materials:
-
Purified recombinant human ERα or ERβ, or rat uterine cytosol as a source of ERs.[10]
-
[3H]-17β-estradiol (radioligand).
-
Test compound (e.g., this compound).
-
Assay Buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[10]
-
Hydroxylapatite (HAP) slurry or dextran-coated charcoal.[10]
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of [3H]-17β-estradiol in the assay buffer.[10]
-
Incubation: In microcentrifuge tubes, combine the ER preparation, the fixed concentration of [3H]-17β-estradiol, and varying concentrations of the test compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).[10]
-
Equilibration: Incubate the mixture at 4°C for 16-20 hours to reach binding equilibrium.[10]
-
Separation of Bound and Free Ligand: Add HAP slurry or dextran-coated charcoal to each tube to adsorb the receptor-ligand complexes. Centrifuge to pellet the adsorbent.[10]
-
Quantification: Carefully remove the supernatant and wash the pellet. Add scintillation cocktail to the pellet and measure the radioactivity using a scintillation counter.[10]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
MCF-7 Cell Proliferation Assay
This cell-based assay is used to assess the estrogenic or anti-estrogenic activity of a compound by measuring its effect on the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin-streptomycin).
-
Hormone-depleted medium (phenol red-free medium with charcoal-stripped fetal bovine serum).
-
Test compound (e.g., this compound).
-
17β-Estradiol (for antagonist assays).
-
Cell proliferation detection reagent (e.g., MTT, MTS, or a DNA-binding fluorescent dye like SYBR Green).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Hormone Deprivation: Replace the growth medium with hormone-depleted medium and incubate for 24-48 hours to synchronize the cells and reduce basal estrogenic activity.
-
Compound Treatment:
-
Agonist activity: Treat the cells with serial dilutions of the test compound.
-
Antagonist activity: Co-treat the cells with a fixed concentration of 17β-estradiol (to stimulate proliferation) and serial dilutions of the test compound.[5]
-
-
Incubation: Incubate the plates for 6 days, with daily media changes.
-
Proliferation Assessment: Add the cell proliferation detection reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control (for agonist activity) or the estradiol-treated control (for antagonist activity). Plot the percentage of proliferation against the log concentration of the test compound to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, visualize the key signaling pathways modulated by this compound and a typical experimental workflow.
Conclusion
The structure-activity relationship of this compound is multifaceted, with its indole core and specific substitutions playing a crucial role in its selective modulation of estrogen receptors. The data presented in this guide highlight the importance of the chemical architecture in achieving the desired tissue-specific agonist and antagonist effects. The detailed experimental protocols provide a foundation for researchers to further investigate the pharmacological properties of this compound and to design novel SERMs with improved therapeutic profiles. Furthermore, the elucidation of its inhibitory activity on the IL-6/GP130 signaling pathway opens new avenues for its potential application in oncology. A thorough understanding of the SAR of this compound is paramount for the continued development of this and next-generation targeted endocrine therapies.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Facebook [cancer.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Computer-Aided Ligand Discovery for Estrogen Receptor Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Bazedoxifene's In Vivo Impact on Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vivo effects of Bazedoxifene on bone resorption. This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated significant efficacy in the prevention and treatment of postmenopausal osteoporosis by acting as an estrogen receptor agonist in bone tissue.[1][2][3] This document synthesizes quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and visualizes the underlying molecular pathways to offer a comprehensive resource for professionals in the field.
Core Mechanism of Action: Modulating Bone Remodeling
This compound exerts its bone-protective effects by selectively binding to estrogen receptors (ERα and ERβ) with a slightly higher affinity for ERα.[2][4] This interaction in bone cells mimics the effects of estrogen, leading to a downstream cascade that ultimately suppresses bone resorption. The primary mechanism involves the modulation of the RANKL/RANK/OPG signaling pathway, a critical axis in osteoclastogenesis and bone remodeling.[5][6] By increasing the production of osteoprotegerin (OPG), a decoy receptor for RANKL, and decreasing the expression of RANKL itself, this compound shifts the OPG/RANKL ratio to favor a reduction in the formation, activation, and survival of osteoclasts.[7] This leads to decreased bone resorption and a net increase in bone mass.
Quantitative Effects on Bone Mineral Density and Turnover
Clinical and preclinical studies have consistently demonstrated this compound's positive impact on bone mineral density (BMD) and bone turnover markers.
Preclinical Data in Ovariectomized (OVX) Rat Models
The ovariectomized (OVX) rat is a standard and well-established animal model for studying postmenopausal osteoporosis, as the removal of the ovaries induces estrogen deficiency and subsequent bone loss.[1][8]
Table 1: Effects of this compound on Bone Mineral Density (BMD) in OVX Rats
| Dosage (mg/kg/day) | Treatment Duration | Skeletal Site | % Change in BMD vs. OVX Control | Reference |
| 0.3 | 12 months | Lumbar Spine | Significant Increase | [1] |
| 0.3 | 12 months | Proximal Femur | Significant Increase | [1] |
| 0.3 | 12 months | Tibia | Significant Increase | [1] |
| 0.1 | 12 months | Lumbar Spine | Significant Increase | [1] |
Table 2: Effects of this compound on Bone Turnover Markers in OVX Rats
| Dosage (mg/kg/day) | Treatment Duration | Bone Turnover Marker | Outcome vs. OVX Control | Reference |
| 0.33 | 8 months | Bone Formation Markers | Levels Recovered | [9] |
| 0.33 | 8 months | Bone Resorption Markers | Increased Remodeling | [9] |
Clinical Data in Postmenopausal Women
Multiple large-scale, randomized, placebo-controlled Phase III clinical trials have confirmed the efficacy of this compound in postmenopausal women with osteoporosis or osteopenia.[10][11]
Table 3: Effects of this compound on Lumbar Spine BMD in Postmenopausal Women (3-Year Study)
| Treatment Group | Mean % Change from Baseline | % Difference vs. Placebo | p-value vs. Placebo | Reference |
| This compound 20 mg | -0.27 | 1.14 | <0.001 | [1][4] |
| This compound 40 mg | 0.07 | 1.48 | <0.001 | [1][4] |
| Raloxifene 60 mg | -0.10 | 1.31 | <0.001 | [1][4] |
| Placebo | -1.41 | - | - | [1][4] |
Table 4: Effects of this compound on Total Hip BMD in Postmenopausal Women (3-Year Study)
| Treatment Group | Mean % Change from Baseline | % Difference vs. Placebo | p-value vs. Placebo | Reference |
| This compound 20 mg | 0.27 | 1.10 | <0.001 | [1] |
| This compound 40 mg | 0.90 | 1.73 | <0.001 | [1] |
| Placebo | -0.83 | - | - | [1] |
Table 5: Effects of this compound on Bone Turnover Markers in Postmenopausal Women (at 12 months)
| Treatment Group | Serum Osteocalcin (B1147995) (% Reduction) | Serum C-telopeptide (% Reduction) | p-value vs. Placebo | Reference |
| This compound 20 mg | 37 | 46 | <0.001 | [1][4] |
| This compound 40 mg | 39 | 49 | <0.001 | [1][4] |
| Raloxifene 60 mg | 41 | 55 | <0.001 | [1][4] |
| Placebo | 21 | 27 | - | [1][4] |
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This protocol outlines the induction of estrogen deficiency in female rats to model postmenopausal bone loss.[1][8]
1. Animal Selection and Acclimatization:
-
Age: 6 months of age is considered optimal for inducing OVX.[8]
-
Acclimatization: House rats in a controlled environment for at least one week prior to surgery to allow for adaptation.[1]
2. Ovariectomy Procedure:
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent.
-
Surgical Approach: A dorsolateral skin incision is a commonly used and appropriate method.[8]
-
Ovary Removal: Locate and ligate the ovarian blood vessels and fallopian tubes, then carefully remove both ovaries.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Provide appropriate analgesia and monitor for recovery.
3. Verification of Ovariectomy:
-
Successful ovariectomy can be confirmed 1-3 weeks post-surgery by observing the cessation of the regular estrus cycle, decreased uterine weight, and altered hormone levels (decreased estradiol (B170435) and progesterone, increased LH and FSH).[8]
4. This compound Administration:
-
Route: Oral administration via gavage is the most common route for preclinical in vivo studies.[12]
-
Vehicle: A common vehicle is a suspension in a saline solution containing Tween-80 and methylcellulose.[12]
-
Dosage: Effective doses in rat models range from 0.1 to 1.0 mg/kg/day.[7][13]
Measurement of Bone Mineral Density (BMD)
Dual-energy X-ray absorptiometry (DXA) is the standard non-invasive technique for measuring areal BMD.[1]
-
Instrumentation: A DXA instrument equipped with software for small animal analysis.
-
Procedure:
-
Anesthetize the animal.
-
Position the animal in a prone position on the scanning table.
-
Perform scans of the whole body or specific regions of interest (ROI) such as the lumbar spine and femur.
-
-
Analysis: Utilize the instrument's software to define ROIs and calculate bone mineral content (BMC) in grams and bone area (BA) in cm². BMD is calculated as BMC/BA (g/cm²).[1]
Measurement of Bone Turnover Markers
Serum levels of bone turnover markers are quantified using commercially available assay kits.[14]
-
Sample Collection: Collect blood samples from the animals at specified time points.
-
Serum Preparation: Allow the blood to clot, then centrifuge to separate the serum. Store serum at -80°C until analysis.[1]
-
Biomarker Assays:
-
Bone Resorption Marker: Serum C-terminal telopeptide of type I collagen (CTX) is a commonly measured marker.[14][15]
-
Bone Formation Marker: Serum osteocalcin or procollagen (B1174764) type I N-terminal propeptide (P1NP) are frequently used markers.[14][15]
-
Methodology: Enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA) are standard methods for quantification.[16]
-
Signaling Pathways and Experimental Workflows
Conclusion
This compound effectively mitigates bone resorption in vivo by acting as an estrogen receptor agonist in skeletal tissues. This leads to the favorable modulation of the RANKL/OPG signaling pathway, resulting in a significant reduction in bone turnover and an increase in bone mineral density. The quantitative data from both preclinical and extensive clinical trials robustly support its efficacy in the prevention and treatment of postmenopausal osteoporosis. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of SERMs for skeletal health.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Skeletal effects of this compound paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efectos del tratamiento con bazedoxifeno sobre la calidad ósea en ratas ovariectomizadas [scielo.isciii.es]
- 10. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of this compound/Vitamin D Combination Therapy on Serum Vitamin D Levels and Bone Turnover Markers in Postmenopausal Women with Osteopenia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development and application of a serum C-telopeptide and osteocalcin assay to measure bone turnover in an ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Interaction of Bazedoxifene with Estrogen Receptor Alpha
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinctive, tissue-specific pharmacological profile.[1][2] As an indole-based compound, it acts as an estrogen receptor (ER) agonist in bone tissue, which is beneficial for preventing bone loss, while functioning as an antagonist in breast and uterine tissues, thereby mitigating the proliferative effects of estrogen.[1][2] This tissue-selective activity is a hallmark of SERMs and is determined by the ligand's ability to induce distinct conformational changes in the estrogen receptor, leading to the differential recruitment of coactivator and corepressor proteins.[1] this compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a higher affinity for ERα.[3] Its unique interaction with ERα, which includes not only modulation but also degradation of the receptor, positions it as a compound of significant interest for therapeutic applications ranging from osteoporosis to breast cancer.[4][5] This guide provides a comprehensive technical overview of the interaction between this compound and ERα, focusing on quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Data: Binding Affinity and Functional Activity
The interaction of this compound with ERα has been quantified through various in vitro assays, providing valuable data on its binding affinity and functional potency. The following table summarizes key quantitative metrics from multiple studies.
| Parameter | Value (nM) | Cell Line/System | Comments | Reference(s) |
| ERα Binding Affinity (IC50) | 26 | Human ERα Ligand Binding Domain | Competitive radioligand binding assay. Affinity is similar to raloxifene. | [3][6][7] |
| 23 | ERα | [8] | ||
| Inhibition of 17β-estradiol-induced Proliferation (IC50) | 0.19 | MCF-7 breast cancer cells | Demonstrates potent antagonist activity in a cellular context. | [6][7] |
| Inhibition of WT ERα Transcription (IC50) | 0.12 | MCF-7 cells with ERE-luciferase reporter | This compound was a more potent inhibitor than 4-hydroxytamoxifen (B85900) (0.39 nM) and fulvestrant (B1683766) (0.76 nM). | [5][9][10] |
| Inhibition of Cell Growth (IC50) | 0.24 | MCF-7 cells | Comparable to fulvestrant (0.31 nM) and more potent than 4-hydroxytamoxifen (1.19 nM). | [5] |
Mechanism of Action: A Hybrid SERM/SERD Activity
This compound's mechanism of action is multifaceted. Upon binding to the ligand-binding domain (LBD) of ERα, it induces a conformational change that is distinct from that caused by agonists like 17β-estradiol.[4][11] This altered conformation disrupts the formation of a functional activation function 2 (AF-2) domain, which is crucial for the recruitment of transcriptional coactivators.[12] Specifically, the C-terminal helix 12 of the LBD is repositioned to occupy the coactivator binding groove, sterically hindering the binding of coactivator proteins containing the LXXLL motif.[11][12]
Instead of promoting coactivator binding, the this compound-ERα complex facilitates the recruitment of corepressors, leading to the repression of estrogen-responsive gene transcription.[4] This is the canonical mechanism of a SERM antagonist.
Furthermore, this compound exhibits properties of a selective estrogen receptor degrader (SERD).[5][9] It has been shown to down-regulate ERα protein levels by increasing its degradation.[4][13] This dual activity as both a SERM and a SERD contributes to its potent anti-estrogenic effects, particularly in hormone-dependent breast cancer cells.[5][9] Molecular modeling and crystal structure data have confirmed that this compound binds to the ERα LBD in an orientation similar to raloxifene.[4][13]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the interaction of this compound with ERα.
Caption: this compound's antagonistic action on ERα signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between this compound and ERα. The following are protocols for key experiments cited in the literature.
Competitive Radioligand Binding Assay
This assay is employed to determine the binding affinity (IC50) of this compound for ERα by measuring its ability to compete with a radiolabeled ligand.[1]
Materials:
-
Purified human recombinant ERα
-
[³H]-17β-estradiol (radioligand)
-
This compound
-
Binding buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of [³H]-17β-estradiol in binding buffer.
-
Assay Setup: In a 96-well plate, add the purified ERα, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of this compound. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled estradiol).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value.
Caption: Workflow of the competitive radioligand binding assay.
Estrogen Response Element (ERE)-Luciferase Reporter Gene Assay
This cell-based assay is used to determine the functional activity of this compound as an ERα antagonist by measuring its effect on the transcription of a reporter gene.[1][4]
Materials:
-
Mammalian cell line (e.g., MCF-7)
-
Expression vector for human ERα (if not endogenously expressed)
-
Luciferase reporter vector containing EREs
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound
-
17β-estradiol
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells and transfect them with the ERE-luciferase reporter vector and, if necessary, the ERα expression vector.
-
Treatment: After transfection, treat the cells with varying concentrations of this compound in the presence of a fixed concentration of 17β-estradiol (a concentration that gives a robust agonistic response).
-
Incubation: Incubate the cells for 24 hours to allow for gene expression.
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add the luciferase assay reagent containing the substrate luciferin (B1168401) to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Plot the percentage of inhibition of estradiol-induced luminescence against the log concentration of this compound to determine the IC50 value.
Caption: Workflow of the ERE-Luciferase Reporter Gene Assay.
Western Blot Analysis for ERα Degradation
This technique is used to assess the effect of this compound on the cellular levels of ERα protein, providing evidence for its SERD activity.[4][14]
Materials:
-
Breast cancer cell lines (e.g., MCF-7)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells and treat them with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against ERα, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody for a loading control to normalize the ERα protein levels. Quantify the band intensities to determine the change in ERα protein levels upon treatment with this compound.
Conclusion
This compound's interaction with estrogen receptor alpha is characterized by high-affinity binding, potent functional antagonism, and the induction of receptor degradation. This dual SERM/SERD mechanism of action underscores its therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the molecular pharmacology of this compound and to explore its clinical applications. A thorough understanding of its interaction with ERα is paramount for the continued development of next-generation selective estrogen receptor modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 4. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Beyond the Estrogen Receptor: A Technical Guide to the Non-Canonical Molecular Targets of Bazedoxifene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is well-established for its role in preventing postmenopausal osteoporosis. However, a growing body of evidence reveals that its pharmacological activity extends beyond the estrogen receptor (ER), engaging with a number of non-canonical molecular targets. This technical guide provides an in-depth exploration of these off-target interactions, with a primary focus on the inhibition of the IL-6/GP130/STAT3 signaling pathway and its neuroprotective effects. We present a compilation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling cascades to offer a comprehensive resource for researchers investigating the expanded therapeutic potential of this compound.
Introduction
This compound's primary mechanism of action involves its differential agonist and antagonist activity on estrogen receptors in various tissues.[1][2] This tissue-selective action underpins its clinical utility in bone health without stimulating breast or uterine tissue.[1][2] However, recent research has unveiled that this compound's molecular interactions are more complex than previously understood. Notably, its ability to function as a novel inhibitor of the glycoprotein (B1211001) 130 (GP130) signaling pathway, independent of its ER activity, has opened new avenues for its potential application in oncology and inflammatory diseases.[3][4] Furthermore, studies have highlighted its neuroprotective properties, suggesting a role in mitigating ischemic brain injury through modulation of critical signaling pathways.[5][6] This guide will systematically dissect these non-ER mediated actions of this compound.
Key Molecular Targets Beyond Estrogen Receptors
Glycoprotein 130 (GP130)
A significant non-ER target of this compound is the transmembrane protein Glycoprotein 130 (GP130), a co-receptor for the interleukin-6 (IL-6) family of cytokines.[3][4] By directly binding to GP130, this compound disrupts the formation of the IL-6/IL-6Rα/GP130 signaling complex.[7][8] This inhibition blocks the subsequent activation of downstream pathways, including the JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK cascades, which are crucial for cell survival, proliferation, and invasion in various cancer types.[3][8]
Downstream Signaling Molecules
The inhibitory effect of this compound on GP130 leads to the modulation of several key downstream signaling proteins:
-
STAT3 (Signal Transducer and Activator of Transcription 3): this compound has been shown to decrease the phosphorylation of STAT3 at Tyr705, a critical step in its activation, in numerous cancer cell lines.[4][7][9]
-
AKT (Protein Kinase B): Inhibition of AKT phosphorylation at Ser473 by this compound has also been observed, impacting cell survival and proliferation.[4][7]
-
ERK (Extracellular Signal-Regulated Kinase): this compound can reduce the phosphorylation of ERK1/2, a key component of the MAPK pathway involved in cell growth and differentiation.[4][5]
Protein Disulfide Isomerase (PDI)
Emerging evidence suggests that this compound may exert neuroprotective effects through interaction with Protein Disulfide Isomerase (PDI).[10] PDI is a crucial enzyme in protein folding, and its inhibition has been linked to protection against ferroptotic neuronal death.[10] While the direct binding affinity of this compound to PDI has not been extensively quantified, the general class of estrogens has been shown to inhibit PDI activity.
Quantitative Data
The following tables summarize the available quantitative data for this compound's interactions with its non-ER targets and its effects on cell viability.
Table 1: Binding Affinity of this compound for GP130
| Target | Method | Binding Affinity (Kd) | Reference(s) |
| Glycoprotein 130 (GP130) | Surface Plasmon Resonance (SPR) | 182.7 µM | [5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value | Reference(s) |
| SiHa | Cervical Cancer | MTT | 3.79 µM | [6] |
| HeLa | Cervical Cancer | MTT | 4.827 µM | [6] |
| CaSki | Cervical Cancer | MTT | 4.018 µM | [6] |
| A549 | Non-Small Cell Lung Cancer | MTT | 8.0 µM | [11] |
| H1299 | Non-Small Cell Lung Cancer | MTT | 12.7 µM | [11] |
| MCF-7 (ER+) | Breast Cancer | Proliferation Assay | 0.19 nM (inhibition of E2-induced proliferation) | [12] |
| MCF-7 (WT ERα) | Breast Cancer | Cell Growth Assay | 2.4 x 10⁻¹⁰ M | [13] |
| MCF-7 (Y537S mutant ERα) | Breast Cancer | Cell Growth Assay | 1 x 10⁻¹⁰ M | [13] |
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound beyond the estrogen receptor.
Figure 1. this compound's inhibition of the IL-6/GP130 signaling pathway.
Figure 2. Neuroprotective signaling pathways modulated by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's non-ER targets.
Surface Plasmon Resonance (SPR) for GP130 Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to recombinant human GP130.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Recombinant human GP130 protein
-
This compound stock solution (in DMSO)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Chip Preparation: Covalently immobilize recombinant GP130 onto the surface of a CM5 sensor chip using standard amine coupling chemistry.
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. A DMSO concentration gradient should be included in the running buffer to minimize solvent mismatch effects.
-
Binding Analysis: Inject the different concentrations of this compound over the GP130-immobilized surface and a reference flow cell.
-
Data Acquisition: Monitor the change in response units (RU) in real-time to measure the association and dissociation of this compound.
-
Data Analysis: Fit the steady-state binding responses to a 1:1 binding model to calculate the equilibrium dissociation constant (Kd).
Western Blot Analysis of Phosphorylated STAT3, AKT, and ERK
Objective: To assess the effect of this compound on the phosphorylation status of STAT3, AKT, and ERK in cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)
-
This compound
-
IL-6 or other relevant growth factor for stimulation
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
This compound Treatment: Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 2-4 hours).
-
Stimulation: Stimulate the cells with a cytokine like IL-6 (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with the respective primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
MTT Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Drug Affinity Responsive Target Stability (DARTS) Assay
Objective: To identify and validate the direct binding of this compound to a target protein in a complex cellular lysate.
Materials:
-
Cell lysate from the cell line of interest
-
This compound
-
Protease (e.g., thermolysin, pronase)
-
SDS-PAGE gels
-
Staining solution (e.g., Coomassie Blue or silver stain) or antibodies for Western blotting
Procedure:
-
Lysate Preparation: Prepare a total cell lysate under non-denaturing conditions.
-
Drug Incubation: Incubate aliquots of the cell lysate with this compound or vehicle control (DMSO).
-
Protease Digestion: Add a protease to the lysates and incubate for a time sufficient to achieve partial digestion. The binding of this compound is expected to protect its target protein from proteolysis.
-
Sample Analysis: Stop the digestion and analyze the protein profiles of the treated and control samples by SDS-PAGE followed by Coomassie/silver staining or by Western blotting using an antibody against the putative target protein (e.g., GP130).
-
Target Identification: A protein band that is more abundant in the this compound-treated sample compared to the control is a potential binding target. This can be further identified by mass spectrometry.
Conclusion
The evidence presented in this technical guide strongly indicates that this compound's pharmacological profile is not limited to its interaction with estrogen receptors. Its ability to directly inhibit the IL-6/GP130/STAT3 signaling pathway presents a compelling rationale for its investigation as a therapeutic agent in various cancers and inflammatory conditions. Furthermore, its neuroprotective effects highlight its potential in treating neurological disorders. The quantitative data and detailed experimental protocols provided herein serve as a valuable resource for the scientific community to further explore and harness the multifaceted therapeutic potential of this compound. Future research should focus on elucidating the precise binding kinetics of this compound with targets like PDI and expanding the investigation into other potential non-ER mediated pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 11. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Repurposing the selective estrogen receptor modulator this compound to suppress gastrointestinal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Anti-Tumor Effects of Bazedoxifene: A Technical Guide
Introduction
Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) and an indole-derivative, primarily approved for the management of postmenopausal osteoporosis.[1][2][3] Distinct from other SERMs like tamoxifen (B1202) and raloxifene, this compound exhibits a unique pharmacological profile that has garnered significant interest for its potential application in oncology.[4][5] Preclinical research has illuminated its anti-tumor activities across a spectrum of cancers, including those of the breast, pancreas, colon, liver, and head and neck.[6] Its mechanisms of action are multifaceted, primarily involving the modulation of the estrogen receptor (ER) and the inhibition of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[1][7] This technical guide provides an in-depth overview of the preclinical studies investigating this compound's anti-tumor effects, detailing its mechanisms, experimental validation, and potential as a repurposed therapeutic agent.
Core Mechanisms of Anti-Tumor Activity
This compound's anti-cancer properties stem from two principal mechanisms: its function as a SERM and its ability to inhibit critical cell signaling pathways.
-
Selective Estrogen Receptor Modulation (SERM): As a SERM, this compound's activity is tissue-specific. It acts as an antagonist in breast and endometrial tissues, effectively blocking the proliferative signals mediated by estrogen.[3][5] This is crucial in hormone receptor-positive cancers. This compound binds with high affinity to estrogen receptors, inducing a unique conformational change that can lead to the degradation of ERα, a mechanism that contributes to its efficacy in both tamoxifen-sensitive and resistant breast cancer models.[2][8]
-
Inhibition of IL-6/GP130/STAT3 Signaling: A key discovery in this compound research is its function as a small molecule inhibitor of the GP130 protein.[4][9] By binding to GP130, this compound prevents its interaction with the IL-6/IL-6Rα complex, thereby blocking the activation of downstream signaling cascades.[1][10] This inhibition is critical as the IL-6/GP130 pathway is implicated in the proliferation, survival, metastasis, and chemoresistance of various cancers.[7][11] The primary downstream pathways affected are:
-
JAK/STAT3 Pathway: this compound inhibits the phosphorylation of Janus kinases (JAKs) and the subsequent phosphorylation and nuclear translocation of the Signal Transducer and Activator of Transcription 3 (STAT3).[9][10]
-
PI3K/AKT Pathway: It reduces the phosphorylation and activation of AKT, a key regulator of cell survival and proliferation.[1][6]
-
Ras/Raf/MAPK Pathway: this compound can decrease the phosphorylation of ERK, a central component of the MAPK pathway involved in cell cycle progression.[1][12]
-
Visualizing this compound's Mechanism of Action
The following diagrams illustrate the key signaling pathways modulated by this compound.
Preclinical Efficacy Across Cancer Types
This compound has demonstrated significant anti-tumor effects in a variety of preclinical cancer models, both as a monotherapy and in combination with existing treatments.
Breast Cancer
In breast cancer, this compound's dual action as a SERM and a GP130 inhibitor makes it a compelling candidate. Studies show it inhibits the growth of hormone-dependent (MCF-7, T47D) and hormone-independent breast cancer cells.[2] Notably, it is effective against models of acquired resistance to tamoxifen and aromatase inhibitors.[2][8] this compound down-regulates ERα protein by promoting its degradation and suppresses key cell cycle proteins like cyclin D1.[2]
| Model | Treatment | Key Quantitative Results | Reference |
| Hormone-Independent Breast Cancer Cells (MCF-7:5C) | This compound | Induced G1 cell cycle blockade; Down-regulated cyclin D1. | [2] |
| Tamoxifen-Resistant Breast Tumor Xenografts | This compound | Effectively inhibited tumor growth. | [8] |
| ER-Positive (MCF7, T47D, BT474) & TNBC (MDA-MB-231) Cells | This compound + Paclitaxel (B517696) | Synergistic inhibition of cell proliferation and induction of apoptosis. | [12] |
| Rat Model of Breast Cancer Risk | This compound + Conjugated Estrogens (BZA/CE) | Reversed obesity-induced enrichment of cell proliferation pathways in mammary tissue. | [13] |
Pancreatic Cancer
Pancreatic cancer is often characterized by the constitutive activation of the STAT3 pathway.[9][14] this compound has been identified as a potent inhibitor of this pathway in pancreatic cancer cells.[4][9] It induces apoptosis and inhibits cell migration by blocking IL-6 and IL-11 mediated STAT3 phosphorylation.[4][14]
| Model | Treatment | Key Quantitative Results | Reference |
| Human Pancreatic Cancer Cells (Capan-1, BxPC-3, etc.) | This compound (5-20 μM) | Induced apoptosis; Inhibited IL-6 induced STAT3 nuclear translocation. | [4] |
| Capan-1 Mouse Xenograft | This compound (5 mg/kg, oral, daily for 18 days) | Inhibited Capan-1 tumor growth and induced apoptosis in tumor cells. | [4] |
| Pancreatic Adenocarcinoma Patients (Advanced) | This compound (20 mg/day) | Preliminary data showed tumor marker reduction and metabolic regression in some patients. | [15] |
Ovarian and Endometrial Cancer
The anti-proliferative effects of this compound extend to gynecological cancers. In ovarian cancer, it has been shown to reduce cell viability, migration, and invasion, particularly when combined with paclitaxel.[1][12] It achieves this by suppressing IL-6-mediated GP130/STAT3 signaling and inhibiting the epithelial-mesenchymal transition (EMT) process.[12][16] In primate models, this compound demonstrated anti-estrogenic effects on the endometrium, inhibiting estrogen-induced proliferation and gene expression, suggesting a favorable safety profile compared to other SERMs like tamoxifen.[17]
| Model | Treatment | Key Quantitative Results | Reference |
| Ovarian Cancer Cells (OVCA433, SKOV3) | This compound + Paclitaxel | Significantly reduced cell viability, migration, and invasion; Induced G1 arrest and apoptosis. | [12][16] |
| Ovarian Cancer Xenograft Model | This compound + Paclitaxel | Inhibited human ovarian cancer growth in vivo. | [1][12] |
| Postmenopausal Macaque Model | This compound + Conjugated Equine Estrogens (CEE) | Significantly less endometrial epithelial area and Ki67 expression compared to CEE alone (P < 0.001). | [17] |
Lung Cancer
In non-small cell lung cancer (NSCLC), where the IL-6/GP130/STAT3 pathway is a known driver of progression, this compound has shown promise.[18][19] It inhibits cell viability, colony formation, and migration in a dose-dependent manner and demonstrates synergistic effects with standard chemotherapies.[18][19]
| Model | Treatment | Key Quantitative Results | Reference |
| NSCLC Cells (A549, H1299) | This compound (e.g., 2.5 μM for A549) | Dose-dependent inhibition of cell viability and colony formation. | [18] |
| NSCLC Cells (A549, H1299) | This compound + Paclitaxel or Gemcitabine | Synergistic inhibition of cell viability and colony-forming activity (P < 0.001 for combinations vs monotherapy). | [18] |
Other Cancers
Preclinical evidence also supports this compound's activity in other malignancies:
-
Head and Neck Squamous Cell Carcinoma (HNSCC): this compound inhibits IL-6 signaling, reduces cell proliferation and migration, and enhances the anti-tumor effects of cisplatin (B142131) and radiation.[20] It also reduces cancer stem cell properties by decreasing tumorsphere formation and the expression of the stemness marker nanog.[20]
-
Colon Cancer: It enhances the anti-tumor effects of 5-fluorouracil (B62378) (5-FU) by inhibiting the IL-6/GP130 signaling pathway.[12]
-
Hepatocellular Carcinoma (HCC): this compound inhibits STAT3 phosphorylation, induces apoptosis in liver cancer cells, and significantly inhibits tumor growth in HEPG2 mouse xenografts.[21]
Experimental Protocols and Workflows
The preclinical evaluation of this compound relies on a set of standard in vitro and in vivo assays to determine its efficacy and mechanism of action.
General In Vitro Experimental Workflow
Detailed Methodologies
-
Cell Culture and Treatment: Cancer cell lines (e.g., A549, H1299, Capan-1, MCF-7) are cultured in appropriate media. For experiments, cells are seeded and treated with varying concentrations of this compound, often for 24-72 hours, to assess dose-dependent effects.[9][18]
-
Cell Viability Assay (MTT):
-
Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
-
Protocol: Cells are seeded in 96-well plates and treated with this compound. After incubation, MTT reagent is added. Following a further incubation period, the formazan crystals are dissolved in a solvent (e.g., DMSO), and the absorbance is measured spectrophotometrically (typically at ~570 nm). The absorbance is directly proportional to the number of viable cells.[19]
-
-
Colony Formation Assay:
-
Principle: Assesses the ability of a single cell to undergo unlimited division and form a colony (clonogenic survival).
-
Protocol: A low density of cells is seeded in 6-well plates and treated with this compound. The medium is changed periodically for 1-2 weeks until visible colonies form. Colonies are then fixed with methanol (B129727) and stained with crystal violet. The number of colonies (typically >50 cells) is counted to determine the long-term effect of the drug on cell proliferation.[18][20]
-
-
Wound Healing (Scratch) Assay for Cell Migration:
-
Principle: Measures the rate of collective cell migration to close an artificial "wound" created in a confluent cell monolayer.
-
Protocol: Cells are grown to confluence in a culture plate. A sterile pipette tip is used to create a scratch. The cells are then washed to remove debris and incubated with this compound. Images of the wound are captured at time 0 and at subsequent time points (e.g., 24, 48 hours). The rate of wound closure is quantified by measuring the change in the wound area over time.[16][19]
-
-
Western Blotting for Protein Analysis:
-
Principle: Detects specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.
-
Protocol: Cells are treated and then lysed to extract proteins. Protein concentration is determined (e.g., BCA assay). Equal amounts of protein are loaded onto an SDS-PAGE gel. After electrophoresis, proteins are transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Cyclin D1, Bcl-2, β-actin). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added. The signal is detected using a chemiluminescent substrate.[16][21]
-
-
Animal Xenograft Studies:
-
Principle: Evaluates the in vivo anti-tumor efficacy of a drug. Human cancer cells are implanted into immunocompromised mice (e.g., SCID or nude mice).
-
Protocol: A specific number of cancer cells (e.g., Capan-1, CAL27-IL-6) are injected subcutaneously into the flank of the mice. Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, cisplatin, combination). This compound is typically administered by oral gavage (e.g., 5 mg/kg, daily or twice a week).[4][20] Tumor volume is measured regularly with calipers. At the end of the study, tumors are excised, weighed, and analyzed for biomarkers via immunohistochemistry or Western blot.[4][20]
-
The body of preclinical evidence strongly supports the repositioning of this compound as a potential anti-cancer agent. Its dual mechanisms of action—antagonizing the estrogen receptor and inhibiting the pro-tumorigenic IL-6/GP130/STAT3 signaling pathway—provide a strong rationale for its use in a variety of solid tumors.[6][12] It has demonstrated efficacy as a monotherapy in models of breast, pancreatic, and liver cancer, and has shown synergistic effects when combined with standard chemotherapies in lung and head and neck cancers.[18][20] These promising preclinical findings, coupled with its established safety profile from clinical use in osteoporosis, underscore the need for comprehensive clinical trials to validate its therapeutic role in oncology.[1][22] Future research should focus on identifying predictive biomarkers for patient stratification and optimizing combination therapy strategies.
References
- 1. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. A comprehensive review on anticancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. JCI Insight - Metabolic and transcriptional effects of this compound/conjugated estrogens in a model of obesity-associated breast cancer risk [insight.jci.org]
- 14. This compound as a Novel GP130 Inhibitor for Pancreatic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a novel strategy for treatment of pancreatic and gastric adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of GP130/STAT3 and EMT by combined this compound and paclitaxel treatment in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The endometrial profile of this compound acetate alone and in combination with conjugated equine estrogens in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Bazedoxifene Pharmacokinetics and Metabolism in Laboratory Animals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits a distinct tissue-selective profile. It acts as an estrogen receptor (ER) agonist in bone, preserving bone mineral density, while functioning as an ER antagonist in the uterus and breast. This unique mechanism of action has led to its development for the prevention and treatment of postmenopausal osteoporosis. Understanding the pharmacokinetic and metabolic profile of this compound in preclinical animal models is crucial for the interpretation of toxicology and efficacy studies and for the successful translation of these findings to human clinical trials. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in commonly used laboratory animal species, including rats, monkeys, and dogs.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species. Generally, it is rapidly absorbed following oral administration, widely distributed into tissues, and subject to extensive first-pass metabolism, which results in low oral bioavailability.
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in rats, monkeys, and dogs. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.
| Parameter | Rat | Monkey (Cynomolgus) | Dog (Beagle) |
| Dose (Oral) | 1 mg/kg | 0.2 - 25 mg/kg/day (long-term studies) | Data not available in comparative format |
| Tmax (h) | ~0.35 | Data not available in comparative format | Data not available in comparative format |
| Cmax | Data not available in comparative format | Data not available in comparative format | Data not available in comparative format |
| AUC | Data not available in comparative format | Data not available in comparative format | Data not available in comparative format |
| Half-life (t½) (h) | 3.8 (IV), 29 (oral, total radioactivity) | Data not available in comparative format | Data not available in comparative format |
| Volume of Distribution (Vd) (L/kg) | 16.8 (IV) | Data not available in comparative format | Data not available in comparative format |
| Oral Bioavailability (%) | ~16 | Data not available in comparative format | Data not available in comparative format |
| Primary Route of Excretion | Feces (>97%) | Biliary/Fecal | Biliary/Fecal |
Data compiled from multiple sources. Direct comparative studies are limited, hence some parameters are not available in a directly comparable format.
Metabolism
The primary metabolic pathway for this compound across species is glucuronidation, a phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process occurs extensively during first-pass metabolism in the intestine and liver, leading to the formation of more water-soluble glucuronide conjugates that are readily eliminated. Metabolism mediated by the cytochrome P450 (CYP) enzyme system is minimal.
In rats, the major metabolites identified are this compound-5-glucuronide and this compound-4'-glucuronide.[1] While specific data on the predominant UGT isoforms in rats, monkeys, and dogs involved in this compound metabolism are not extensively detailed in the available literature, it is known that multiple UGT isoforms can contribute to the glucuronidation of xenobiotics. In humans, UGT1A1, UGT1A8, and UGT1A10 are the most active isoforms in this compound glucuronidation.[2] It is plausible that orthologous UGTs in preclinical species play a similar role.
Metabolic Pathway of this compound
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols based on common practices in preclinical drug development.
Typical Pharmacokinetic Study Workflow
References
An In-depth Technical Guide to the Tissue-Selective Estrogenic Activity of Bazedoxifene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) distinguished by its tissue-specific pharmacological profile.[1] It functions as an estrogen receptor (ER) antagonist in uterine and breast tissues while acting as an ER agonist in bone.[2][3] This dual activity allows this compound to deliver the bone-preserving benefits of estrogen, making it effective for the prevention and treatment of postmenopausal osteoporosis, without stimulating the endometrium or breast tissue, thereby offering a favorable safety profile compared to traditional estrogen therapies.[4][5] This guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacological data, and key experimental protocols used to characterize the tissue-selective activity of this compound.
Molecular Mechanism of Tissue Selectivity
The defining characteristic of this compound is its ability to modulate estrogen receptors in a tissue-dependent manner.[4] This selectivity is not based on preferential binding to a specific ER subtype but rather on the unique conformational changes it induces in the receptor upon binding.
This compound binds with high affinity to both major estrogen receptor subtypes, ERα and ERβ.[6][7] Unlike the natural ligand, 17β-estradiol (E2), which induces a conformation that universally favors the recruitment of coactivator proteins, this compound induces a distinct receptor conformation.[6] The ultimate transcriptional output—gene activation or repression—depends on the cellular context, specifically the relative abundance of various coactivator and corepressor proteins in that tissue.
-
In Bone Tissue (Agonist Activity): In bone cells, the this compound-ER complex preferentially recruits coactivators. This interaction initiates the transcription of estrogen-responsive genes that inhibit bone resorption and promote bone formation, leading to an increase in bone mineral density (BMD).[2][4]
-
In Uterine and Breast Tissue (Antagonist Activity): In the endometrium and breast, the this compound-ER complex adopts a conformation that facilitates the recruitment of corepressor proteins. This action blocks the transcription of genes responsible for cell proliferation, thereby inhibiting the stimulatory effects of estrogen in these tissues.[1][2][4]
This differential recruitment of transcriptional co-regulators is the molecular cornerstone of this compound's tissue-selective activity.
Quantitative Pharmacological Data
The tissue-selective profile of this compound is supported by extensive quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Receptor Binding and Cellular Activity
| Parameter | Receptor/Cell Line | Value | Reference(s) |
| Binding Affinity (IC50) | Human ERα | 23 - 26 nM | [7][8][9] |
| Human ERβ | 85 - 99 nM | [8][9] | |
| Cell Proliferation (IC50) | Inhibition of E2-induced proliferation in MCF-7 breast cancer cells | 0.19 nM | [7] |
Table 2: In Vivo Efficacy in Preclinical Models (Ovariectomized Rodents)
| Species | Tissue/Parameter | Dosage | Outcome | Reference(s) |
| Rat | Uterine Wet Weight | 0.5 and 5.0 mg/kg | Less increase in uterine weight compared to raloxifene | [7] |
| Rat | Bone Mass | 0.3 mg/kg/day | Significantly increased bone mass compared to control | [8][10] |
| Rat | Total Cholesterol | 0.3 mg/kg/day | Significant reduction in total cholesterol | [5] |
Table 3: Clinical Efficacy in Postmenopausal Women (Phase III Trials)
| Parameter | Dosage | Duration | Outcome vs. Placebo | Reference(s) |
| New Vertebral Fractures | 20 mg/day | 36 months | 42% relative risk reduction | [11] |
| Nonvertebral Fractures (High-Risk Subgroup) | 20 mg/day | 36 months | 50% relative risk reduction | [11] |
| Lumbar Spine BMD | 20 mg/day | 24 months | +1.41% mean difference | [12] |
| Total Hip BMD | 20 mg/day | 24 months | +1.75% mean difference | [12] |
| Serum Osteocalcin (Bone Formation Marker) | 20 mg/day | 12 months | 37% reduction | [5] |
| Serum C-telopeptide (Bone Resorption Marker) | 20 mg/day | 12 months | 46% reduction | [5] |
| Endometrial Hyperplasia | 20 mg/day | 12 months | No cases identified | [13] |
Key Experimental Protocols
The characterization of this compound's activity relies on a suite of standardized in vitro and in vivo assays.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (IC50 or Ki) of this compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Recombinant human ERα or ERβ is prepared in a suitable buffer.
-
Assay Setup: A constant concentration of a high-affinity radioligand (e.g., [3H]-estradiol) is incubated with the receptor protein.
-
Competition: Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Receptor-bound radioligand is separated from unbound radioligand (e.g., via filtration through glass fiber filters).
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.
Cell Proliferation (E-Screen) Assay
Objective: To assess the estrogenic (agonist) or anti-estrogenic (antagonist) effect of this compound on the proliferation of estrogen-sensitive cells.
Methodology:
-
Cell Culture: Estrogen-responsive human breast cancer cells (e.g., MCF-7) are cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.
-
Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of this compound alone.
-
Antagonist Mode: Cells are treated with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of this compound.
-
-
Incubation: Cells are incubated for a period of 4-6 days to allow for cell proliferation.
-
Quantification: Cell viability or proliferation is measured using a suitable assay (e.g., sulforhodamine B (SRB) colorimetric assay, or DNA quantification).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).[7]
Ovariectomized (OVX) Rodent Model
Objective: To evaluate the in vivo tissue-selective effects of this compound on bone, uterus, and other tissues.
Methodology:
-
Animal Model: Adult female rats or mice are surgically ovariectomized (OVX) to induce an estrogen-deficient state, mimicking menopause. A sham-operated control group is also included.
-
Acclimation: Animals are allowed to recover from surgery and acclimate.
-
Treatment Administration: Following a period of bone loss induction (typically 2-4 weeks), animals are randomized into treatment groups and dosed daily (e.g., via oral gavage) with vehicle, this compound, or a positive control like estradiol.
-
Study Duration: Treatment continues for a predefined period (e.g., 6-12 weeks).
-
Endpoint Analysis: At the end of the study, tissues are collected for analysis:
-
Bone: Femurs and lumbar vertebrae are analyzed for bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA) and for microarchitecture using micro-computed tomography (µCT).
-
Uterus: The uterus is excised, blotted dry, and weighed (uterine wet weight) as a measure of estrogenic stimulation.[7][10]
-
Serum: Blood is collected to measure biochemical markers of bone turnover (e.g., osteocalcin, CTX).
-
Visualizations: Pathways and Workflows
Diagram 1: this compound's Tissue-Selective Signaling Pathway
Caption: this compound's differential recruitment of co-regulators in target tissues.
Diagram 2: Experimental Workflow for the Ovariectomized (OVX) Rodent Model
Caption: Workflow for assessing this compound's in vivo effects in an OVX model.
Diagram 3: Logical Framework of this compound's Tissue Selectivity
Caption: Logical cascade from receptor binding to tissue-specific effects.
Conclusion
This compound exemplifies the therapeutic potential of a well-characterized SERM. Its tissue-selective activity is rooted in its ability to induce a unique estrogen receptor conformation, leading to the differential recruitment of coactivators in bone and corepressors in uterine and breast tissue. This mechanism allows it to effectively prevent bone loss and reduce fracture risk in postmenopausal women while maintaining an excellent safety profile with regard to endometrial and breast health.[8][11] The data and methodologies presented in this guide underscore the molecular basis for its clinical utility and provide a framework for the continued investigation and development of next-generation SERMs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The Tissue-Selective Estrogen Complex (this compound/Conjugated Estrogens) for the Treatment of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound in reducing new vertebral fracture risk in postmenopausal women with osteoporosis: results from a 3-year, randomized, placebo-, and active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. endorama.gr [endorama.gr]
- 13. Effects of this compound/conjugated estrogens on endometrial safety and bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene's Role in Modulating Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) with a distinctive profile of tissue-selective estrogen receptor (ER) agonist and antagonist activities.[1][2] This dual functionality allows it to modulate gene expression in a tissue-specific manner, leading to desirable therapeutic effects in bone while antagonizing estrogenic actions in the breast and uterus.[1][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound modulates gene expression, focusing on its interaction with estrogen receptors, its impact on key signaling pathways, and its regulation of specific target genes. The information is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action: Interaction with Estrogen Receptors
This compound exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), with a slightly higher affinity for ERα.[3][4] This binding event is central to its ability to modulate gene expression. Unlike estradiol (B170435) (E2), which acts as a pure agonist, this compound's interaction with the ER induces a unique conformational change in the receptor.[1] This altered conformation influences the recruitment of co-activator and co-repressor proteins to the ER-DNA complex, ultimately determining whether the transcription of target genes is activated or repressed.[1]
In tissues like bone, this compound acts as an ER agonist, mimicking the effects of estrogen to promote bone density.[1][3] Conversely, in breast and uterine tissues, it functions as an ER antagonist, blocking the proliferative signals of estrogen.[1][2] This tissue-specific activity is the hallmark of SERMs and is critical to this compound's therapeutic profile.
Signaling Pathway of this compound's Core Mechanism
The binding of this compound to the estrogen receptor initiates a cascade of events that alters gene transcription. This process involves the recruitment of coregulatory proteins that either enhance or suppress the transcriptional machinery.
Modulation of Gene Expression in Breast Cancer
In breast cancer cells, particularly hormone-receptor-positive types, this compound demonstrates significant anti-proliferative effects by acting as an ER antagonist.[5][6] It has been shown to inhibit the growth of both hormone-dependent and hormone-independent breast cancer cells.[4]
Downregulation of Key Proliferative Genes
A primary mechanism of this compound's anti-tumor activity is the downregulation of genes that drive cell cycle progression and proliferation. Notably, it has been shown to decrease the expression of Cyclin D1 (CCND1) and the estrogen receptor alpha gene (ESR1) itself.[4][7]
| Gene Target | Cell Line | Treatment | Fold Change (mRNA) | p-value | Reference |
| ESR1 (ERα) | MCF-7:5C | 10⁻⁸ M BZA for 24h | Downregulated | Not specified | [4] |
| CCND1 (Cyclin D1) | MCF-7:5C | 10⁻⁷ M BZA | Downregulated | Not specified | [4] |
| pS2 (TFF1) | MCF-7:5C | 10⁻⁷ M BZA for 24h | ~3.5-fold decrease from basal | < 0.01 | [4] |
| c-myc | MCF-7 | 10⁻⁸ M BZA + E2 | Inhibition of E2-induced expression | Not specified | [8] |
| GREB1 | MCF-7 | 10⁻⁸ M BZA + E2 | Inhibition of E2-induced expression | Not specified | [8] |
| BRCA1 | T-47D, MCF-7 | 1 nM - 2 µM BZA | Concentration-dependent reduction | Not specified | [9][10] |
Experimental Protocol: Real-Time RT-PCR for Gene Expression Analysis
The following protocol is a representative method for quantifying changes in gene expression in response to this compound treatment.
Cell Culture and Treatment:
-
MCF-7 and MCF-7:5C breast cancer cells are maintained in appropriate culture media.[4] For hormone-dependent studies, cells are often grown in phenol (B47542) red-free media with charcoal-stripped serum to remove endogenous estrogens.[11]
-
Cells are seeded and allowed to attach before being treated with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or vehicle control for a specified duration (e.g., 24-48 hours).[4][8]
RNA Extraction and cDNA Synthesis:
-
Total RNA is isolated from the treated cells using a suitable RNA extraction kit (e.g., TRIzol reagent).[12]
-
The quality and quantity of the extracted RNA are assessed.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[7]
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system with specific primers for the target genes (e.g., ESR1, CCND1, pS2) and a reference gene (e.g., 18S rRNA or β-actin) for normalization.[4][13]
-
The relative gene expression is calculated using the 2-ΔΔCt method.[13]
Modulation of Gene Expression in Endometrial and Bone Tissues
This compound's tissue-selective action is evident in its effects on the endometrium and bone.
Endometrial Tissue: Antagonistic Effects
In the endometrium, this compound acts as an antagonist, inhibiting the proliferative effects of estrogen and thereby reducing the risk of endometrial hyperplasia.[1][14]
| Gene Target | Tissue/Model | Treatment | Fold Change (mRNA) | p-value | Reference |
| PCNA | Mouse Endometrium | 3 mg/kg/day BZA for 8 weeks | >10-fold decrease | 0.016 | [13] |
| ERα (ESR1) | Mouse Endometrium | 3 mg/kg/day BZA for 8 weeks | >10-fold decrease | 0.003 | [13] |
| LIF | Mouse Endometrium | 3 mg/kg/day BZA for 8 weeks | ~5-fold decrease | 0.006 | [13] |
| Caspase 3 | Mouse Endometrium | 3 mg/kg/day BZA for 8 weeks | Increased | Not specified | [13] |
| FGF18 | Murine Uterus | 3 mg/kg BZA | Reduced expression | Not specified | [14] |
Bone Tissue: Agonistic Effects
In bone, this compound exhibits estrogen-like activity, which is beneficial for maintaining bone mineral density and reducing bone turnover.[3][15] This is achieved through the regulation of genes involved in bone metabolism.
Impact on Other Key Signaling Pathways
Beyond direct ER-mediated transcription, this compound influences other critical signaling pathways implicated in cancer progression.
Inhibition of IL-6/GP130 Signaling
Recent studies have identified a novel function of this compound as an inhibitor of the interaction between interleukin-6 (IL-6) and its receptor subunit glycoprotein (B1211001) 130 (GP130).[5] This pathway is crucial for the survival and progression of various cancers. By disrupting this interaction, this compound can inhibit downstream signaling cascades.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 6. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Metabolic and transcriptional effects of this compound/conjugated estrogens in a model of obesity-associated breast cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Treatment with this compound, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endometrial Cancer-Associated FGF18 Expression Is Reduced by this compound in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Discovery and Synthesis of Bazedoxifene Analogs: A Technical Guide for Drug Development Professionals
Introduction: Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), has emerged as a significant therapeutic agent, primarily for the management of postmenopausal osteoporosis. Its unique indole-based scaffold, a departure from the benzothiophene (B83047) core of its predecessor raloxifene, imparts a distinct pharmacological profile with a favorable balance of estrogen receptor (ER) agonist and antagonist activities in different tissues.[1][2] This tissue selectivity has spurred considerable interest in developing novel this compound analogs with enhanced potency, improved pharmacokinetic properties, and novel therapeutic applications, particularly in oncology. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound analogs, tailored for researchers, scientists, and drug development professionals.
Core Concepts in this compound Analog Development
The development of this compound analogs is primarily driven by the pursuit of molecules with refined biological activities. Key areas of investigation include:
-
Enhanced SERM Profile: Fine-tuning the balance of estrogenic and anti-estrogenic effects to maximize therapeutic benefits while minimizing side effects.
-
Novel Therapeutic Targets: Expanding the therapeutic potential of the this compound scaffold beyond ER modulation. A notable example is the targeting of the glycoprotein (B1211001) 130 (GP130) signaling pathway, which is implicated in various cancers.
-
Improved Pharmacokinetics: Modifying the chemical structure to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Data Presentation: Quantitative Analysis of this compound Analogs
The following tables summarize the quantitative data for various this compound analogs from published studies, providing a comparative overview of their biological activities.
Table 1: Anti-proliferative Activity of Bis(indolyl)-tetrazine Derivatives (this compound Analogs) [1]
| Compound | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | T-47D IC₅₀ (µM) |
| This compound | - | - | 12.78 ± 0.92 |
| 5b | 7.57 ± 0.45 | 10.08 ± 0.76 | 5.11 ± 0.16 |
| 5f | 8.23 ± 0.58 | 12.45 ± 0.98 | 4.69 ± 0.51 |
| 5i | 10.11 ± 0.79 | 15.21 ± 1.12 | - |
| 5j | 9.87 ± 0.66 | 14.98 ± 1.05 | - |
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%. Data are presented as mean ± standard deviation.
Table 2: GP130 Binding Affinity and PXR Antagonistic Activity of this compound Analogs
| Compound | Target | Assay | Value | Reference |
| 10a | GP130 | SPR & DARTS | KD = 3.8 µM | [3] |
| 20 | PXR | Luciferase Reporter | IC₅₀ = 11 µM | [4] |
| 24 | PXR | Luciferase Reporter | IC₅₀ = 14 µM | [4] |
KD (dissociation constant) is a measure of binding affinity. IC₅₀ values for PXR antagonism represent the concentration required to inhibit PXR activity by 50%.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound analog and key biological assays used in their evaluation.
Synthesis of Bis(indolyl)-tetrazine Derivatives (e.g., Compound 5b)[1]
A general procedure for the synthesis of bis(indolyl)-tetrazine derivatives is as follows:
-
Synthesis of Indole-3-carboxaldehyde (B46971): To a solution of indole (B1671886) in dimethylformamide (DMF), phosphorus oxychloride is added dropwise at 0°C. The reaction mixture is stirred at room temperature for 2 hours, followed by heating at 40°C for 30 minutes. The mixture is then poured into ice-water and neutralized with a sodium hydroxide (B78521) solution. The resulting precipitate is filtered, washed with water, and dried to yield indole-3-carboxaldehyde.
-
Synthesis of 3,6-di(indol-3-yl)-1,2,4,5-tetrazine: A mixture of indole-3-carboxaldehyde and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) is refluxed for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired tetrazine derivative.
-
N-Alkylation (for analogs with side chains): The synthesized tetrazine is dissolved in a suitable solvent like DMF, and a base such as potassium carbonate is added. The appropriate alkyl halide (e.g., 1-bromo-2-chloroethane) is then added, and the mixture is stirred at room temperature or heated as required. After completion of the reaction, the mixture is worked up by pouring it into water and extracting with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography.
-
Characterization: The final products are characterized by spectroscopic techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
Cell Viability Assay (MTT Assay)[1]
This protocol is used to assess the anti-proliferative activity of this compound analogs against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, T-47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells are treated with various concentrations of the this compound analogs (typically ranging from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for STAT3 Phosphorylation
This protocol is used to investigate the effect of this compound analogs on the IL-6/GP130/STAT3 signaling pathway.
-
Cell Culture and Treatment: Cells (e.g., A549) are grown to 70-80% confluency and then treated with the this compound analog for a specified time (e.g., 24 hours). In some experiments, cells are stimulated with IL-6 to induce STAT3 phosphorylation.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed with RIPA buffer containing protease and phosphatase inhibitors. The cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration in each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software, and the levels of p-STAT3 are normalized to total STAT3 and the loading control.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the discovery and evaluation of this compound analogs.
Conclusion
The this compound scaffold serves as a versatile platform for the development of novel therapeutic agents with diverse biological activities. By leveraging structure-activity relationship studies and exploring new molecular targets, researchers are continually expanding the therapeutic potential of this important class of molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in this exciting field, ultimately leading to the discovery of new and improved treatments for a range of diseases, including hormone-dependent cancers and other proliferative disorders.
References
- 1. Design, synthesis and biological evaluation of novel bis(indolyl)-tetrazine derivatives as anti-breast cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 3. Discovery of this compound analogues targeting glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-scaffold-based mimetics of solomonsterols A and B as novel pregnane X receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene's Impact on Uuterine and Breast Tissue: An In-depth Technical Guide
Abstract
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) characterized by its tissue-specific estrogen receptor (ER) agonist and antagonist activities. It is a component of the first tissue-selective estrogen complex (TSEC) approved for the management of menopausal symptoms and prevention of osteoporosis.[1][2][3] This guide provides a comprehensive technical overview of the pharmacological effects of this compound on uterine and breast tissue, with a focus on the underlying molecular mechanisms, quantitative data from pivotal studies, and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
This compound exerts its effects by binding to estrogen receptors alpha (ERα) and beta (ERβ), with a slightly higher affinity for ERα.[4] This binding induces unique conformational changes in the receptor, leading to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner.[5] In uterine and breast tissues, the this compound-ER complex preferentially recruits co-repressors, resulting in the antagonism of estrogen-mediated gene expression and a subsequent anti-proliferative effect.[1][5] Conversely, in bone, it demonstrates agonist activity, which is beneficial for preventing osteoporosis.[5] This selective modulation of estrogenic pathways is central to its clinical utility and safety profile.[4][5]
Figure 1: Tissue-specific recruitment of co-regulators by this compound.
Impact on Uterine Tissue
A defining feature of this compound is its potent antagonist effect on the endometrium. This mitigates the risk of endometrial hyperplasia and cancer associated with unopposed estrogen therapy.[4][5][6]
Quantitative Data Summary
Clinical trials have consistently demonstrated the endometrial safety of this compound, both alone and in combination with conjugated estrogens (CE).
Table 1: Endometrial Safety Profile of this compound in Postmenopausal Women
| Treatment Group | Study Duration | Mean Change in Endometrial Thickness (mm) | Incidence of Endometrial Hyperplasia (%) |
| This compound (20 mg) | 12 months | Not significantly different from placebo | 0% |
| This compound (30 mg/40 mg) | 6 months | Significantly smaller than placebo | 0% |
| This compound (20 mg) / CE (0.45 mg) | 12 months | Not significantly different from placebo | <1% |
| This compound (20 mg) / CE (0.625 mg) | 12 months | Not significantly different from placebo | <1% |
| Placebo | 12 months | - | <1% |
Data compiled from the SMART-1 and SMART-5 trials and other endometrial safety studies.[3][7][8]
Experimental Protocols
This non-invasive imaging technique is the standard for monitoring endometrial changes.
Figure 2: Standardized workflow for transvaginal ultrasonography.
Methodology Details:
-
Patient Preparation: Patients are typically advised to have an empty bladder for optimal visualization.
-
Transducer: A high-frequency (5-9 MHz) transvaginal probe is used.
-
Image Acquisition: A midline sagittal view of the uterus is obtained. The endometrium is identified as a distinct echogenic stripe.
-
Measurement: The measurement is taken at the thickest point, from the echogenic interface of the myometrium and endometrium on one side to the other, excluding any intrauterine fluid.
Endometrial biopsy is the gold standard for diagnosing endometrial hyperplasia and malignancy.
Methodology Details:
-
Sampling: An endometrial tissue sample is obtained, typically via a Pipelle catheter, in an outpatient setting.
-
Fixation: The specimen is immediately fixed in 10% neutral buffered formalin.
-
Processing: The tissue undergoes dehydration, clearing, and infiltration with paraffin (B1166041) wax.
-
Sectioning and Staining: Paraffin-embedded tissue is sectioned at 4-5 μm and stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Evaluation: A pathologist examines the slides to assess endometrial architecture, glandular-to-stromal ratio, and cytologic features to rule out hyperplasia or carcinoma.
Impact on Breast Tissue
This compound exhibits antagonist activity in breast tissue, inhibiting the proliferative effects of estrogen. This is a crucial safety feature, as estrogen can promote the growth of ER-positive breast cancers.[1][5]
Quantitative Data Summary
Preclinical and clinical studies have confirmed the anti-proliferative and neutral effects of this compound on breast tissue.
Table 2: Effects of this compound on Breast Tissue Parameters
| Parameter | Model System | Key Finding |
| Cell Proliferation | ER+ Breast Cancer Cell Lines (MCF-7, T47D) | Inhibits estrogen-stimulated growth; down-regulates ERα and cyclin D1. |
| Tumor Growth | MCF-7 Xenograft Mouse Models | Prevents outgrowth of tumors and blocks estrogen-induced tumor growth. |
| Mammographic Breast Density | Postmenopausal Women (24-month study) | No significant increase in breast density compared to placebo. |
| Tissue Proliferation (Ki-67) | High-Risk Postmenopausal Women (6-month study) | Significant reduction in Ki-67 for women with baseline Ki-67 of 1-4%. |
Data compiled from in vitro, preclinical, and clinical studies.[9][10][11][12][13]
Experimental Protocols
This assay quantifies the effect of this compound on the growth of hormone-dependent cancer cells.
Figure 3: Workflow for assessing in vitro breast cancer cell proliferation.
Methodology Details:
-
Cell Lines: ER-positive human breast cancer cell lines like MCF-7 or T47D are commonly used.
-
Hormone Deprivation: This step synchronizes the cells and minimizes the influence of residual estrogens in the culture medium.
-
Treatment: Cells are treated with a range of this compound concentrations, with and without a stimulating concentration of 17β-estradiol, to assess both antagonist and potential agonist activity.
-
Quantification: Methods like the MTT assay measure metabolic activity as an indicator of cell viability, while BrdU incorporation directly measures DNA synthesis and cell proliferation.
This clinical imaging method is used to evaluate changes in a key risk factor for breast cancer.
Methodology Details:
-
Image Acquisition: Standardized digital mammograms (craniocaudal and mediolateral oblique views) are obtained at baseline and follow-up.
-
Quantitative Analysis: Specialized software (e.g., Volpara) is used for automated, objective measurement of fibroglandular volume and total breast volume.[13]
-
Calculation: Percent breast density is calculated as (fibroglandular volume / total breast volume) x 100.
-
Data Comparison: Changes in percent breast density from baseline are compared across treatment arms.
Key Signaling Pathways Modulated by this compound
In breast cancer cells, this compound's anti-proliferative effects are mediated by its ability to down-regulate critical cell cycle proteins and induce ERα degradation.
Figure 4: this compound's interference with ERα signaling in breast cancer cells.
This compound not only competitively inhibits estradiol binding but also promotes the degradation of the ERα protein itself via the proteasomal pathway.[7][9] Furthermore, it actively represses the promoter activity of key estrogen-responsive genes like CCND1 (Cyclin D1), a critical regulator of the G1-S transition in the cell cycle.[9][12] This dual action of blocking signaling and reducing receptor levels contributes to its potent anti-proliferative effects in hormone-dependent breast cancer cells.[9]
References
- 1. Effects of the Conjugated Equine Estrogen/Bazedoxifene Tissue-Selective Estrogen Complex (TSEC) on Mammary Gland and Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. endometriozisdernegi.org [endometriozisdernegi.org]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The endometrial effects of SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The endometrial profile of this compound acetate alone and in combination with conjugated equine estrogens in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endometrial effects of this compound acetate, a novel selective estrogen receptor modulator, in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and Conjugated Estrogen (Duavee®) on Breast Cancer Risk Biomarkers in High Risk Women: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breast density changes in a randomized controlled trial evaluating this compound/conjugated estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. aacrjournals.org [aacrjournals.org]
Methodological & Application
Bazedoxifene's Anti-proliferative Efficacy in Cancer: An In Vitro Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) approved for the management of postmenopausal osteoporosis.[1][2][3] Beyond its endocrine effects, emerging research has highlighted its potent anti-cancer activities across a variety of malignancies, including breast, lung, cervical, and head and neck cancers.[2][3][4][5][6] this compound distinguishes itself from other SERMs through its dual mechanism of action. It not only modulates the estrogen receptor (ER) but also functions as an inhibitor of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[4][7][8] This inhibition disrupts key downstream cascades, including the JAK/STAT3, PI3K/AKT, and Ras/MAPK pathways, which are fundamental to cancer cell proliferation, survival, and metastasis.[3][7][9] This application note provides a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a standard cell viability assay and summarizes its efficacy across various cancer cell lines.
Data Presentation: Anti-proliferative Activity of this compound
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50). The data below, compiled from multiple studies, demonstrates this compound's efficacy.
| Cell Line | Cancer Type | Assay Duration | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 8.0 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 72 hours | 12.7 | [4] |
| SiHa | Cervical Cancer | 48 hours | 3.79 | [5] |
| HeLa | Cervical Cancer | 48 hours | 4.827 | [5] |
| CaSki | Cervical Cancer | 48 hours | 4.018 | [5] |
| UM-SCC-74A | Head and Neck Squamous Cell Carcinoma | Not Specified | 5.2 | [6] |
| MCF-7 | Breast Cancer (ER-positive) | Not Specified | 0.00024 | [10] |
Signaling Pathway Inhibition
This compound's primary anti-proliferative mechanism involves the inhibition of the IL-6/GP130 signaling axis. By binding to GP130, this compound prevents the homodimerization of GP130 induced by IL-6, which in turn blocks the activation of downstream signaling pathways crucial for cell growth and survival.[4][11]
Caption: this compound inhibits the IL-6/GP130/STAT3 signaling pathway.
Experimental Protocols
MTT Assay for Cell Proliferation
This protocol details a colorimetric assay to assess the effect of this compound on cancer cell proliferation. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Caption: Workflow for assessing cell proliferation using the MTT assay.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom cell culture plates
-
This compound (stock solution prepared in DMSO)
-
Vehicle control (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 1, 2.5, 5, 10, 20, and 40 µM.[4]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and wells with medium only (blank).[12]
-
-
Incubation:
-
MTT Addition and Solubilization:
-
After the incubation period, add 20-25 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[4][12]
-
During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Gently pipette to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[12]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (which is set to 100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[12]
-
Conclusion
This compound demonstrates significant anti-proliferative activity in a range of cancer cell lines, primarily through the inhibition of the IL-6/GP130/STAT3 signaling pathway.[4][6][7] The provided MTT assay protocol offers a reliable method for researchers to quantify the cytotoxic and anti-proliferative effects of this compound in their specific in vitro models. These findings underscore the potential of repositioning this compound as a therapeutic agent in oncology.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comprehensive review on anticancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer [mdpi.com]
- 6. oncotarget.com [oncotarget.com]
- 7. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 8. This compound Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. This compound enhances the anti-tumor effects of cisplatin and radiation treatment by blocking IL-6 signaling in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Bazedoxifene Administration in Mouse Models of Osteoporosis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that demonstrates tissue-specific estrogen receptor (ER) agonist and antagonist activity.[1] It is approved for the management of postmenopausal osteoporosis, a condition characterized by progressive bone density loss, making individuals more susceptible to fractures.[2] this compound functions as an ER agonist in bone, mimicking estrogen's bone-protective effects, while acting as an antagonist in uterine and breast tissues, thereby minimizing the risks associated with traditional estrogen therapies.[3][4] Preclinical evaluation in animal models is a critical step in understanding its efficacy and mechanism of action. The ovariectomized (OVX) mouse model is the most widely used and well-validated model for simulating the estrogen deficiency that leads to postmenopausal osteoporosis.[1][5]
Mechanism of Action
This compound selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a slightly higher affinity for ERα.[3][6] This binding induces conformational changes in the receptor, leading to tissue-specific gene expression. In bone, this compound acts as an agonist, promoting the survival of osteoblasts (bone-forming cells) and inducing apoptosis in osteoclasts (bone-resorbing cells). This action helps to decrease bone resorption and turnover, thereby preserving bone mineral density (BMD) and strength.[3][4] This contrasts with its antagonist activity in reproductive tissues like the uterus and breast, where it blocks estrogen-mediated cell proliferation.[3] The biomolecular antagonistic effects in cancer cells are linked to the inhibition of STAT3 and MAPK signaling pathways.[2]
Experimental Protocols
Ovariectomized (OVX) Mouse Model of Postmenopausal Osteoporosis
The OVX mouse model is the gold standard for studying postmenopausal osteoporosis as it effectively mimics the estrogen-deficient state.[1][5]
Animal Selection:
-
Species/Strain: C57BL/6 mice are commonly used.[5][7] Other strains may be used depending on the specific research question.
-
Age: Female mice are typically 8-10 weeks old at the start of the experiment.[7]
-
Health Status: Animals should be healthy and free of any underlying conditions that could affect bone metabolism.
Surgical Procedure:
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).
-
Surgical Prep: Shave and disinfect the surgical area on the dorsal side.
-
Incision: Make a small midline skin incision on the back to expose the underlying muscle.
-
Ovariectomy: Locate the ovaries and perform bilateral ovariectomy by ligating the ovarian blood vessels and fallopian tubes before removal.
-
Sham Operation: For the control group, perform a sham surgery where the ovaries are located but not removed.
-
Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a recovery period of at least two weeks before starting treatment to allow for the establishment of bone loss.
This compound Administration Protocol
Formulation and Dosing:
-
Vehicle: this compound can be dissolved in a suitable vehicle such as PBS.[7]
-
Dosage: Effective doses in mouse models typically range from 0.1 mg/kg/day to 3.0 mg/kg/day.[8] A dose of 0.3 mg/kg/day has been shown to be effective in maintaining bone mass.[8][9]
-
Route of Administration:
-
Oral Gavage: This is the most common route for daily administration.[1][6]
-
Time-Release Pellets: For long-term studies, subcutaneous implantation of time-release pellets (e.g., 60-day release) can provide consistent dosing. A typical pellet might contain 1.44 mg of this compound, releasing approximately 24 µ g/day .[10]
-
Experimental Groups:
-
Group 1: SHAM: Sham-operated mice receiving the vehicle. This group represents normal, healthy bone metabolism.
-
Group 2: OVX + Vehicle: Ovariectomized mice receiving the vehicle. This group serves as the osteoporosis model control.
-
Group 3: OVX + this compound: Ovariectomized mice receiving this compound at the desired dose.
Treatment Duration:
-
The duration can vary from 4 weeks to several months, depending on the study's objectives.[8] A common duration for evaluating preventative effects is 5 to 8 weeks.[7][10]
Efficacy Assessment
Bone Mineral Density (BMD) Analysis:
-
Method: Use dual-energy X-ray absorptiometry (DEXA) or high-resolution micro-computed tomography (micro-CT) for small animals.[1]
-
Sites: Measure BMD at key skeletal sites, including the lumbar spine, femur, and tibia.[1]
-
Timeline: Perform measurements at baseline (before treatment) and at the end of the study.
Biochemical Markers of Bone Turnover:
-
Sample Collection: Collect serum or urine samples at baseline and at the end of the study.
-
Markers:
Bone Histomorphometry and Biomechanical Testing:
-
Histology: At the end of the study, harvest bones (e.g., tibia, femur) and fix them in formalin for histological analysis. This allows for the quantification of trabecular bone volume, trabecular number, thickness, and separation.[11]
-
Biomechanical Strength: Perform tests such as three-point bending on the femur or tibia to assess bone strength and stiffness.[12]
Data Presentation
The following tables summarize quantitative data on the effects of this compound in rodent models of osteoporosis.
Table 1: Effects of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rodents
| Animal Model | This compound Dose | Treatment Duration | Key Findings on BMD |
| OVX Rats | 0.1 mg/kg/day | 6 weeks | Effective in maintaining bone mass.[8] |
| OVX Rats | 0.3 mg/kg/day | 6 weeks | Reached maximal significant efficacy in increasing bone mass compared to controls.[8][11] |
| OVX Mice | 3 mg/kg/day (with Premarin 2.5 mg/kg/day) | Not Specified | BMD and cancellous bone compartments were similar to sham-operated animals.[8] |
| OVX Mice | 0.3 mg/kg/day (with hPTH 10 µg/kg/day) | 4 weeks | Total and trabecular BMD were 3-10% higher compared to hPTH monotherapy.[8] |
| OVX Mice | ~24 µ g/day (pellet) | 8 weeks | Tibia had greater cortical cross-sectional area and moment of inertia than OVX controls; no significant impact on cortical BMD or thickness.[10][12] |
Table 2: Effects of this compound on Bone Turnover Markers and Uterine Tissue
| Animal Model | This compound Dose | Treatment Duration | Key Findings |
| Postmenopausal Women | 20 or 40 mg/day | 2 years | Decreased bone turnover by 20-25%. |
| OVX Cynomolgus Monkeys | 0.2 - 25 mg/kg/day | 18 months | No evidence of uterotrophic activity.[1] |
| Immature Rats | 0.5 mg/kg | 3 days | Produced a 35% increase in uterine wet weight (less than other SERMs like raloxifene).[8] |
| Immature Rats | 5.0 mg/kg | 3 days | Did not induce any change in uterine wet weight.[8] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in an OVX mouse model.
This compound Signaling Pathway in Bone
Caption: this compound's agonistic effect on estrogen receptors in bone cells.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. biocytogen.com [biocytogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Prevention of Bone Loss in a Model of Postmenopausal Osteoporosis through Adrenomedullin Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tissue selective effects of this compound on the musculoskeletal system in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tissue selective effects of this compound on the musculoskeletal system in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of Bazedoxifene in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate cell culture conditions and experimental protocols for investigating the effects of Bazedoxifene. This document includes detailed methodologies for key assays, a summary of quantitative data in tabular format, and visualizations of relevant signaling pathways and workflows.
Introduction
This compound is a third-generation selective estrogen receptor modulator (SERM) that also functions as an inhibitor of the IL-6/GP130 signaling pathway.[1] Its dual mechanism of action makes it a compound of interest for studying its effects on various cellular processes, particularly in cancer biology. This compound has been shown to inhibit cell viability, proliferation, migration, and invasion in a variety of cancer cell lines.[2][3]
General Cell Culture Conditions
Successful investigation of this compound's effects begins with establishing appropriate and consistent cell culture conditions. The choice of cell line is paramount and should be guided by the research question. This compound has been studied in a wide range of cancer cell lines, including but not limited to breast, lung, and cervical cancer.
Table 1: Commonly Used Cell Lines for this compound Studies
| Cell Line | Cancer Type | Key Characteristics |
| MCF-7 | Breast Cancer | Estrogen Receptor (ER)-positive |
| T47D | Breast Cancer | ER-positive, Progesterone Receptor (PR)-positive |
| MDA-MB-231 | Breast Cancer | Triple-Negative Breast Cancer (TNBC) |
| A549 | Non-Small Cell Lung Cancer | Adenocarcinoma |
| H1299 | Non-Small Cell Lung Cancer | Large Cell Carcinoma, p53-null |
| SiHa | Cervical Cancer | HPV-16 positive |
| HeLa | Cervical Cancer | HPV-18 positive |
| CaSki | Cervical Cancer | HPV-16 and HPV-18 positive |
Media and Reagents
The choice of cell culture medium is critical for maintaining healthy cells and obtaining reproducible results. Standard media such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 are commonly used, supplemented with Fetal Bovine Serum (FBS) and antibiotics. For studies involving the estrogen receptor, phenol (B47542) red-free medium and charcoal-stripped FBS are recommended to eliminate exogenous estrogenic activity.
Table 2: Recommended Media and Supplements
| Component | Recommendation | Purpose |
| Basal Medium | DMEM, RPMI-1640, or as recommended by the cell line supplier. | Provides essential nutrients for cell growth. |
| Serum | 10% Fetal Bovine Serum (FBS). For ER studies, use charcoal/dextran-treated FBS. | Provides growth factors and hormones. Charcoal stripping removes endogenous steroids. |
| Antibiotics | 1% Penicillin-Streptomycin. | Prevents bacterial contamination. |
| This compound Solvent | Dimethyl sulfoxide (B87167) (DMSO). | To dissolve this compound for stock solution preparation. |
Preparation of this compound Stock and Working Solutions
Proper preparation of this compound solutions is crucial for accurate and reproducible experiments.
Protocol 1: this compound Stock Solution Preparation
-
Dissolve this compound: Dissolve this compound acetate (B1210297) in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[4]
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Preparation of Working Solutions
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Dilute in Media: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Control DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions and does not exceed a non-toxic level (typically ≤ 0.1%).[5]
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound on cancer cells.
Cell Viability and Proliferation Assays
Cell viability assays are fundamental for determining the cytotoxic or cytostatic effects of this compound. The MTT assay is a widely used colorimetric method for this purpose.
Table 3: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) |
| MCF-7 | Breast Cancer | ~0.00019 (in the presence of 17β-estradiol) | Not Specified |
| A549 | Non-Small Cell Lung Cancer | 8.0 | 72 |
| H1299 | Non-Small Cell Lung Cancer | 12.7 | 72 |
| SiHa | Cervical Cancer | 3.79 | 48 |
| HeLa | Cervical Cancer | 4.827 | 48 |
| CaSki | Cervical Cancer | 4.018 | 48 |
Protocol 3: MTT Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium.[2][6] Allow cells to attach overnight.
-
This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 40 µM).[2] Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[2]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[6][7]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.[6]
Experimental Workflow
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways affected by this compound.
Protocol 4: Western Blot for Signaling Pathway Analysis
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency.[8] Treat cells with this compound at the desired concentrations and for the appropriate duration. For studying phosphorylation events, it may be necessary to serum-starve the cells and then stimulate with a relevant cytokine (e.g., IL-6) with or without this compound pre-treatment.[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.[8] Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-AKT, AKT, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
This compound's Mechanism of Action: Signaling Pathways
This compound's anti-cancer effects are largely attributed to its inhibition of the IL-6/GP130 signaling axis, which subsequently impacts downstream pro-survival and proliferative pathways.
This compound Signaling Pathway
As a SERM, this compound can also directly modulate the activity of the estrogen receptor, leading to its degradation in some contexts, which is particularly relevant in ER-positive cancers.
This compound as a SERM/SERD
Conclusion
The study of this compound in cell culture requires careful consideration of the cell line, culture conditions, and experimental design. The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the multifaceted effects of this compound. By understanding its mechanisms of action, researchers can better design experiments to explore its therapeutic potential.
References
- 1. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Bazedoxifene Dosage Calculation for In Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dosage calculation and administration of bazedoxifene in preclinical in vivo experiments. This compound is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2][3] It is an ER agonist in bone, preserving bone mineral density, while acting as an antagonist in breast and uterine tissues.[2][4]
Mechanism of Action
This compound's primary mechanism involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes that recruit different co-regulators in a tissue-specific manner.[2][3] This results in differential gene expression, producing estrogenic effects in the skeletal system and anti-estrogenic effects in the reproductive system.[2][4] Additionally, emerging research indicates that this compound can inhibit the IL-6/GP130 signaling pathway, suggesting its potential as an anticancer agent by downregulating STAT3, AKT, and ERK phosphorylation.[5][6]
Quantitative Data Summary
Table 1: Recommended Dosage of this compound in Preclinical Models
| Animal Model | Disease Model | Dosage Range | Administration Route | Key Findings |
| Rat (Sprague-Dawley, Wistar) | Ovariectomized (OVX) - Osteoporosis | 0.1 - 3 mg/kg/day | Oral gavage, Dietary | Maintained bone mass and strength, prevented OVX-induced bone loss.[1][7] |
| Mouse (SCID, Nude) | Cancer Xenografts (Breast, Head and Neck) | 2 - 8 mg/kg/day | Intraperitoneal (i.p.), Oral gavage | Inhibited tumor growth.[1] |
| Cynomolgus Monkey | Ovariectomized (OVX) - Osteoporosis | 0.2 - 25 mg/kg/day | Oral gavage, Dietary | Prevented OVX-induced increases in bone turnover and partially preserved bone mass.[7] |
Table 2: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability | Elimination Half-life | Tmax | Key Notes |
| Human | ~6%[5][8] | ~30 hours[5] | 2.5 ± 2.1 hours[5] | Food can increase AUC by 25%.[5] |
| Rat | 16%[3][9] | 3.8 hours (parent compound)[9][10] | 0.35 hours[9] | Subject to first-pass metabolism and enterohepatic recirculation.[10] |
| Monkey | 11.3%[10] | 15-29 hours (total radioactivity)[10] | 0.35-6 hours[10] | Metabolism is similar to humans.[11] |
Table 3: Human Equivalent Dose (HED) Conversion
To estimate the human equivalent dose from animal studies, the body surface area (BSA) normalization method is commonly used.
| Animal Species | Weight (kg) | Km Factor | To Convert Animal Dose (mg/kg) to HED (mg/kg), Multiply by: |
| Mouse | 0.02 | 3 | 0.08 |
| Rat | 0.15 | 6 | 0.16 |
| Monkey | 3 | 12 | 0.32 |
| Human | 60 | 37 | - |
| HED (mg/kg) = Animal dose (mg/kg) x (Animal Km / Human Km) |
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage
1. Materials:
-
This compound Acetate powder
-
Vehicle solution: A common vehicle is a suspension in a saline solution containing Tween-80 and methylcellulose (B11928114).[3] Alternatively, Dimethyl Sulfoxide (DMSO) can be used for initial dissolution, followed by dilution in polyethylene (B3416737) glycol (PEG300) and water.[1]
-
Sterile tubes
-
Vortex mixer
-
Sonicator
-
Animal gavage needles
2. Vehicle Preparation (Example with Methylcellulose/Tween-80):
-
Prepare a 0.5% (w/v) methylcellulose solution in sterile saline.
-
Add 0.1% (v/v) Tween-80 to the methylcellulose solution.
-
Mix thoroughly until a homogenous suspension is formed.
3. This compound Formulation:
-
Calculate the required amount of this compound Acetate based on the desired dose (e.g., mg/kg) and the number and weight of the animals.
-
Weigh the this compound Acetate powder and place it in a sterile tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.
-
Use a sonicator if necessary to aid in dissolution and create a fine suspension.[3]
4. Administration:
-
Administer the this compound suspension to the animals via oral gavage using an appropriate size gavage needle.
-
The volume of administration should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).
-
Ensure the control group receives the vehicle solution only.
Protocol 2: Ovariectomized (OVX) Rat Model for Osteoporosis Studies
1. Animal Model:
-
Use adult female Sprague-Dawley or Wistar rats.[1]
2. Ovariectomy Procedure:
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Perform a bilateral ovariectomy under sterile surgical conditions.
-
A sham operation (laparotomy without removal of ovaries) should be performed on the control group.
-
Provide post-operative care, including analgesics and monitoring for recovery.[1]
3. Treatment Initiation:
-
Allow a recovery period of 1-2 weeks post-surgery for the onset of bone loss.[1]
-
Randomize the OVX rats into treatment groups (vehicle control, this compound).
4. This compound Administration:
-
Administer this compound daily via oral gavage as described in Protocol 1. Doses typically range from 0.1 to 1.0 mg/kg/day.[7]
-
The treatment duration can vary from 6 weeks to 12 months depending on the study endpoints.[7]
5. Outcome Assessment:
-
Bone Mineral Density (BMD): Measure BMD of the lumbar spine and femur at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) for small animals.[1][7]
-
Biochemical Markers: Collect serum or urine to measure bone turnover markers such as osteocalcin (B1147995) and C-telopeptide of type I collagen (CTX).[7]
-
Biomechanical Strength: At the end of the study, euthanize the animals and perform biomechanical testing on bones like the femur or vertebrae.[7]
Caption: Experimental workflow for the OVX rat model.
Protocol 3: Cancer Xenograft Mouse Model
1. Animal Model:
-
Use immunodeficient mice such as SCID or Nude mice.[1]
2. Cell Culture and Implantation:
-
Culture the desired cancer cell line (e.g., MCF-7 for ER+ breast cancer).
-
Prepare a cell suspension in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (typically 1-5 x 10^6 cells) into the flank of the mice.[1]
3. Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) regularly (e.g., every 2-3 days) using digital calipers.
-
Calculate tumor volume using the formula: Volume = 0.52 × (Length) × (Width)².[1]
4. Treatment:
-
Once tumors reach the desired size, randomize the mice into treatment and control groups.
-
Begin administration of this compound or vehicle. Doses of 2-8 mg/kg/day via oral gavage or i.p. injection are common.[1]
5. Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period (typically 21-28 days).[1]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for signaling proteins like pSTAT3).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Pharmacokinetics, Dose Proportionality, and Bioavailability of this compound in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Disposition of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Effects of this compound Acetate with and without Conjugated Equine Estrogens on the Breast of Postmenopausal Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Analysis of Bazedoxifene-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) approved for the management of postmenopausal osteoporosis.[1][2][3][4] Beyond its primary therapeutic use, this compound has demonstrated significant anti-tumor activity in various cancer models, including breast, colon, ovarian, and cervical cancers.[1][5] Its mechanism of action is multifaceted, involving not only the modulation of the estrogen receptor (ER) but also the inhibition of key signaling pathways independent of ER status.[6][7]
Western blot analysis is an indispensable technique for elucidating the molecular mechanisms underlying this compound's effects. It allows for the sensitive and specific quantification of changes in protein expression and post-translational modifications, such as phosphorylation, in cells treated with the compound. This application note provides a detailed overview of the signaling pathways affected by this compound, quantitative data on protein expression changes observed in various studies, and comprehensive protocols for performing Western blot analysis on this compound-treated cells.
Key Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by targeting several critical signaling cascades. A primary "off-target" mechanism, particularly relevant to its anti-cancer properties, is the inhibition of the IL-6/GP130 signaling axis. This blockade has downstream consequences on major pathways, including JAK/STAT3, PI3K/AKT, and Ras/Raf/MEK/ERK.[5][6][8] Additionally, as a SERM, it directly influences estrogen receptor signaling and can induce apoptosis.
Caption: this compound inhibits IL-6/GP130 signaling pathways.
Quantitative Data Summary: Protein Expression Changes
The following tables summarize the effects of this compound on key proteins as determined by Western blot analysis in various cell lines.
Table 1: Effect of this compound on IL-6/GP130 Downstream Signaling
| Protein | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| p-GP130 | SiHa, HeLa, CaSki (Cervical Cancer) | Dose-dependent decrease | [9] |
| p-STAT3 (Tyr705) | TNBC, Ovarian, Rhabdomyosarcoma | Dose-dependent decrease/inhibition | [7][8][10] |
| p-AKT | TNBC (MDA-MB-231) | Inhibition at 20 µM | [8] |
| p-ERK1/2 | SiHa, HeLa, CaSki, TNBC | Dose-dependent decrease/inhibition |[8][9] |
Table 2: Effect of this compound on Estrogen Receptor and Cell Cycle Proteins
| Protein | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| ERα | MCF-7:5C, MCF-7:2A (Breast Cancer) | Marked down-regulation (protein degradation) | [3][11] |
| Cyclin D1 | MCF-7:5C (Breast Cancer) | Down-regulation |[1][3][11] |
Table 3: Effect of this compound on Apoptosis-Related Proteins
| Protein | Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Cleaved Caspase-3 | HT29 (Colon Cancer), SCI Model | Increased expression | [12][13] |
| Cleaved Caspase-8 | HT29 (Colon Cancer) | Increased expression | [12] |
| Bax | SiHa (Cervical Cancer) | Increased expression | [9] |
| Bim | SiHa (Cervical Cancer), HT29 | Increased expression | [9][12] |
| Bcl-xL | SiHa (Cervical Cancer) | Decreased expression | [9] |
| Mcl-1 | SiHa (Cervical Cancer) | Decreased expression |[9] |
Experimental Workflow and Protocols
A typical Western blot analysis of this compound-treated cells follows a standardized workflow from cell culture to data interpretation.
Caption: Standard workflow for Western blot analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for specific cell lines and experimental goals.
-
Cell Plating: Plate cells (e.g., MDA-MB-231, HeLa, HT29) in 6-well plates or 10 cm dishes and grow to 70-80% confluency in their recommended complete growth medium.[6]
-
Serum Starvation (Optional): For studies involving growth factor or cytokine stimulation (e.g., IL-6), serum-starve the cells for 12-24 hours in a serum-free or low-serum medium to reduce basal signaling activity.[6]
-
This compound Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock to desired final concentrations (e.g., 1, 5, 10, 20 µM) in the appropriate cell culture medium. Pre-treat the cells with this compound or vehicle control (DMSO) for 2-24 hours, depending on the experimental design.[6]
-
Stimulation (Optional): To investigate the inhibitory effect of this compound, stimulate the cells with a relevant cytokine, such as IL-6 (e.g., 50-100 ng/mL), for a short period (e.g., 15-30 minutes) to induce phosphorylation of target proteins like STAT3.[6][7]
-
Harvesting: After treatment, immediately place the culture dishes on ice to halt cellular processes.
Protocol 2: Protein Extraction and Western Blotting
This protocol is adapted from standard procedures.[14][15][16]
-
Cell Lysis:
-
Aspirate the culture medium and wash the cell monolayer once with ice-cold Phosphate-Buffered Saline (PBS).[6][14]
-
Add ice-cold RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40) supplemented with a fresh protease and phosphatase inhibitor cocktail.[6][12][14]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-cooled microcentrifuge tube.[15][16]
-
Incubate on ice for 30 minutes, vortexing occasionally.[6]
-
Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[6][14][16]
-
Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg of total protein per lane).
-
Add an equal volume of 2x Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.[16]
-
Load the denatured protein samples and a molecular weight marker onto an appropriate percentage SDS-polyacrylamide gel.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[17]
-
-
Immunoblotting and Detection:
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, anti-ERα, anti-Caspase-3) diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[6][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14][15]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14][15]
-
Final Washes: Repeat the washing step with TBST three times for 5-10 minutes each.
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol. Capture the chemiluminescent signal using a digital imager or X-ray film.[14]
-
-
Analysis:
-
Quantify the band intensities using image analysis software.
-
To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH. Normalize the intensity of the target protein band to its corresponding loading control band.[11]
-
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combination of this compound with chemotherapy and SMAC-mimetics for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Selective Estrogen Receptor Modulator, Promotes Functional Recovery in a Spinal Cord Injury Rat Model [mdpi.com]
- 14. origene.com [origene.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. bio-rad.com [bio-rad.com]
- 17. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
Application Notes and Protocols for High-Throughput Screening of Bazedoxifene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) recognized for its tissue-specific estrogen receptor (ER) agonist and antagonist activities.[1] It is approved for the management of postmenopausal osteoporosis.[1] Beyond its established role as a SERM, recent research has unveiled a novel mechanism of action for this compound as an inhibitor of the IL-6/GP130 signaling pathway, which is implicated in the progression of various cancers.[2][3] This dual activity profile makes this compound and its analogs attractive candidates for drug discovery programs targeting not only osteoporosis and menopausal symptoms but also hormone-dependent cancers and inflammatory diseases.
These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize novel this compound analogs. The described assays are tailored to assess the key biological activities of these compounds, including their binding affinity for estrogen receptors, their functional effects on ER-mediated signaling and cell proliferation, and their ability to modulate protein-protein interactions central to both ER and GP130 signaling pathways.
Data Presentation
The following tables are structured to summarize quantitative data obtained from high-throughput screening of this compound and its analogs. Researchers can populate these tables with their experimental findings to facilitate comparative analysis of compound potency and selectivity.
Table 1: Estrogen Receptor Binding Affinity of this compound Analogs
| Compound ID | ERα IC50 (nM)[4] | ERβ IC50 (nM) | Assay Type |
| This compound | 26 | 99 | Competitive Radioligand Binding |
| Analog X | Competitive Radioligand Binding | ||
| Analog Y | Competitive Radioligand Binding | ||
| Analog Z | Competitive Radioligand Binding |
Table 2: Anti-Proliferative Activity of this compound Analogs in MCF-7 Cells
| Compound ID | IC50 (nM) | Assay Type |
| This compound | 0.19 (E2-induced proliferation)[4] | Cell Proliferation (MTT) |
| Analog X | Cell Proliferation (MTT) | |
| Analog Y | Cell Proliferation (MTT) | |
| Analog Z | Cell Proliferation (MTT) |
Table 3: Functional Activity of this compound Analogs in ERα Reporter Gene Assay
| Compound ID | Agonist EC50 (nM) | Antagonist IC50 (nM) | Cell Line |
| This compound | - | 0.12[5] | MCF-7 |
| Analog X | MCF-7 | ||
| Analog Y | MCF-7 | ||
| Analog Z | MCF-7 |
Table 4: Inhibition of GP130 Signaling by this compound Analogs
| Compound ID | GP130 Binding K D (µM)[6] | STAT3 Phosphorylation Inhibition IC50 (µM) | Assay Type |
| This compound | Not available | ~10-20 | Western Blot |
| Analog 10a | 3.8[6] | Surface Plasmon Resonance | |
| Analog X | AlphaScreen/TR-FRET | ||
| Analog Y | AlphaScreen/TR-FRET | ||
| Analog Z | AlphaScreen/TR-FRET |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects through two primary signaling pathways: the classical Estrogen Receptor (ER) pathway and the IL-6/GP130/STAT3 pathway.
High-Throughput Screening Workflow
A general workflow for a high-throughput screening campaign to identify and characterize this compound analogs is depicted below. This workflow incorporates primary screens for initial hit identification, followed by secondary and tertiary assays for confirmation, selectivity, and mechanism of action studies.
Experimental Protocols
Competitive Radioligand Binding Assay for ERα and ERβ
This assay determines the binding affinity of test compounds to estrogen receptors by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human ERα or ERβ
-
Radiolabeled ligand (e.g., [³H]-17β-estradiol)
-
Test compounds (this compound analogs)
-
Binding Buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4)
-
Wash Buffer (e.g., ice-cold Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
96- or 384-well microplates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of the this compound analogs and a fixed concentration of [³H]-17β-estradiol in Binding Buffer.
-
In a microplate, add the purified estrogen receptor, the fixed concentration of [³H]-17β-estradiol, and varying concentrations of the test compounds.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold Wash Buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50 value from the resulting competition curve.
MCF-7 Cell Proliferation Assay (MTT Assay)
This cell-based assay measures the effect of this compound analogs on the proliferation of the estrogen receptor-positive MCF-7 breast cancer cell line.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Hormone-depleted medium (phenol red-free medium with charcoal-stripped FBS)
-
This compound analogs
-
17β-estradiol (for antagonist mode)
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
For antagonist assays, starve cells in hormone-depleted medium for 24-48 hours.
-
Treat cells with serial dilutions of this compound analogs. For antagonist mode, co-treat with a fixed concentration of 17β-estradiol. Include vehicle controls.
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.
-
Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
ERE-Luciferase Reporter Gene Assay
This assay determines the functional activity of this compound analogs as ER agonists or antagonists by measuring their effect on the transcription of a luciferase reporter gene under the control of an Estrogen Response Element (ERE).
Materials:
-
Mammalian cell line stably transfected with an ERE-luciferase reporter construct (e.g., MCF-7-luc)
-
Cell culture and transfection reagents
-
This compound analogs
-
17β-estradiol (for antagonist mode)
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Plate the reporter cells in 96- or 384-well plates.
-
Treat the cells with various concentrations of this compound analogs to assess agonist activity.
-
To assess antagonist activity, co-treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the analogs.
-
Incubate the plates for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescent signal using a luminometer.
-
Analyze the dose-response data to determine EC50 (agonist) or IC50 (antagonist) values.
TR-FRET Coactivator Recruitment Assay
This biochemical assay measures the ability of this compound analogs to either promote (agonist) or inhibit (antagonist) the interaction between the ER ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged ERα or ERβ LBD
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA1) (acceptor)
-
This compound analogs
-
Assay buffer
-
384-well plates
-
TR-FRET compatible plate reader
Protocol:
-
Add the ER LBD to the wells of a 384-well plate containing serial dilutions of the this compound analogs.
-
Add a mixture of the terbium-labeled anti-GST antibody and the fluorescein-labeled coactivator peptide to each well.
-
For antagonist mode, include a fixed concentration of an ER agonist (e.g., 17β-estradiol).
-
Incubate the plate at room temperature for 1-4 hours.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal by exciting at ~340 nm and reading emissions at ~495 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 495 nm) and plot against the compound concentration to determine EC50 or IC50 values.
AlphaScreen Assay for Protein-Protein Interactions (e.g., IL-6/GP130)
This bead-based proximity assay can be adapted to screen for inhibitors of the IL-6 and GP130 interaction, a target of this compound.
Materials:
-
Recombinant human IL-6 (biotinylated)
-
Recombinant human GP130 (e.g., His-tagged)
-
Streptavidin-coated Donor beads
-
Anti-His antibody-conjugated Acceptor beads
-
This compound analogs
-
Assay buffer
-
384-well microplates
-
AlphaScreen-compatible plate reader
Protocol:
-
Incubate His-tagged GP130 with the Anti-His Acceptor beads.
-
In a separate mix, incubate biotinylated IL-6 with Streptavidin Donor beads.
-
In a 384-well plate, add serial dilutions of the this compound analogs.
-
Add the GP130-Acceptor bead complex to the wells.
-
Add the IL-6-Donor bead complex to initiate the interaction.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen reader.
-
A decrease in the AlphaScreen signal indicates inhibition of the IL-6/GP130 interaction. Determine IC50 values from the dose-response curves.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 6. Discovery of this compound analogues targeting glycoprotein 130 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bazedoxifene Stock Solution Preparation and Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and stability assessment of bazedoxifene stock solutions. This compound is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities.[1][2] It is an invaluable tool for studying estrogen receptor signaling and has also been identified as an inhibitor of the IL-6/GP130 signaling pathway.[3][4] Adherence to proper preparation and handling protocols is critical for obtaining accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is commonly supplied as a crystalline solid, often as this compound acetate (B1210297).[5] It is sparingly soluble in aqueous solutions but shows good solubility in several organic solvents.[5][6] Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to the compound's high solubility and the stability of the resulting solution.[3] It is crucial to use high-purity, anhydrous DMSO, as the solvent is highly hygroscopic and absorbed moisture can significantly decrease the solubility of this compound.[6][7][8]
Table 1: Solubility of this compound Acetate in Common Laboratory Solvents
| Solvent | Reported Solubility Range (mg/mL) | Molar Concentration Equivalent (mM)* | Sources |
|---|---|---|---|
| DMSO | 14 - 100 | ~26.4 - 188.4 | [3][5][8][9][10] |
| DMF | ~50 | ~94.2 | [3][5][10] |
| Ethanol | 5 - 25 | ~9.4 - 47.1 | [3][5][6][10] |
| Water / PBS | Insoluble / ~0.04 (in 1:20 DMF:PBS) | Insoluble |[3][5][6] |
*Calculated based on the molecular weight of this compound Acetate (530.65 g/mol ).[5][7] Solubility can vary between different suppliers and batches.
Experimental Protocol: Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound acetate in DMSO, a common starting concentration for in vitro studies.
Materials and Equipment:
-
This compound Acetate powder (CAS: 198481-33-3)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Pipettors and sterile tips
-
Vortex mixer
-
Ultrasonic bath or water bath at 37°C (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound acetate powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.31 mg.[7]
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound acetate powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, the process can be aided by gentle warming in a 37°C water bath for 10 minutes or brief sonication in an ultrasonic bath.[7][11]
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes (amber or covered in foil to protect from light). This prevents repeated freeze-thaw cycles which can degrade the compound.[7][9] Store the aliquots as recommended in the stability section below.
Note on Working Solutions: For cell-based assays, the DMSO stock solution should be diluted into the final cell culture medium. Ensure the final concentration of DMSO is typically ≤ 0.1% to prevent solvent-induced cytotoxicity.[7] Aqueous working solutions should be prepared fresh and are not recommended for storage beyond one day.[5]
Storage and Stability of this compound Solutions
Proper storage is essential to maintain the integrity and activity of this compound.
Table 2: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Sources |
|---|---|---|---|
| Solid Powder | -20°C | ≥ 4 years | [5][7][10] |
| Stock Solution in DMSO | -80°C | 6 - 12 months | [9][12] |
| Stock Solution in DMSO | -20°C | 1 month | [7][9][12] |
| Aqueous Working Solution | 4°C or Room Temperature | ≤ 24 hours |[5] |
Key Stability Considerations:
-
Freeze-Thaw Cycles: Avoid repeated freezing and thawing of the stock solution, as this can lead to degradation. Aliquoting is highly recommended.[7][9]
-
Light Sensitivity: Store solutions protected from light.[9]
-
Moisture: Store solids and DMSO stocks in tightly sealed containers to protect from moisture.[9]
-
Stress Factors: this compound has been shown to be sensitive to degradation under acidic, basic, oxidative, thermal, and hydrolytic stress conditions. However, it is relatively stable under photolytic (light) stress.[13][14]
This compound Signaling Pathways
This compound exerts its effects through multiple signaling pathways. As a SERM, it directly binds to estrogen receptors (ERα and ERβ), leading to tissue-specific modulation of gene expression.[1][15] In breast cancer cells, it acts as an antagonist, downregulating ERα and Cyclin D1, which results in cell cycle arrest.[16] Additionally, this compound can inhibit the IL-6/GP130 signaling cascade, which suppresses the downstream activation of key pathways like JAK/STAT and Ras/MAPK, impacting cell proliferation and survival.[4][17]
Caption: this compound signaling pathways.
Experimental Protocol: Stability Assessment by HPLC
To ensure the concentration and purity of a this compound stock solution over time, a stability-indicating High-Performance Liquid Chromatography (HPLC) method can be employed. This protocol is based on a validated method for determining this compound acetate and its degradation products.[13][14][18]
Objective: To quantify the concentration of this compound in a stock solution after storage under specific conditions and to detect the presence of any degradation products.
HPLC System and Parameters:
-
Column: X-terra RP-18, 150 x 4.6 mm, 3.5 µm particle size[13][14]
-
Column Temperature: 40°C[18]
-
Flow Rate: 1.0 mL/min[18]
-
Mobile Phase:
-
Solvent A: 10 mM K₂HPO₄ (pH adjusted to 8.3) and acetonitrile (B52724) in a 70:30 (v/v) ratio[13][14]
-
Solvent B: Water and acetonitrile in a 10:90 (v/v) ratio[13][14]
-
-
Gradient Program:
-
0-5 min: 32% B
-
5-7 min: 32% to 100% B
-
7-15 min: 100% B
-
15-16 min: 100% to 32% B
-
16-18 min: 32% B[18]
-
Procedure:
-
Prepare Standards: Create a calibration curve using freshly prepared standards of this compound of known concentrations.
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), retrieve a stored aliquot of the this compound stock solution.
-
Dilution: Dilute the stock solution to a concentration that falls within the linear range of the calibration curve.
-
Injection: Inject the prepared standards and the diluted sample onto the HPLC system.
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the stored sample by comparing its peak area to the calibration curve.
-
Analyze the chromatogram for the appearance of new peaks, which would indicate degradation products. The stability-indicating power of this method ensures that degradation products are resolved from the parent peak.[13][14]
-
Experimental Workflow
The following diagram outlines the logical flow from receiving the compound to its use in experiments, incorporating preparation, storage, and quality control.
Caption: Workflow for this compound solution preparation.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
- 14. A stability-indicating HPLC method for the determination of this compound acetate and its related substances in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Bazedoxifene Efficacy Studies in Animal Models
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) utilized for its tissue-specific estrogen receptor (ER) agonist and antagonist activities.[1][2] It is primarily approved for the management of postmenopausal osteoporosis, where it acts as an ER agonist in bone to preserve bone mineral density (BMD).[3][4] Conversely, it functions as an ER antagonist in uterine and breast tissues, which has led to its investigation as a potential therapeutic agent in hormone-sensitive cancers.[1][2] this compound's unique mechanism also involves the inhibition of signaling pathways such as IL-6/GP130, STAT3, and MAPK, and it can induce proteasomal degradation of ERα, making it a candidate for overcoming endocrine resistance in cancer.[5][6][7][8]
These application notes provide an overview of common animal models used to assess the efficacy of this compound in osteoporosis, breast cancer, and its effects on the endometrium. Detailed protocols for key experimental procedures are included to guide researchers in designing and executing their studies.
Application Note 1: Postmenopausal Osteoporosis
Animal Model: Ovariectomized (OVX) Rodent Model
The ovariectomized (OVX) rat or mouse is the gold-standard preclinical model for postmenopausal osteoporosis.[9][10] The surgical removal of the ovaries induces estrogen deficiency, leading to rapid bone loss that mimics the bone turnover imbalance seen in postmenopausal women.[11] This model is highly valuable for evaluating the efficacy of therapeutic agents like this compound in preventing bone loss and preserving bone architecture.
Data Presentation: this compound Efficacy in OVX Models
The following table summarizes the quantitative effects of this compound on key osteoporosis-related endpoints in postmenopausal women, which preclinical animal models are designed to predict.
| Parameter | Treatment Group | Mean Change from Baseline | Efficacy vs. Placebo | Citation |
| Lumbar Spine BMD | This compound 20 mg | +1.41% | Significant increase (p < 0.001) | [12] |
| This compound 40 mg | +1.49% | Significant increase (p < 0.001) | [12] | |
| Raloxifene 60 mg | +1.86% | Significant increase (p < 0.001) | [12] | |
| Total Hip BMD | This compound 20 mg | +0.93% | Significant increase (p < 0.001) | [12] |
| This compound 40 mg | +0.65% | Significant increase (p < 0.01) | [12] | |
| Serum Osteocalcin (B1147995) | This compound 20 mg | -22% | Significant reduction (p < 0.001) | [12] |
| This compound 40 mg | -22% | Significant reduction (p < 0.001) | [12] | |
| Serum CTX | This compound 20 mg | -24% | Significant reduction (p < 0.001) | [12] |
| This compound 40 mg | -22% | Significant reduction (p < 0.001) | [12] | |
| New Vertebral Fractures | This compound 20 mg | 2.3% incidence | 42% risk reduction vs. placebo | [13] |
BMD: Bone Mineral Density; CTX: C-telopeptide of type I collagen. Data reflects 24-month and 3-year clinical trial results.
Experimental Workflow: OVX Rodent Model
Caption: Workflow for evaluating this compound in the OVX osteoporosis model.
Experimental Protocol: Ovariectomized (OVX) Rat Model for Osteoporosis
-
Animal Selection and Acclimatization:
-
Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar), typically 6 months of age.[9][11]
-
Acclimatize animals to the facility for at least one week prior to the experiment. House under standard conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.
-
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane (B1672236) inhalation or ketamine/xylazine injection).
-
Place the animal in a prone position. Perform a dorsal midline skin incision or two dorsolateral incisions.[9]
-
Locate the ovaries inferior to the kidneys. Ligate the ovarian blood vessels and the fallopian tube with absorbable suture.
-
Excise the ovary. Repeat for the contralateral side.
-
For the SHAM control group, perform the same procedure, but locate and exteriorize the ovaries without ligating or excising them.[11]
-
Close the muscle layer and skin with sutures or surgical clips.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Model Establishment and Treatment:
-
Allow a 2-week recovery period for the surgical wounds to heal and for estrogen levels to decline, establishing the osteoporotic phenotype.[11]
-
Randomize OVX animals into treatment groups (n=8-10 per group): OVX + Vehicle and OVX + this compound.
-
Prepare this compound formulation (e.g., suspension in 0.5% methylcellulose) for daily administration via oral gavage.
-
Treat animals for a predetermined period, typically 12 to 16 weeks.
-
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): At the end of the study, euthanize the animals. Excise long bones (e.g., femur, tibia). Measure BMD using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[14]
-
Bone Histomorphometry: Process the proximal tibia or lumbar vertebrae for histological analysis. Embed in resin, section, and stain (e.g., Von Kossa) to evaluate trabecular bone volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[11]
-
Biochemical Markers: Collect blood at necropsy. Analyze serum for bone turnover markers, such as osteocalcin (formation) and CTX (resorption), using ELISA kits.[11]
-
Uterine Analysis: Dissect the uterus and weigh it (wet weight). A significant reduction in uterine weight in OVX groups compared to the SHAM group confirms successful ovariectomy. This compound is not expected to stimulate uterine growth.[4]
-
Application Note 2: Breast Cancer
Animal Model: Xenograft Models
To evaluate the anti-tumor efficacy of this compound, immunocompromised mice (e.g., nude or SCID) are implanted with human breast cancer cells. The most common models use ERα-positive cell lines like MCF-7.[15][16] Importantly, studies have also established tamoxifen-resistant xenograft models to demonstrate this compound's efficacy in a clinically relevant resistance setting.[5][6][17]
Data Presentation: this compound Efficacy in Breast Cancer Models
| Model Type | Cell Line | Treatment | Outcome | Result | Citation |
| In Vitro | MCF-7 (WT ERα) | This compound | Growth Inhibition (IC50) | 2.4 x 10⁻¹⁰ M | [17] |
| In Vivo | MCF-7 Xenograft | This compound | Tumor Growth | Effective inhibition of estrogen-dependent tumor growth | [15] |
| In Vivo | Tamoxifen-Resistant Xenograft | This compound | Tumor Growth | Effective inhibition of tamoxifen-stimulated tumor growth | [17][18] |
| In Vivo | TNBC Xenograft (MDA-MB-231) | This compound | Tumor Growth | Remarkable suppression of tumor growth | [19] |
Experimental Workflow: Breast Cancer Xenograft Model
Caption: Workflow for assessing this compound in a breast cancer xenograft model.
Experimental Protocol: MCF-7 Xenograft Mouse Model
-
Animal and Cell Line Preparation:
-
Use female, 4-6 week old immunocompromised mice (e.g., athymic nude or NSG).
-
Culture ERα-positive MCF-7 human breast cancer cells in appropriate media (e.g., RPMI 1640 with 10% FBS).
-
Harvest cells during the logarithmic growth phase. Resuspend in a sterile, serum-free medium or Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Anesthetize the mice. One day prior to cell injection, implant a slow-release 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region to support the growth of estrogen-dependent tumors.[16]
-
Inject 100-200 µL of the cell suspension (1-10 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: V = (W² x L) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups.
-
Administer this compound or vehicle control daily via oral gavage.
-
For tamoxifen-resistant models, tumors are first grown in the presence of tamoxifen (B1202) until they become resistant and resume growth, at which point this compound treatment is initiated.[18]
-
-
Endpoint Analysis:
-
Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1,500 mm³ or signs of ulceration), typically over 4-8 weeks.
-
At the study terminus, euthanize the mice. Excise, weigh, and photograph the tumors.
-
Process tumor tissue for further analysis:
-
Immunohistochemistry (IHC): Stain for proliferation markers (Ki-67) and ERα.
-
Western Blot: Analyze protein lysates to quantify levels of ERα, confirming this compound-induced degradation.[18]
-
Gene Expression Analysis (qPCR): Evaluate changes in ERα target genes.
-
-
Application Note 3: Endometrial Effects
Animal Model: Murine Uterine Proliferation Model
Evaluating the effect of SERMs on the endometrium is critical. This compound is designed to be an antagonist in the uterus to prevent the endometrial hyperplasia associated with estrogen therapy.[20] This can be modeled in ovariectomized mice by assessing uterine weight and gene expression changes in response to treatment.
Data Presentation: this compound Effects on the Endometrium
| Model | Treatment | Key Gene | Result | Conclusion | Citation |
| Murine Model | Conjugated Estrogen (CE) | FGF18 | ~3-fold increase | Estrogenic stimulation | [20] |
| This compound | FGF18 | No change vs. control | Antagonistic effect | [20] | |
| This compound + CE | FGF18 | No change vs. control | BZA blocks CE effect | [20] | |
| Primate Model | This compound + CEE | ERα Protein | Significant decrease | Increased ERα turnover | [21] |
| This compound + CEE | Ki67 Expression | Significantly less vs. CEE | Anti-proliferative | [21] |
Experimental Protocol: Murine Model of Endometrial Proliferation
-
Animal Preparation:
-
Perform bilateral ovariectomy on mature female mice (e.g., CD-1 strain) as described in the osteoporosis protocol.
-
Allow a 2-week recovery period to ensure baseline uterine atrophy.
-
-
Treatment:
-
Randomize mice into four groups: Vehicle, this compound, Conjugated Estrogens (CE), and this compound + CE.
-
Administer treatments daily for a specified period (e.g., 8 weeks for chronic studies).[20]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Carefully dissect the uterus, trim away fat and connective tissue, and record the wet uterine weight (uterotrophic assay).
-
Process one uterine horn for histology (H&E staining) to assess endometrial thickness and morphology.
-
Snap-freeze the other uterine horn for molecular analysis.
-
Perform quantitative PCR (qPCR) to measure the expression of estrogen-responsive genes, such as Fibroblast Growth Factor 18 (FGF18), which is associated with proliferation.[20]
-
Mechanism of Action: Key Signaling Pathways
This compound's efficacy is rooted in its dual-function mechanism as a SERM and a signaling inhibitor. In breast cancer, beyond simply blocking the estrogen receptor, it induces a conformational change in ERα that targets it for proteasomal degradation, a function similar to a Selective Estrogen Receptor Degrader (SERD).[17][22] It has also been shown to inhibit the IL-6/GP130 signaling cascade, which leads to the downstream suppression of STAT3, AKT, and ERK phosphorylation, key drivers of cancer cell proliferation and survival.[7][8]
Signaling Pathway Diagram: this compound's Anticancer Mechanisms
Caption: this compound inhibits ERα signaling and the IL-6/GP130 pathway.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound exhibits antiestrogenic activity in animal models of tamoxifen-resistant breast cancer: implications for treatment of advanced disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comprehensive review on anticancer mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
- 9. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing a rapid animal model of osteoporosis with ovariectomy plus low calcium diet in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rat Model for Osteoporosis - Enamine [enamine.net]
- 12. endorama.gr [endorama.gr]
- 13. This compound for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Creation of a Rat Model for Osteosarcopenia via Ovariectomy [jove.com]
- 15. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endometrial Cancer-Associated FGF18 Expression Is Reduced by this compound in Human Endometrial Stromal Cells In Vitro and in Murine Endometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The endometrial profile of this compound acetate alone and in combination with conjugated equine estrogens in a primate model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Immunohistochemical Staining for Estrogen Receptor Alpha (ERα) Following Bazedoxifene Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene (BZA) is a third-generation selective estrogen receptor modulator (SERM) that functions as an estrogen receptor (ER) agonist in bone and an antagonist in the endometrium and breast tissue.[1] A key mechanism of its antagonistic action involves the downregulation and degradation of Estrogen Receptor alpha (ERα).[2][3][4] This characteristic makes this compound a molecule of interest in pathologies characterized by high ERα activity, such as certain breast cancers and endometriosis. Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the in-situ expression of ERα in tissues, providing valuable insights into the pharmacodynamic effects of this compound treatment. These application notes provide a detailed protocol for IHC staining of ERα in tissues following this compound treatment, along with data presentation and visualization of the underlying molecular mechanism and experimental workflow.
Molecular Mechanism of this compound on ERα
This compound binds to ERα, leading to a conformational change that promotes the degradation of the receptor.[2][3] This action is distinct from some other SERMs and contributes to its efficacy in inhibiting the growth of hormone-independent breast cancer cells.[2] Studies have shown that this compound treatment leads to a significant decrease in ERα protein levels in both breast cancer cell lines and in animal models of endometriosis.[2][5][6] This degradation is thought to be mediated, at least in part, through the ubiquitin-proteasome pathway, involving proteins such as the F-box protein FBXO45.[7]
Caption: this compound binds to ERα, inducing its ubiquitination and subsequent degradation by the proteasome, leading to the inhibition of target gene transcription and cell proliferation.
Quantitative Data on ERα Expression After this compound Treatment
The following tables summarize quantitative data from studies investigating the effect of this compound on ERα protein levels.
Table 1: Effect of this compound on ERα Protein Levels in Breast Cancer Cell Lines (In Vitro)
| Cell Line | This compound Concentration | Duration of Treatment | % Decrease in ERα Protein (vs. Control) | Reference |
| T-47D | 2 µM | 24 hours | 48% - 63% | [8] |
| MCF-7 | 2 µM | 24 hours | 48% - 63% | [8] |
| MCF-7 | Increasing doses | Not specified | Dose-dependent decrease | [9] |
Table 2: Effect of this compound on ERα Expression in a Mouse Model of Endometriosis (In Vivo)
| Tissue Compartment | Treatment Group | Mean H-Score | P-value (Control vs. This compound) | Reference |
| Glandular Epithelium | Control | 1.9 | < 0.03 | [5] |
| This compound (3 mg/kg/day) | 1.2 | |||
| Stroma | Control | 3.1 | < 0.01 | [5] |
| This compound (3 mg/kg/day) | 2.6 |
H-score is a semiquantitative scoring method for IHC that considers both the intensity of staining and the percentage of positive cells.[5]
Detailed Protocol: Immunohistochemical Staining for ERα
This protocol is a synthesized methodology based on established IHC practices and details from relevant literature.[5] Researchers should optimize parameters for their specific tissues and antibody reagents.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval solution (e.g., 0.01 M Sodium Citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit monoclonal anti-ERα (e.g., clone SP1 or 1D5)
-
Biotinylated secondary antibody (e.g., goat anti-rabbit)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) substrate-chromogen system
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Phosphate-buffered saline (PBS)
Caption: Standard workflow for immunohistochemical staining of ERα in FFPE tissues.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), and 70% (1 change, 3 minutes).
-
Rinse in distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Place slides in a staining dish filled with 0.01 M sodium citrate buffer (pH 6.0).
-
Heat the slides in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS with 0.1% Tween 20 (PBST) for 5 minutes.
-
-
Blocking Endogenous Peroxidase:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes at room temperature to block endogenous peroxidase activity.
-
Rinse with PBST (2 changes, 5 minutes each).
-
-
Blocking Non-Specific Binding:
-
Incubate sections with blocking buffer (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-ERα antibody in blocking buffer to its optimal concentration (determined by titration).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Visualization:
-
Rinse slides with PBST (3 changes, 5 minutes each).
-
Incubate sections with DAB substrate-chromogen solution until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Data Analysis and Interpretation
ERα staining is typically localized to the nucleus of epithelial and stromal cells. The staining results can be quantified using various methods, such as the H-score or the Allred score, which consider both the percentage of positive cells and the staining intensity.[10] Automated quantitative analysis using digital image analysis software can also be employed for more objective and reproducible results.[11][12] A decrease in the H-score or percentage of ERα-positive cells in the this compound-treated group compared to the control group would indicate a drug-induced downregulation of the receptor.
Conclusion
Immunohistochemistry for ERα is an indispensable tool for evaluating the in-situ efficacy of this compound. The provided protocol and data offer a framework for researchers to design and execute experiments aimed at understanding the impact of this compound on ERα expression in various tissues. Rigorous quantification of IHC results is crucial for accurately assessing the pharmacodynamic effects of this and other SERMs in both preclinical and clinical research.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Tissue-Selective Estrogen Complex (this compound/Conjugated Estrogens) for the Treatment of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with this compound, a Selective Estrogen Receptor Modulator, Causes Regression of Endometriosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Dual Estrogen Receptor α Inhibitory Effects of the Tissue-Selective Estrogen Complex for Endometrial and Breast Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. The Quantitative ER Immunohistochemical Analysis in Breast Cancer: Detecting the 3 + 0, 4 + 0, and 5 + 0 Allred Score Cases [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bazedoxifene Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing lentiviral transduction for investigating the mechanisms of resistance to Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM) and selective estrogen receptor degrader (SERD). The protocols outlined below detail methods for generating this compound-resistant cell lines and employing lentiviral-based short hairpin RNA (shRNA) screening to identify genes mediating resistance.
Introduction to this compound and Resistance
This compound exhibits a dual mechanism of action, functioning as both a SERM and a SERD. It competitively binds to the estrogen receptor alpha (ERα), antagonizing its activity and inducing a conformational change that leads to the proteasomal degradation of the ERα protein.[1][2] This dual activity makes it a promising therapeutic agent, particularly in the context of endocrine-resistant breast cancer.[2] However, as with other targeted therapies, the development of resistance to this compound is a potential clinical challenge. Understanding the molecular basis of this resistance is crucial for developing strategies to overcome it. Lentiviral vectors provide a powerful tool for this purpose, enabling stable gene knockdown or overexpression to identify key drivers of the resistant phenotype.
Data Presentation: this compound Efficacy and Resistance Markers
The following tables summarize key quantitative data related to this compound's activity and markers of resistance.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines
| Cell Line | Type | Assay | IC50 | Reference |
| MCF-7 | ER+ (Tamoxifen-Sensitive) | ERE-Luciferase Reporter Assay | 0.12 nM | [1] |
| MCF-7 | ER+ (Tamoxifen-Sensitive) | Cell Growth Assay | 0.24 nM | [1] |
| SUM149PT | Triple-Negative Breast Cancer (TNBC) | 2D Viability Assay (72h) | 8.038 ± 0.132 µM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 2D Viability Assay (72h) | 7.988 ± 0.482 µM | [3] |
Table 2: Molecular Effects of this compound on ERα and Downstream Targets in MCF-7 Cells
| Target | Treatment Concentration | Effect | Reference |
| ERα Protein | 10⁻⁹ M to 10⁻⁶ M | Dose-dependent downregulation (maximum at 10⁻⁶ M) | [4] |
| Cyclin D1 mRNA | 10⁻⁶ M | Significant decrease | [4][5] |
| c-myc mRNA | 10⁻⁶ M | Significant decrease | [4][5] |
| pS2 mRNA | 1 µM | Significant decrease | [6] |
Signaling Pathways and Experimental Workflow Diagrams
This compound Signaling and Resistance Pathways
Caption: this compound signaling and potential resistance mechanisms.
Experimental Workflow for Lentiviral shRNA Screening
Caption: Workflow for identifying this compound resistance genes.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a this compound-resistant cancer cell line using a dose-escalation method.
Materials:
-
Parental cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Cell culture flasks and plates
-
MTT or other cell viability assay kit
Procedure:
-
Determine the initial this compound concentration:
-
Perform a dose-response curve with the parental cell line to determine the IC20 (the concentration that inhibits growth by 20%). This will be the starting concentration for the selection process.
-
-
Initiate continuous culture:
-
Culture the parental cells in the complete growth medium containing the IC20 of this compound.
-
Maintain the cells in continuous culture, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Initially, significant cell death is expected. Allow the surviving cells to repopulate the flask.
-
-
Dose escalation:
-
Once the cells are proliferating steadily in the presence of the initial this compound concentration, increase the drug concentration by 1.5- to 2-fold.
-
Repeat the process of continuous culture until the cells adapt and resume steady proliferation.
-
Continue this stepwise increase in this compound concentration over several months.
-
-
Confirmation of resistance:
-
Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured cells and compare it to the parental cell line.
-
A significant increase in the IC50 (e.g., >10-fold) indicates the development of a stable resistant phenotype.
-
Once resistance is confirmed, the cell line can be maintained in a medium containing a maintenance dose of this compound (e.g., the IC50 of the parental line).
-
Protocol 2: Lentiviral Production and Transduction
This protocol details the production of lentiviral particles and their use to transduce the this compound-resistant cell line with an shRNA library.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid (containing the shRNA library)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Complete growth medium
-
0.45 µm PES filter
-
Polybrene
-
Puromycin
A. Lentivirus Production in HEK293T Cells:
-
Day 1: Seed HEK293T cells:
-
Seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
-
Day 2: Transfection:
-
In a sterile tube, prepare the DNA mixture: 10 µg of the shRNA library transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.
-
In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 15-20 minutes.
-
Add the transfection complex dropwise to the HEK293T cells.
-
Incubate at 37°C with 5% CO₂.
-
-
Day 4 & 5: Harvest Virus:
-
At 48 hours post-transfection, collect the virus-containing supernatant.
-
Add fresh complete medium to the cells.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
Centrifuge the pooled supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm PES filter.
-
Aliquot the viral stock and store at -80°C.
-
B. Lentiviral Transduction of this compound-Resistant Cells:
-
Day 1: Seed target cells:
-
Seed the this compound-resistant cells in a 6-well plate so they are approximately 50-70% confluent at the time of transduction.
-
-
Day 2: Transduction:
-
Thaw the lentiviral shRNA library stock on ice.
-
Prepare transduction medium containing Polybrene at a final concentration of 4-8 µg/mL.
-
Remove the old medium from the cells and add the desired amount of lentiviral supernatant to the transduction medium. The multiplicity of infection (MOI) should be low (0.1-0.3) to ensure that most cells receive a single shRNA.
-
Add the virus-containing medium to the cells.
-
Incubate at 37°C for 18-24 hours.
-
-
Day 3: Medium Change and Selection:
-
Remove the virus-containing medium and replace it with fresh complete growth medium.
-
Allow the cells to recover for 24-48 hours before starting antibiotic selection.
-
Add puromycin to the medium at a pre-determined optimal concentration to select for successfully transduced cells.
-
Protocol 3: Pooled shRNA Library Screening for this compound Resistance
This protocol outlines a negative selection screen to identify genes whose knockdown sensitizes this compound-resistant cells to the drug.
Materials:
-
Stable population of this compound-resistant cells transduced with the shRNA library
-
This compound
-
Cell culture plates
-
Genomic DNA extraction kit
-
PCR reagents
-
Next-generation sequencing platform
Procedure:
-
Establish baseline shRNA representation:
-
Harvest a population of the transduced, unselected cells and extract genomic DNA. This will serve as the "time zero" or reference sample.
-
-
This compound treatment:
-
Plate the transduced this compound-resistant cells at a density that allows for multiple population doublings.
-
Treat the cells with a concentration of this compound that results in significant but incomplete cell death (e.g., IC50 of the resistant line).
-
Maintain the cells under this compound selection for a period that allows for the depletion of sensitive cells (e.g., 2-4 weeks).
-
-
Genomic DNA extraction:
-
Harvest the surviving cells and extract genomic DNA.
-
-
PCR amplification and sequencing:
-
Amplify the integrated shRNA sequences from the genomic DNA of both the reference and this compound-treated populations using primers specific to the lentiviral vector.
-
Perform deep sequencing of the PCR products to determine the representation of each shRNA in both populations.
-
-
Data analysis:
-
Compare the shRNA read counts between the this compound-treated and reference samples.
-
Identify shRNAs that are significantly depleted in the this compound-treated population. The corresponding target genes are potential mediators of this compound resistance.
-
-
Hit validation:
-
Validate the top candidate genes by individually knocking them down in the this compound-resistant cell line using at least two different shRNAs per gene.
-
Confirm that knockdown of the candidate gene re-sensitizes the resistant cells to this compound using cell viability assays.
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 6. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) Assay of Bazedoxifene-Estrogen Receptor (ER) Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific agonist and antagonist effects on the estrogen receptor (ER).[1] Its unique pharmacological profile makes it a valuable tool in hormone replacement therapy and a subject of interest in cancer research.[1][2] Understanding the molecular mechanisms underlying this compound's activity, particularly its direct interaction with chromatin-bound ER, is crucial for elucidating its therapeutic effects and potential side effects.
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins with specific DNA sequences in the cell's natural context.[3] This application note provides a detailed protocol for performing a ChIP assay to study the binding of the this compound-ER complex to target gene promoters. The subsequent data can be analyzed by quantitative PCR (ChIP-qPCR) or high-throughput sequencing (ChIP-seq) to identify and quantify the genomic loci where this complex is engaged.
Principle of the Assay
The ChIP assay begins with the cross-linking of proteins to DNA within intact cells using formaldehyde (B43269). The chromatin is then extracted and sheared into small fragments. An antibody specific to the protein of interest, in this case, the Estrogen Receptor, is used to immunoprecipitate the protein-DNA complexes. Following immunoprecipitation, the cross-links are reversed, and the DNA is purified. The purified DNA can then be analyzed to identify the sequences that were bound by the protein. By comparing cells treated with this compound to control cells, researchers can determine the specific genomic regions where this compound modulates ER binding.
Signaling Pathway of this compound-ER Interaction
This compound, upon binding to the Estrogen Receptor, can act as either an agonist or an antagonist depending on the cellular context.[1] This differential activity is largely determined by the conformational change induced in the ER upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins to the receptor-DNA complex.[1][2][3] The this compound-ER complex can influence several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and Ras/Raf/MAPK pathways, thereby affecting cell proliferation, survival, and differentiation.[4][5][6][7][8][9]
Caption: this compound-ER signaling pathway.
Experimental Protocols
Materials and Reagents
-
Cell Culture reagents (DMEM, FBS, etc.)
-
This compound (or other SERM of interest)
-
37% Formaldehyde
-
1.25 M Glycine (B1666218)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-Estrogen Receptor antibody (specific for ChIP)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Primers for qPCR analysis of target gene promoters (e.g., GREB1, TFF1) and a negative control region.
Experimental Workflow
Caption: Chromatin Immunoprecipitation (ChIP) experimental workflow.
Detailed Protocol
-
Cell Culture and Treatment:
-
Culture cells (e.g., MCF-7 breast cancer cells) to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle control for the specified duration.
-
-
Cross-linking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
-
Cell Lysis and Chromatin Shearing:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells and collect them by centrifugation.
-
Resuspend the cell pellet in cell lysis buffer and incubate on ice.
-
Pellet the nuclei and resuspend in nuclear lysis buffer.
-
Shear the chromatin to an average size of 200-1000 bp using sonication or enzymatic digestion. The optimal conditions for shearing should be determined empirically.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP dilution buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-ER antibody or normal rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for at least 2 hours to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, and LiCl wash buffer to remove non-specifically bound proteins and DNA.
-
-
Elution and Reverse Cross-linking:
-
Elute the protein-DNA complexes from the beads using elution buffer.
-
Reverse the cross-links by incubating at 65°C for several hours or overnight.
-
-
DNA Purification:
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively.
-
Purify the DNA using a DNA purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
-
Downstream Analysis:
-
ChIP-qPCR: Quantify the amount of specific DNA sequences in the immunoprecipitated samples using real-time PCR with primers specific for the promoter regions of target genes (e.g., GREB1, TFF1) and a negative control region.
-
ChIP-seq: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify all genomic regions bound by the this compound-ER complex.
-
Data Presentation and Analysis
Quantitative data from ChIP-qPCR experiments are typically presented as "fold enrichment" relative to a negative control (e.g., IgG immunoprecipitation or a genomic region not expected to be bound by ER). For ChIP-seq data, analysis involves peak calling to identify regions of significant enrichment, followed by annotation of these peaks to nearby genes.
Quantitative ChIP-qPCR Data
The following table is a representative example of how to present quantitative ChIP-qPCR data. Please note that the values presented here are for illustrative purposes only and do not represent actual experimental data.
| Target Gene Promoter | Treatment | Fold Enrichment (vs. IgG) | Standard Deviation | p-value (vs. Vehicle) |
| GREB1 | Vehicle | 15.2 | 1.8 | - |
| This compound (10 nM) | 8.5 | 1.1 | < 0.01 | |
| TFF1 | Vehicle | 22.7 | 2.5 | - |
| This compound (10 nM) | 12.3 | 1.9 | < 0.01 | |
| Negative Control Region | Vehicle | 1.1 | 0.3 | - |
| This compound (10 nM) | 1.3 | 0.4 | > 0.05 |
ChIP-seq Data Analysis Workflow
Caption: ChIP-seq data analysis workflow.
Conclusion
The Chromatin Immunoprecipitation assay is an indispensable tool for investigating the direct binding of the this compound-Estrogen Receptor complex to chromatin. The detailed protocol and data analysis workflows provided in this application note offer a comprehensive guide for researchers to explore the genomic targets of this compound and unravel the molecular mechanisms underlying its diverse physiological and pathological effects. While specific quantitative data on the direct binding of the this compound-ER complex is not widely available in public databases, the methodologies described herein will enable researchers to generate and analyze such data, leading to a deeper understanding of SERM biology and facilitating the development of more effective and targeted therapies.
References
- 1. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of estrogen receptor coregulators in endocrine resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A role for coactivators and histone acetylation in estrogen receptor α-mediated transcription initiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis in Bazedoxifene-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), is increasingly recognized for its potential as an anticancer agent.[1] Beyond its approved use in osteoporosis management, this compound has demonstrated pro-apoptotic effects in various cancer cell lines. These application notes provide a comprehensive guide to analyzing this compound-induced apoptosis using flow cytometry, a powerful technique for single-cell analysis of this programmed cell death process. The protocols and data presented herein are intended to equip researchers with the necessary tools to investigate the efficacy and mechanisms of this compound in their own cellular models.
This compound's anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation. Notably, it has been shown to inhibit the STAT3, PI3K/AKT, and MAPK signaling pathways. Furthermore, this compound can interfere with the IL-6/GP130 signaling axis, a critical pathway for cancer cell survival.[1] This interference can lead to the downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1, and the upregulation of pro-apoptotic proteins, ultimately culminating in apoptosis.
This document outlines a detailed protocol for the quantification of apoptosis in this compound-treated cells using Annexin V and propidium (B1200493) iodide (PI) staining, followed by flow cytometry analysis. Representative data from experiments on various cancer cell lines are presented to illustrate the expected outcomes.
Data Presentation
The following tables summarize the dose-dependent effects of this compound on apoptosis in different cancer cell lines. The data is presented as the percentage of cells in early and late apoptosis, as determined by Annexin V/PI flow cytometry.
Table 1: Apoptosis in this compound-Treated Cervical Cancer Cells (48-hour treatment)
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| SiHa | 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 5 | 15.8 ± 1.2 | 8.7 ± 0.9 | 24.5 ± 2.1 | |
| 10 | 28.4 ± 2.1 | 15.2 ± 1.5 | 43.6 ± 3.6 | |
| HeLa | 0 (Control) | 2.9 ± 0.4 | 1.1 ± 0.2 | 4.0 ± 0.6 |
| 5 | 12.5 ± 1.0 | 6.9 ± 0.7 | 19.4 ± 1.7 | |
| 10 | 25.1 ± 1.8 | 12.8 ± 1.1 | 37.9 ± 2.9 | |
| CaSki | 0 (Control) | 3.5 ± 0.6 | 1.8 ± 0.4 | 5.3 ± 1.0 |
| 5 | 14.9 ± 1.3 | 9.1 ± 0.8 | 24.0 ± 2.1 | |
| 10 | 29.8 ± 2.5 | 16.5 ± 1.4 | 46.3 ± 3.9 |
Data are representative and presented as mean ± standard deviation.
Table 2: Apoptosis in this compound-Treated Non-Small Cell Lung Cancer (NSCLC) Cells (72-hour treatment)
| Cell Line | This compound Concentration (µM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| A549 | 0 (Control) | 4.1 ± 0.7 | 2.2 ± 0.4 | 6.3 ± 1.1 |
| 8 (IC50) | 22.7 ± 1.9 | 11.3 ± 1.0 | 34.0 ± 2.9 | |
| 15 | 35.9 ± 2.8 | 19.8 ± 1.7 | 55.7 ± 4.5 | |
| H1299 | 0 (Control) | 3.8 ± 0.5 | 1.9 ± 0.3 | 5.7 ± 0.8 |
| 12.7 (IC50) | 25.4 ± 2.2 | 13.1 ± 1.2 | 38.5 ± 3.4 | |
| 20 | 40.2 ± 3.5 | 22.5 ± 2.0 | 62.7 ± 5.5 |
IC50 values for A549 and H1299 cells are 8.0 µM and 12.7 µM, respectively, after 72 hours of treatment.[2] Data are representative and presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture cancer cells (e.g., SiHa, HeLa, CaSki, A549, H1299) in their recommended complete growth medium.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound Acetate in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of treatment, prepare serial dilutions of this compound in the complete growth medium to achieve the desired final concentrations (e.g., 0, 5, 10, 15, 20 µM).
-
Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.[3]
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS), cold
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometry tubes
Procedure:
-
Cell Harvesting:
-
Following the treatment period, collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using a gentle cell scraper or trypsin-EDTA.
-
Combine the detached cells with their respective culture medium collected in the previous step.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (containing 1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells immediately (within 1 hour) by flow cytometry.
-
Use appropriate controls to set up compensation and gates:
-
Unstained cells
-
Cells stained with Annexin V-FITC only
-
Cells stained with PI only
-
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Live, healthy cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells (due to membrane damage not related to apoptosis)
Mandatory Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
- 2. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Xenograft Models for Bazedoxifene Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing xenograft models in the preclinical evaluation of Bazedoxifene, a selective estrogen receptor modulator (SERM) and inhibitor of the IL-6/GP130 signaling pathway, for cancer research. Detailed protocols for establishing and utilizing xenograft models for breast, pancreatic, and liver cancer are provided, along with a summary of key quantitative data from relevant studies and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
This compound is an FDA-approved drug for the prevention of postmenopausal osteoporosis that is being repurposed for cancer therapy due to its dual mechanisms of action.[1] It acts as a SERM, exhibiting antagonist effects on the estrogen receptor (ERα) in breast and uterine tissues, and also functions as an inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[2][3] This pathway is crucial for the proliferation, survival, and metastasis of various cancer types.[3] Xenograft models, where human cancer cells are implanted into immunodeficient mice, are invaluable tools for assessing the in vivo efficacy of anti-cancer agents like this compound.
Mechanism of Action: this compound in Cancer
This compound's anti-cancer activity stems from its ability to interfere with two key signaling pathways:
-
Estrogen Receptor (ER) Signaling: In ER-positive breast cancers, this compound acts as an antagonist, binding to ERα and inducing a conformational change that leads to its proteasomal degradation.[2] This blocks estrogen-driven tumor growth.
-
IL-6/GP130 Signaling: this compound directly binds to GP130, preventing its interaction with IL-6.[3][4] This inhibition blocks the activation of downstream signaling cascades, including the JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK pathways, which are critical for cancer cell proliferation, survival, angiogenesis, and metastasis.[1][3]
Data Presentation: In Vivo Efficacy of this compound in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating this compound in various cancer xenograft models.
Table 1: Breast Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Key Findings | Reference |
| MCF-7 (ER+) | Nude | Not specified | Inhibited estrogen-dependent tumor growth. | [5] |
| Tamoxifen-resistant MCF-7 | Nude | Not specified | Effectively inhibited tumor growth. | [5] |
| Triple-Negative Breast Cancer (TNBC) | Xenograft mice | Oral administration | Significantly suppressed tumor growth. | [3] |
Table 2: Pancreatic Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Key Findings | Reference |
| Capan-1 | Not specified | 5 mg/kg, oral gavage, daily for 18 days | Inhibited tumor growth and induced apoptosis. | [6] |
| HPAF-II | Not specified | Not specified (combination with paclitaxel) | Combination treatment was superior to monotherapy in inhibiting tumor growth. | [7] |
Table 3: Liver Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Key Findings | Reference |
| HEPG2 | Athymic nude | 5 mg/kg, intragastric gavage, daily for 20 days | Significantly suppressed tumor growth, decreased tumor volume and weight. | [2] |
Table 4: Colon Cancer Xenograft Models
| Cell Line | Mouse Strain | This compound Dose & Administration | Key Findings | Reference |
| HCT-15 | Nude | 10 mg/kg | Significantly reduced tumor volume and weight. | [8] |
| DLD-1 | Nude | Not specified (combination with oxaliplatin) | Combination treatment dramatically decreased tumor growth compared to monotherapy. | [8] |
Experimental Protocols
Protocol 1: Establishment of a Breast Cancer Xenograft Model (MCF-7)
This protocol is adapted for the estrogen-dependent MCF-7 cell line.[9][10]
Materials:
-
MCF-7 human breast cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel
-
Female immunodeficient mice (e.g., nude or NOD/SCID), 4-6 weeks old
-
17β-Estradiol pellets (0.72 mg/pellet, 60-day release)
-
This compound
-
Vehicle control (e.g., 5% DMSO, 10% Solutol, 85% HPBCD)[2]
-
Calipers for tumor measurement
-
Sterile surgical instruments
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and subcutaneously implant a 17β-estradiol pellet in the dorsal scapular region.[10] This is crucial for the growth of estrogen-dependent MCF-7 cells.
-
Cell Culture: Culture MCF-7 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂. Ensure cells are in the exponential growth phase and do not exceed 60% confluency before harvesting.[10]
-
Cell Preparation: Trypsinize the cells, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁷ cells/100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize a mouse and subcutaneously inject 100 µL of the cell suspension into the flank.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group). Administer this compound or vehicle control according to the desired dosing schedule (e.g., daily oral gavage).
-
Data Collection: Continue to measure tumor volume and mouse body weight throughout the study.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as Western blotting for protein expression (e.g., p-STAT3, cleaved caspase-3) or immunohistochemistry.[2]
Protocol 2: Establishment of a Pancreatic Cancer Xenograft Model (Capan-1)
This protocol is for the Capan-1 pancreatic cancer cell line.[6][11]
Materials:
-
Capan-1 human pancreatic cancer cell line
-
Complete growth medium (e.g., IMDM with 20% FBS)
-
PBS, Trypsin-EDTA, Matrigel
-
Immunodeficient mice (e.g., NOD/SCID), 4-6 weeks old
-
This compound and vehicle control
-
Calipers and sterile surgical instruments
Procedure:
-
Cell Culture: Culture Capan-1 cells in complete growth medium.
-
Cell Preparation: Harvest and prepare the cells as described in Protocol 1, resuspending them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10⁶ cells in 150-200 µL.[11]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.[11]
-
Tumor Monitoring: Palpate the injection sites up to three times weekly until tumors are established.[11] Measure tumor volume as described previously.
-
Randomization and Treatment: Once tumors reach an average size of 50-150 mm³, randomize the mice into treatment groups.[11] Administer this compound (e.g., 5 mg/kg daily by oral gavage) or vehicle.[6]
-
Data Collection and Endpoint Analysis: Follow the procedures outlined in Protocol 1.
Protocol 3: Establishment of a Liver Cancer Xenograft Model (HEPG2)
This protocol is for the HEPG2 liver cancer cell line.[2][12]
Materials:
-
HEPG2 human liver cancer cell line
-
Complete growth medium (e.g., EMEM with 10% FBS)
-
PBS, Trypsin-EDTA, Matrigel
-
Athymic nude mice, 4-6 weeks old
-
This compound and vehicle control
-
Calipers and sterile surgical instruments
Procedure:
-
Cell Culture: Culture HEPG2 cells in complete growth medium.
-
Cell Preparation: Harvest and prepare the cells, resuspending them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells in 100 µL.[2]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[2]
-
Tumor Monitoring: Monitor tumor growth as described in the previous protocols.
-
Randomization and Treatment: Three days after injection, randomize the mice into treatment and control groups.[2] Administer this compound (e.g., 5 mg/kg daily by intragastric gavage) or vehicle for the duration of the study (e.g., 20 days).[2]
-
Data Collection and Endpoint Analysis: Follow the procedures outlined in Protocol 1.
Conclusion
Xenograft models are essential for the preclinical validation of this compound as a potential cancer therapeutic. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to further investigate the efficacy and mechanisms of this compound in various cancer types. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data to inform future clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound is a novel IL-6/GP130 inhibitor for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. Capan1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 12. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
Troubleshooting & Optimization
Bazedoxifene Solubility in Aqueous Solutions: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of bazedoxifene.
Introduction
This compound, a third-generation selective estrogen receptor modulator (SERM), is characterized by its poor aqueous solubility, a factor that can present significant challenges in experimental design and execution. As a Biopharmaceutics Classification System (BCS) Class II compound, it possesses low solubility and high permeability.[1] Understanding and mitigating these solubility issues is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide offers practical solutions and detailed protocols to navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers?
A1: this compound, particularly as this compound acetate (B1210297), is sparingly soluble in aqueous solutions.[2][3] Its molecular structure lends itself to better solubility in organic solvents. For most experimental purposes, it is recommended to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[2][3]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What is happening?
A2: This phenomenon is a common issue known as "solvent-shifting" or "precipitation upon dilution." When a concentrated stock solution of a poorly soluble compound in a "good" organic solvent (like DMSO) is introduced into a "poor" aqueous solvent, the compound can rapidly fall out of solution as the overall solvent composition changes.
Q3: How can I prevent my this compound from precipitating out of solution during my experiments?
A3: To prevent precipitation, consider the following strategies:
-
Prepare Fresh Dilutions: Always make fresh dilutions of your this compound stock solution into your aqueous medium immediately before use. Aqueous solutions of this compound are not recommended for long-term storage.[2]
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is kept to a minimum, typically below 0.5%, to avoid solvent-induced artifacts or toxicity in cellular assays.[2]
-
Gentle and Gradual Dilution: Add the DMSO stock solution dropwise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Consider Co-solvents: For certain applications, particularly in vivo studies, the use of co-solvents such as polyethylene (B3416737) glycol (PEG) or surfactants like Tween-80 in the final formulation can help maintain solubility.[4]
Q4: Does the pH of the aqueous solution affect this compound's solubility?
A4: Yes, the solubility of this compound is pH-dependent. Its solubility is higher in acidic conditions.[5] One study reported a solubility of 923 µg/mL in unbuffered sterile water at a pH of 5.4.[5] Another study on a solid dispersion formulation of this compound acetate in 0.0005 M acetic acid (which would have an acidic pH) showed a much higher equilibrium solubility of 20.1 mg/mL.[6]
Q5: What is the recommended way to store this compound powder and stock solutions?
A5: this compound acetate powder should be stored at -20°C for long-term stability.[2] Concentrated stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to a month or at -80°C for up to a year.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Inherent poor aqueous solubility of this compound. | Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol first.[2] |
| Precipitate forms upon dilution of DMSO stock into aqueous medium. | Solvent-shifting due to the poor solubility of this compound in the final aqueous environment. | - Prepare fresh dilutions immediately before use.- Add the stock solution to the aqueous medium slowly while mixing.- Keep the final DMSO concentration below 0.5%.[2] |
| Inconsistent experimental results. | - Degradation of this compound in aqueous solution over time.- Precipitation of the compound, leading to a lower effective concentration. | - Always use freshly prepared aqueous solutions of this compound.- Visually inspect for any precipitation before use.- Protect solutions from light to prevent potential photodegradation.[2] |
| Low or no biological activity observed. | The actual concentration of dissolved this compound is lower than intended due to precipitation. | - Confirm the absence of precipitate in your working solution.- Consider using a higher final DMSO concentration if your experimental system allows, or explore the use of co-solvents. |
Quantitative Data on this compound Solubility
The following tables summarize the available quantitative data on the solubility of this compound and its acetate salt.
Table 1: Solubility in Organic Solvents
| Solvent | Form | Solubility Range |
| Dimethyl Sulfoxide (DMSO) | Acetate | ≥100 mg/mL[3][7] |
| Ethanol | Acetate | ~13 mg/mL[3] |
Table 2: Aqueous Solubility Data
| Aqueous Medium | pH | Form | Solubility |
| Unbuffered Sterile Water | 5.4 | Acetate | 923 µg/mL[5] |
| 0.0005 M Acetic Acid | Acidic | Acetate (Solid Dispersion) | 20.1 mg/mL[6] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound acetate powder.
-
Solvent Addition: Add a precise volume of high-purity, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is adapted from the WHO guidelines for determining the equilibrium solubility of active pharmaceutical ingredients.[2]
-
Preparation of Buffers: Prepare a series of buffers at different pH values relevant to your experimental conditions (e.g., pH 4.5, 6.8, 7.4). The WHO recommends using 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate (B84403) buffer for pH 6.8.[2] Ensure the pH of the buffers is adjusted and verified at the experimental temperature (e.g., 37°C).
-
Addition of Excess Compound: Add an excess amount of this compound acetate powder to a known volume of each buffer in a sealed container (e.g., glass vial). The excess solid should be clearly visible.
-
Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the undissolved solid to settle. Carefully collect the supernatant. For accurate results, filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.
-
Quantification: Determine the concentration of this compound in the filtered supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[5][8]
-
Replication: Perform the experiment in triplicate for each pH and temperature condition to ensure the reliability of the results.
Visualizations
This compound Experimental Workflow
References
- 1. medkoo.com [medkoo.com]
- 2. who.int [who.int]
- 3. selleckchem.com [selleckchem.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. AU2005232640A1 - this compound acetate solid dispersion formulations - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. wjpsonline.com [wjpsonline.com]
Technical Support Center: Overcoming Bazedoxifene Resistance in Breast Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming Bazedoxifene resistance in breast cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of acquired resistance to endocrine therapies like Tamoxifen, and how does this compound overcome this?
A1: A primary mechanism of acquired resistance to endocrine therapies is the development of mutations in the Estrogen Receptor Alpha (ERα) gene, ESR1. These mutations can lead to a constitutively active receptor that no longer requires estrogen for its function. This compound, a third-generation selective estrogen receptor modulator (SERM), overcomes this resistance through a dual mechanism of action. It acts as a pure ERα antagonist and also induces a conformational change in the ERα protein, leading to its degradation via the proteasome pathway. This classifies this compound as a selective estrogen receptor degrader (SERD), which reduces the total amount of ERα in the cell.[1]
Q2: Which specific ESR1 mutations are known to confer resistance, and is this compound effective against them?
A2: The most common ESR1 mutations associated with acquired resistance are Y537S and D538G. This compound has demonstrated efficacy in preclinical models against breast cancer cells harboring these mutations.[2]
Q3: Can this compound be used in combination with other therapies to enhance its efficacy against resistant breast cancer cells?
A3: Yes, combination therapies are a promising strategy. Preclinical studies have shown that combining this compound with CDK4/6 inhibitors (e.g., Palbociclib) or with conjugated estrogens can enhance its anti-tumor activity in resistant breast cancer models.[2] The combination with paclitaxel (B517696) has also shown to inhibit cell viability and tumor growth.[2]
Q4: How does this compound affect hormone-independent breast cancer cells?
A4: this compound has been shown to inhibit the growth of hormone-independent breast cancer cell lines, such as MCF-7:5C, which are resistant to long-term estrogen deprivation.[3] It achieves this by down-regulating ERα and Cyclin D1, a key regulator of the cell cycle.[3]
Q5: What is the role of the IL-6/GP130/STAT3 signaling pathway in this compound's mechanism of action?
A5: this compound has been identified as an inhibitor of the IL-6/GP130 protein-protein interaction. By blocking this interaction, it can inhibit the downstream STAT3 signaling pathway, which is often dysregulated in cancer and contributes to tumor progression and chemoresistance.[2]
Troubleshooting Guides
Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo®)
Q: My cell viability assay results are inconsistent or show high variability between replicates when testing this compound on resistant cell lines. What could be the cause?
A:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Resistant cell lines may have different growth rates than their parental counterparts. It's crucial to optimize the seeding density to ensure cells are in the logarithmic growth phase during the experiment.
-
Drug Concentration and DMSO Effects: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration is consistent across all wells and is below 0.5%.[4] Consider running a DMSO-only control to assess its effect on cell viability.[5]
-
Incubation Time: The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal duration of treatment.
-
Assay-Specific Issues:
-
MTT Assay: Incomplete formazan (B1609692) crystal solubilization can lead to inaccurate readings. Ensure complete dissolution by gentle mixing and sufficient incubation with the solubilizing agent.[6] The pH of the solubilization solution can also affect absorbance.[7]
-
Luminescence-Based Assays (e.g., CellTiter-Glo®): Ensure plates are equilibrated to room temperature before adding the reagent to prevent temperature-dependent variations in enzyme activity.
-
-
Drug Stability: Ensure that the this compound stock solution is stored correctly and has not degraded.[8]
Q: I am not observing the expected dose-dependent inhibition of cell viability with this compound in my resistant cell line.
A:
-
Confirm Resistance Phenotype: Periodically verify the resistance of your cell line by comparing its response to the parental, sensitive cell line. Prolonged culture without selective pressure can sometimes lead to a reversion of the resistant phenotype.
-
Drug Potency: Verify the concentration and purity of your this compound stock.
-
Incorrect Assay Choice: Some cell lines may not be compatible with certain viability assays.[8] Consider trying an alternative method (e.g., crystal violet staining or a direct cell counting method) to confirm your results.
-
Cell Line-Specific Resistance Mechanisms: The resistance mechanism in your specific cell line might not be solely dependent on ERα. Consider investigating other potential resistance pathways.
Western Blotting for ERα Degradation
Q: I am having trouble detecting a decrease in ERα protein levels after this compound treatment.
A:
-
Weak or No Signal:
-
Antibody Concentration: The primary antibody concentration may be too low. Increase the concentration or extend the incubation time (e.g., overnight at 4°C).[9]
-
Low Protein Abundance: Ensure you are loading a sufficient amount of total protein per well (20-30 µg is a common starting point).[1]
-
Poor Transfer: Verify successful protein transfer from the gel to the membrane by using a reversible stain like Ponceau S.[10]
-
-
High Background:
-
Blocking: Inadequate blocking can lead to non-specific antibody binding. Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).
-
Washing Steps: Increase the number and duration of wash steps to remove unbound antibodies.[10]
-
-
Non-Specific Bands:
-
Antibody Specificity: Ensure your primary antibody is specific for ERα.
-
Reduce Antibody Concentration: High antibody concentrations can sometimes lead to non-specific binding.[9]
-
Q: The ERα band intensity does not decrease as expected after this compound treatment, even with proteasome inhibition as a control.
A:
-
Time Course: The degradation of ERα is a time-dependent process. Perform a time-course experiment (e.g., 2, 8, 24 hours) to identify the optimal time point for observing degradation.[1]
-
Proteasome Inhibitor Control: When using a proteasome inhibitor like MG132 as a control, ensure it is added prior to this compound treatment to effectively block the degradation pathway.[1]
-
Cell Line Differences: The kinetics of ERα degradation can vary between different breast cancer cell lines.
ERE-Luciferase Reporter Assays
Q: My ERE-luciferase reporter assay is showing high background luminescence or inconsistent results.
A:
-
Cell Culture Conditions: Use phenol (B47542) red-free medium and charcoal-stripped serum to reduce the background estrogenic activity in your culture medium.
-
Transfection Efficiency: Optimize your transfection protocol to ensure consistent and high transfection efficiency of the ERE-luciferase plasmid.
-
Cell Lysis and Luciferase Reaction: Ensure complete cell lysis to release all the luciferase enzyme. Allow the plate to equilibrate to room temperature before adding the luciferase substrate, as the enzyme activity is temperature-sensitive.
-
Compound Interference: Some test compounds can directly inhibit or enhance luciferase activity. Run a control with the compound in a cell-free luciferase assay to rule out direct effects on the enzyme.[11]
Data Presentation
Table 1: In Vitro Efficacy of this compound in ER-Positive Breast Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | MCF-7 | ERE-Luciferase Reporter Assay | 0.12 | [1] |
| This compound | MCF-7 | Cell Growth Assay | 0.24 | [1][6] |
| 4-Hydroxytamoxifen | MCF-7 | Cell Growth Assay | 1.19 | [6] |
| Fulvestrant (SERD) | MCF-7 | Cell Growth Assay | 0.31 | [6] |
Note: While specific IC50 values for this compound in various resistant cell lines are not consistently reported in a single source, studies consistently demonstrate its efficacy in inhibiting the growth of hormone-independent and tamoxifen-resistant models.[1]
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, T47D, or their resistant derivatives) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[1]
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 10 µM). Include a vehicle control (e.g., DMSO).[1][12]
-
Incubation: Incubate the plates for 3-6 days.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[6]
Protocol 2: Western Blot for ERα Degradation
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for different time points (e.g., 2, 8, 24 hours). Include a vehicle control. For proteasome inhibition experiments, pre-treat cells with MG132 for 2 hours before adding this compound.[1]
-
Cell Lysis: Lyse the cells and quantify the protein concentration.[1]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample by SDS-PAGE and transfer the proteins to a PVDF membrane.[1]
-
Blocking: Block the membrane for 1 hour at room temperature.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the ERα signal to a loading control (e.g., β-actin or GAPDH).
Protocol 3: ERE-Luciferase Reporter Assay
-
Cell Seeding and Transfection: Seed MCF-7 cells in a 24-well plate. Transfect the cells with an ERE-luciferase reporter plasmid using a suitable transfection reagent.[13]
-
Treatment: After transfection (e.g., 6 hours), treat the cells with various concentrations of this compound or other compounds overnight.[13]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[13]
-
Luciferase Assay: Add a luciferase assay substrate to the cell lysate and measure the luminescence using a luminometer.[13]
-
Data Analysis: Normalize the relative light units (RLUs) to an appropriate control (e.g., untreated vector control).[13]
Visualizations
Caption: this compound's dual mechanism to overcome resistance.
Caption: Workflow for assessing this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 3. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 11. Evaluation of a luciferase-based reporter assay as a screen for inhibitors of estrogen-ERα-induced proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Off-Target Effects of Bazedoxifene in Cellular Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the off-target effects of Bazedoxifene in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of this compound?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2][3] Its primary on-target mechanism involves binding to estrogen receptors (ERα and ERβ), acting as an agonist in certain tissues like bone, and an antagonist in others, such as the breast and uterus.[1][2] This tissue-selective activity is central to its therapeutic use in treating postmenopausal osteoporosis.[1][4]
Q2: What are the most well-documented off-target effects of this compound?
A2: The most significant off-target effect of this compound is the inhibition of the Interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[1][2][5] This action is independent of its interaction with estrogen receptors.[1] By binding to GP130, this compound disrupts the formation of the IL-6/IL-6Rα/GP130 signaling complex, which in turn inhibits the activation of downstream pathways, including JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK.[1][5][6] Early screening assays have also indicated weak cross-reactivity with the sigma opioid receptor at high concentrations.[1][7]
Q3: How can the off-target activity of this compound affect my experiments in cancer cell lines?
A3: The inhibition of the GP130/STAT3 pathway by this compound can lead to reduced cell viability, proliferation, migration, and invasion in various cancer cell lines, including those that are estrogen receptor-negative.[1][5][8] This makes this compound a compound of interest for its potential anti-cancer properties, independent of its SERM activity.[5][9] If you observe anti-proliferative effects in ER-negative cell lines, it is likely due to this off-target activity.
Q4: Are there known drug-drug interactions I should be aware of in my cellular assays?
A4: this compound is primarily metabolized by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes.[10] While less critical for in vitro studies than for in vivo work, co-treatment with compounds that are strong inducers or inhibitors of UGT enzymes could potentially influence this compound's effective concentration and stability in long-term cell culture.[10]
Troubleshooting Guides
Issue 1: Unexpected Inhibition of Cell Growth in an Estrogen Receptor (ER)-Negative Cell Line
-
Potential Cause: this compound is likely inhibiting the IL-6/GP130/STAT3 signaling pathway, which can be active in various cancer cells regardless of their ER status.[1][5]
-
Troubleshooting Steps:
-
Confirm Pathway Activity: Use Western blotting to verify the phosphorylation status of STAT3 (p-STAT3), AKT (p-AKT), and ERK (p-ERK) in your untreated cells to confirm the pathway is active.[1][9]
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and measure p-STAT3 levels to confirm a dose-dependent inhibition.[5]
-
Specificity Control: Compare the effects of this compound with another SERM not known to inhibit GP130 signaling (e.g., Tamoxifen) to ensure the observed effect is specific to this compound's off-target action.[5]
-
Assess Downstream Effects: Measure the expression of STAT3 target genes, such as Cyclin D1, Bcl-xL, and Survivin, using qPCR or Western blot after this compound treatment.[1]
-
Issue 2: Inconsistent or Variable Results in Cell Viability Assays (e.g., MTT, XTT)
-
Potential Cause: Inconsistencies can arise from compound handling, assay conditions, or the inherent dose-dependent and cell line-specific effects of this compound.[11]
-
Troubleshooting Steps:
-
Compound Stability and Solubility:
-
Always prepare fresh dilutions of this compound from a frozen DMSO stock immediately before each experiment.[11] Aqueous solutions are not recommended for storage.[11]
-
Protect this compound solutions from light to prevent photodegradation.[11]
-
When diluting the DMSO stock in aqueous media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid precipitation and cytotoxicity.[12] Observe for any precipitate formation.
-
-
Assay Optimization:
-
Dose-Response Curve: It is critical to perform a comprehensive dose-response curve to determine the optimal concentration range for your specific cell line.[11]
-
Incubation Time: The duration of treatment can significantly impact the results. Test different incubation times (e.g., 24, 48, 72 hours).[11]
-
Cell Seeding Density: Ensure a consistent and appropriate cell seeding density to maintain cells in the logarithmic growth phase throughout the experiment.[11]
-
-
Assay Interference: Some compounds can interfere with tetrazolium-based assays. Run a control experiment with this compound in cell-free media to check for direct reduction of the MTT reagent.[13]
-
Issue 3: Observed Cellular Effects Do Not Correlate with ERα or ERβ Expression Levels
-
Potential Cause: The observed effects are likely mediated by the off-target inhibition of the GP130/STAT3 pathway, which is independent of ER expression.[1]
-
Troubleshooting Steps:
-
Profile GP130 and p-STAT3 Levels: Analyze the basal expression levels of GP130 and phosphorylated STAT3 in your panel of cell lines. You may find a better correlation between the sensitivity to this compound and the activity of this pathway.
-
Use a GP130 Antagonist Control: Compare the cellular effects of this compound with a known GP130 inhibitor to see if they phenocopy each other.
-
Rescue Experiment: Attempt to rescue the this compound-induced phenotype by overexpressing a constitutively active form of STAT3.
-
Quantitative Data on this compound's On- and Off-Target Activities
Table 1: Inhibitory Potency (IC₅₀) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Assay Type | Reference(s) |
| A549 | Non-Small Cell Lung | 8.0 | MTT | [8] |
| H1299 | Non-Small Cell Lung | 12.7 | MTT | [8] |
| SiHa | Cervical | 3.79 | MTT | [12] |
| HeLa | Cervical | 4.83 | MTT | [12] |
| CaSki | Cervical | 4.02 | MTT | [12] |
| MCF-7 | Breast (ER+) | 0.00019 (0.19 nM) | Proliferation | [14] |
Table 2: Binding Affinity of this compound for Estrogen Receptors
| Receptor | Binding Affinity (IC₅₀) | Reference(s) |
| Estrogen Receptor α (ERα) | 26 nM | [15] |
| Estrogen Receptor β (ERβ) | 99 nM | [15] |
Key Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is used to determine if this compound inhibits the IL-6/GP130/STAT3 signaling pathway.
-
Cell Culture and Treatment: a. Plate cells (e.g., MDA-MB-231, HCT-116) in 6-well plates and grow to 70-80% confluency.[5] b. Serum-starve the cells for 12-24 hours in a serum-free medium.[5] c. Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control (DMSO) for 2-4 hours.[5] d. Stimulate the cells with IL-6 (e.g., 50 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.[5]
-
Cell Lysis: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[5] c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[5] d. Centrifuge at 14,000 x g for 15 minutes at 4°C.[5] e. Collect the supernatant and determine the protein concentration using a BCA assay.[5]
-
SDS-PAGE and Western Blotting: a. Load 20-40 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel.[5] b. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[5] c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5] d. Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.[5] e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5] f. Detect the signal using an ECL substrate and an imaging system.[5] g. Strip the membrane and re-probe for total STAT3 and a loading control (e.g., GAPDH or β-actin).[5]
Protocol 2: MTT Cell Viability Assay
This protocol is a general guideline for assessing the effect of this compound on cell viability.
-
Cell Seeding: a. Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. b. Allow cells to adhere overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in the appropriate cell culture medium. b. Replace the existing medium with the medium containing various concentrations of this compound or vehicle control. c. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition and Incubation: a. Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Formazan Solubilization and Measurement: a. Carefully remove the MTT-containing medium. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] c. Shake the plate for 10-15 minutes to ensure complete dissolution.[13] d. Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: a. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. b. Plot a dose-response curve to determine the IC₅₀ value.[13]
Protocol 3: Competitive Radioligand Binding Assay
This protocol is a general method to determine the binding affinity (IC₅₀ or Ki) of this compound for a target receptor.
-
Membrane Preparation: a. Homogenize cells or tissue expressing the target receptor (e.g., ERα) in a cold lysis buffer.[5] b. Centrifuge to remove debris, then centrifuge the supernatant at high speed to pellet the membranes.[5] c. Resuspend the membrane pellet in an appropriate assay binding buffer.[5]
-
Binding Reaction: a. In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-estradiol), and increasing concentrations of this compound.[13] b. Incubate to reach equilibrium (e.g., 18-24 hours at 4°C).[16]
-
Separation and Detection: a. Separate the bound from free radioligand using a filter-binding apparatus.[13] b. Wash the filters with ice-cold wash buffer.[13] c. Measure the radioactivity of the filters using a scintillation counter.[13]
-
Data Analysis: a. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value. The Ki can be calculated using the Cheng-Prusoff equation.[13]
Visualizations
Caption: this compound's off-target inhibition of the IL-6/GP130 signaling pathway.
Caption: A troubleshooting workflow for unexpected results in this compound cellular assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. color | Graphviz [graphviz.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound is a novel IL-6/GP130 inhibitor for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. selleckchem.com [selleckchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Bazedoxifene for Cell Viability Assays
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using Bazedoxifene in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its mechanism is tissue-specific; it can act as an estrogen receptor (ER) agonist in some tissues, like bone, while functioning as an ER antagonist in others, such as breast and uterine tissues.[1][3][4] This dual activity allows it to bind to estrogen receptors (primarily ERα and ERβ) and modulate the expression of estrogen-responsive genes.[3][4] Additionally, this compound can inhibit the IL-6/GP130 signaling pathway, an activity that is independent of its estrogen receptor function and can play a role in certain cancers.[4][5][6]
Q2: How should I dissolve and prepare a stock solution of this compound?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (B87167) (DMSO), ethanol, and DMF.[4][7] For in vitro experiments, it is highly recommended to first dissolve this compound in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).[4] To ensure complete dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath.[8] This stock solution should then be diluted to final working concentrations in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium remains low (typically ≤ 0.1% - 0.5%) to avoid solvent-induced cytotoxicity.[4][9]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Proper storage is crucial for maintaining the compound's stability. Recommendations are summarized in the table below.[7][8] It is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4][8]
Table 1: Recommended Storage Conditions for this compound
| Formulation | Storage Temperature | Duration |
| Solid Powder | -20°C | Up to 3-4 years[7][8] |
| DMSO Stock Solution | -20°C | Up to 1 month[7][8] |
| DMSO Stock Solution | -80°C | Up to 1 year[7] |
| Aqueous Solution | 4°C (or as per use) | Not recommended for storage longer than one day[7][8] |
Q4: What is a typical effective concentration range for this compound in cell viability assays?
A4: The effective concentration of this compound varies significantly depending on the cell line, the biological endpoint being measured, and the duration of treatment.[7][9] For its SERM activity, such as inhibiting the proliferation of ER-positive breast cancer cells like MCF-7, the IC50 can be in the nanomolar range (e.g., 0.19 nM).[4][8] For effects related to other pathways, like the inhibition of IL-6 signaling or in less sensitive cell lines, concentrations in the low micromolar range (1 µM to 40 µM) are often required.[4][9][10] It is essential to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.[7][9]
Troubleshooting Guide
Q5: My this compound solution precipitates when I add it to the cell culture medium. What should I do?
A5: Compound precipitation is a common issue that can lead to inconsistent results.[7]
-
Possible Cause: The final concentration of DMSO may be too high, or the this compound concentration exceeds its solubility in the aqueous medium.[4][7]
-
Recommended Solutions:
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture medium is low and non-toxic, typically ≤ 0.1%.[4] High concentrations of the DMSO stock added to the medium can cause the compound to precipitate.[4]
-
Use Pre-warmed Medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.[4]
-
Gentle Mixing: Add the stock solution to the medium drop-wise while gently swirling or vortexing to ensure rapid and uniform distribution.[4] This helps prevent localized high concentrations that can lead to precipitation.[8]
-
Visual Inspection: Always visually inspect your treatment media for any signs of precipitation before adding it to the cells.[9]
-
Q6: I am observing high variability between my replicate wells. What are the potential causes?
A6: High variability can obscure the true effect of the compound.
-
Possible Causes: Uneven cell seeding, "edge effects" in the microplate, or incomplete solubilization of the formazan (B1609692) crystals in MTT assays.[9]
-
Recommended Solutions:
-
Homogenous Cell Suspension: Ensure you have a single-cell suspension and mix it thoroughly before and during seeding to ensure an equal number of cells are added to each well.[9]
-
Avoid Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. Avoid using these wells for experimental conditions or fill them with sterile PBS or medium to maintain humidity.[9]
-
Complete Solubilization: If using an MTT assay, ensure the formazan crystals are completely dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer (e.g., DMSO).[9][11]
-
Q7: I am not seeing any significant effect on cell viability, even at high concentrations. What could be wrong?
A7: A lack of effect could be due to several factors.[9]
-
Possible Causes: The cell line may be resistant to this compound, the concentration range tested may be too low, or the incubation time may be too short.[9]
-
Recommended Solutions:
-
Cell Line Research: Investigate whether your cell line's growth is dependent on pathways targeted by this compound (e.g., estrogen receptor or IL-6 signaling).[9] For example, HPV-negative cervical cancer cell lines have shown no significant cytotoxicity in response to this compound.[12]
-
Wider Dose-Response: Perform a broader dose-response curve, extending to higher concentrations.[9]
-
Time-Course Experiment: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine if a longer treatment duration is required to observe an effect.[9] Most studies report incubation times between 48 and 72 hours.[7]
-
Q8: The cells in my vehicle control wells (e.g., DMSO only) are dying. Why is this happening?
A8: Vehicle control toxicity can invalidate your results.
-
Possible Cause: The final concentration of the vehicle (DMSO) is too high and is causing cytotoxicity.[9]
-
Recommended Solution:
-
Limit Vehicle Concentration: Ensure the final concentration of DMSO in the culture medium is at a non-toxic level. This is typically below 0.5%, with ≤ 0.1% being a widely accepted and recommended limit for most cell lines.[4][8][9] Always include a vehicle control with the same final solvent concentration as your experimental groups to differentiate between compound-specific effects and solvent-induced toxicity.[4]
-
Q9: Can this compound interfere directly with tetrazolium-based assays like MTT?
A9: Direct interference is a possibility with some compounds.
-
Possible Cause: Some chemical compounds can have reducing properties or are colored, which can interfere with tetrazolium-based assays by directly reducing the reagent (e.g., MTT) or by absorbing light at the same wavelength as the formazan product.[9]
-
Recommended Solution:
-
Run a Cell-Free Control: To test for direct interference, run a control experiment where you add this compound to cell-free media containing the MTT reagent.[9] This will show if the compound itself causes a color change, which would need to be accounted for in your final calculations.
-
Quantitative Data Summary
The inhibitory concentration (IC50) of this compound is highly cell-line specific. The following table summarizes reported IC50 values from various studies.
Table 2: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 Value |
| MCF-7 | Breast Cancer (ER+) | - | 0.19 nM (vs. estradiol-induced proliferation)[4][8] |
| A549 | Non-Small Cell Lung Cancer | 72 hours | 8.0 µM[4][10] |
| H1299 | Non-Small Cell Lung Cancer | 72 hours | 12.7 µM[4][10] |
| SiHa | Cervical Cancer (HPV+) | 8 hours | 3.79 µM[12] |
| HeLa | Cervical Cancer (HPV+) | 8 hours | 4.827 µM[12] |
| CaSki | Cervical Cancer (HPV+) | 8 hours | 4.018 µM[12] |
Experimental Protocols & Visualizations
Protocol: MTT Cell Viability Assay
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cells.[9][11][13]
Materials:
-
Adherent cells of interest
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in sterile PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.[4]
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 40 µM).[9][10][11]
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., ≤ 0.1%).[4][9]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound.
-
Include appropriate controls: untreated cells (medium only) and vehicle control cells (medium with the same final DMSO concentration).[9]
-
-
Incubation:
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated or vehicle control.
-
Plot a dose-response curve (% viability vs. log of this compound concentration) to determine the IC50 value.[9]
-
Diagrams
Caption: this compound's dual mechanism of action.
Caption: General experimental workflow for a cell viability assay.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. Facebook [cancer.gov]
- 2. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Bazedoxifene degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the storage and handling of bazedoxifene, along with troubleshooting common issues related to its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term stability of solid this compound powder, it is recommended to store it at -20°C, which can preserve it for up to three years. For short-term storage, ranging from days to weeks, a temperature of 0-4°C is acceptable.[1]
Q2: How should I store this compound in solution?
To prevent degradation from repeated freeze-thaw cycles, stock solutions of this compound (e.g., dissolved in DMSO) should be aliquoted into smaller volumes. For long-term storage, these aliquots should be kept at -80°C for up to one year. For shorter periods of up to one month, storage at -20°C is suitable.[2][3]
Q3: What are the main degradation products of this compound?
The primary degradation products of this compound are its N-oxide and a cleavage product.[4] Upon long-term storage, other degradants such as keto and aldehyde products may also form.[4]
Q4: Under what conditions is this compound unstable?
This compound is susceptible to degradation under several stress conditions, including acidic, basic, oxidative, thermal, and hydrolytic environments.[5][6][7][8]
Q5: Is this compound sensitive to light?
No, studies have shown that this compound is stable under photolytic conditions.[5][6][7][8]
Q6: I am using a commercial formulation of this compound (DUAVEE®). How should I store it?
The commercial product DUAVEE®, which contains conjugated estrogens and this compound, should be stored at a controlled room temperature between 20°C and 25°C (68°F to 77°F). It is important to protect the tablets from moisture and not remove them from their blister packaging until immediately before use.[9] After opening the foil pouch, the product should be used within 60 days.[9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC analysis | Degradation of this compound due to improper storage or handling. | 1. Review storage conditions of both solid compound and stock solutions. Ensure they align with the recommended temperatures and are protected from moisture. 2. Prepare fresh stock solutions from solid this compound. 3. Perform a forced degradation study to identify potential degradation products under your experimental conditions. |
| Loss of compound activity in biological assays | Degradation of this compound in solution. | 1. Avoid repeated freeze-thaw cycles by preparing and storing aliquots of your stock solution. 2. Use freshly prepared working solutions for your experiments.[2] 3. Ensure the pH and composition of your assay buffer are not contributing to hydrolytic degradation. |
| Variability in experimental results | Inconsistent concentration of this compound due to degradation. | 1. Standardize the preparation and storage of all this compound solutions. 2. Quantify the concentration of your stock solution using a validated analytical method like HPLC before use. |
Summary of this compound Storage Conditions
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[2] | Long-term storage |
| Solid (Powder) | 0-4°C | Days to weeks[1] | Short-term storage |
| Stock Solution (in solvent) | -80°C | Up to 1 year[2] | Aliquot to avoid freeze-thaw cycles |
| Stock Solution (in solvent) | -20°C | Up to 1 month[2][3] | Aliquot to avoid freeze-thaw cycles |
| Commercial Tablets (DUAVEE®) | 20°C to 25°C (68°F to 77°F) | Use within 60 days of opening pouch[9][10] | Protect from moisture |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing the degradation of this compound to identify its degradation products.
1. Acidic Degradation:
- Dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).
- Add 0.1 N hydrochloric acid.
- Incubate at 60°C for a specified time (e.g., 2 hours).
- Neutralize the solution with 0.1 N sodium hydroxide.
- Analyze by HPLC.
2. Basic Degradation:
- Dissolve this compound in a suitable solvent.
- Add 0.1 N sodium hydroxide.
- Incubate at 60°C for a specified time (e.g., 30 minutes).
- Neutralize the solution with 0.1 N hydrochloric acid.
- Analyze by HPLC.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent.
- Add 3% hydrogen peroxide.
- Keep at room temperature for a specified time (e.g., 1 hour).
- Analyze by HPLC.
4. Thermal Degradation:
- Store solid this compound at an elevated temperature (e.g., 105°C) for a specified period (e.g., 24 hours).
- Dissolve the heat-stressed sample in a suitable solvent.
- Analyze by HPLC.
5. Hydrolytic Degradation:
- Dissolve this compound in water.
- Reflux at 80°C for a specified time (e.g., 6 hours).
- Analyze by HPLC.
Protocol: Stability-Indicating HPLC Method for this compound
This method can be used to separate this compound from its impurities and degradation products.[5][6][7][8]
-
Column: X-terra RP-18, 150 x 4.6 mm, 3.5 µm
-
Mobile Phase A: 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (70:30, v/v)
-
Mobile Phase B: Water and acetonitrile (10:90, v/v)
-
Gradient Program:
-
0-5 min: 32% B
-
5-7 min: 32-100% B
-
7-15 min: 100% B
-
15-16 min: 100-32% B
-
16-18 min: 32% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
Visualizations
Caption: Major degradation pathways of this compound.
Caption: Recommended storage workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. A stability-indicating HPLC method for the determination of this compound acetate and its related substances in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pfizermedical.com [pfizermedical.com]
- 10. tga.gov.au [tga.gov.au]
Technical Support Center: Bazedoxifene Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments with Bazedoxifene.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2][3] Its primary on-target mechanism involves binding to estrogen receptors (ERα and ERβ).[3][4][5] It acts as an agonist in certain tissues, like bone, while functioning as an antagonist in others, such as breast and uterine tissues.[1][3][5] This tissue-specific activity is a hallmark of SERMs and is determined by the ligand's ability to induce distinct conformational changes in the estrogen receptor, leading to the differential recruitment of coactivator and corepressor proteins.[5]
Q2: I'm observing both agonist and antagonist effects with this compound in my experiments. Why are my results inconsistent?
A2: The dual agonist/antagonist nature of this compound is a key feature of SERMs, and its activity is highly dependent on the experimental context. Several factors can influence its effects:[6]
-
Estrogen Receptor (ER) Expression: The relative levels of ERα and ERβ in your cell line will significantly impact the response to this compound.[6]
-
Coregulator Proteins: The presence and abundance of coactivator and corepressor proteins in the cells determine whether the this compound-ER complex will activate or repress gene transcription.[6]
-
Presence of Endogenous Estrogens: If your cell culture medium contains phenol (B47542) red (a weak estrogen mimic) or is supplemented with serum that has not been charcoal-stripped, the presence of other estrogens can compete with this compound and alter its apparent activity.[6][7] It is recommended to use phenol red-free medium and charcoal-stripped serum for such experiments.[6][7]
-
Concentration: At different concentrations, this compound may engage different signaling pathways, leading to varied biological outcomes. A thorough dose-response analysis is critical.[6]
Q3: Can this compound have effects on cells that do not express estrogen receptors (ER-negative)?
A3: Yes, this compound can exert effects in ER-negative cells through off-target mechanisms. It has been identified as an inhibitor of the IL-6/GP130 signaling pathway.[2][8] By binding to the GP130 receptor, this compound can inhibit the downstream STAT3 signaling pathway, which is involved in cell survival and proliferation in various cancers, independent of their ER status.[2][4]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound acetate (B1210297) has poor aqueous solubility but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF).[1][6] For in vitro experiments, it is recommended to first dissolve this compound acetate in 100% DMSO to create a concentrated stock solution (e.g., 10-20 mM).[6] Store stock solutions in aliquots at -80°C for up to one year or at -20°C for up to one month to avoid repeated freeze-thaw cycles.[9]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell Viability/Proliferation Assays (e.g., MTT, CCK-8)
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Dose-Dependent Effects | This compound often exhibits a dose-dependent effect.[9] Perform a dose-response curve with a wide range of concentrations to determine the optimal range for your specific cell line.[10] |
| Cell Line Specificity | The IC50 value of this compound can vary significantly between different cell lines due to factors like ERα expression levels.[9][10] Refer to the literature for established IC50 values for your cell line as a starting point.[10] |
| Incubation Time | The duration of treatment can significantly impact the observed effect. Most studies report incubation times between 48 and 72 hours for cell viability assays.[9] Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[11] |
| Compound Precipitation | This compound can precipitate when diluted in aqueous media.[9][10] Ensure the final DMSO concentration is typically >0.1% but non-toxic (usually <0.5%).[9][10] Prepare fresh dilutions for each experiment and visually inspect for precipitation.[9][10] Add the stock solution to pre-warmed media drop-wise while gently mixing.[6] |
| Compound Degradation | Improper storage can lead to degradation. Store stock solutions at -20°C or -80°C, protected from light.[10] Always prepare fresh working dilutions from a frozen stock for each experiment.[9][10] |
| Assay Interference | Some compounds can interfere with tetrazolium-based assays like MTT.[11] Run a cell-free control to test for direct MTT reduction by this compound.[11] Consider using an alternative viability assay (e.g., crystal violet, CellTiter-Glo).[6][11] |
| High Variability | Uneven cell seeding, edge effects, or incomplete formazan (B1609692) solubilization can cause variability.[11] Ensure a homogenous cell suspension, avoid using outer wells of the plate, and ensure complete formazan solubilization.[11] |
| Vehicle Control Issues | High concentrations of the solvent (e.g., DMSO) can be cytotoxic.[10] Always include a vehicle control with the same final solvent concentration as your experimental wells.[6][10] Keep the final DMSO concentration at a non-toxic level, typically ≤ 0.1%.[6][10][11] |
Issue 2: Unexpected Inhibition of Cell Growth in ER-Negative Cell Lines
Possible Cause & Solution:
This is likely due to this compound's off-target inhibition of the IL-6/GP130/STAT3 signaling pathway, which can be active in various cancer cells regardless of ER status.[4]
-
Confirm Pathway Activity: Use Western blotting to check the phosphorylation status of key downstream proteins like STAT3 (p-STAT3), AKT (p-AKT), and ERK (p-ERK) in your untreated cells to confirm the pathway is active.[4]
-
Dose-Response Analysis: Perform a dose-response experiment with this compound and measure p-STAT3 levels to confirm a dose-dependent inhibition.[4]
-
Specificity Control: Compare the effects of this compound to another SERM that is not known to inhibit GP130 signaling (e.g., Tamoxifen) to ensure the observed effect is specific to this compound's off-target action.[4]
Data Presentation
Table 1: Solubility of this compound Acetate
| Solvent | Solubility | Molar Equivalent (mM) | Source(s) |
| DMSO | 14 - 100 mg/mL | ~26.4 - 188.4 | [1][10] |
| Ethanol | 5 - 13 mg/mL | ~9.4 - 24.5 | [1] |
| DMF | 50 mg/mL | ~94.2 | [1] |
| Water | Insoluble | Insoluble | [1] |
Note: Solubility can vary between suppliers. It is recommended to test the solubility of your specific lot.[1]
Table 2: IC50 Values of this compound in Various Cell-Based Assays
| Cell Line | Assay | IC50 Value | Reference(s) |
| - | ERα Binding | 23 nM | [10] |
| - | ERβ Binding | 99 nM | [10] |
| MCF-7 | Inhibition of 17β-estradiol-induced proliferation | 0.19 nM | [10] |
| MCF-7 (Tamoxifen-Sensitive) | ERE-Luciferase Reporter Assay | 0.12 nM | [12] |
| MCF-7 (Tamoxifen-Sensitive) | Cell Growth Assay | 0.24 nM | [12] |
| A549 | Cell Viability (MTT Assay) | 8.0 µM | [6][8][10] |
| H1299 | Cell Viability (MTT Assay) | 12.7 µM | [6][8][10] |
| SiHa | Cell Viability (MTT Assay) | ~4 µM | [13] |
| CaSki | Cell Viability (MTT Assay) | ~4 µM | [13] |
| HeLa | Cell Viability (MTT Assay) | ~4 µM | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Acetate Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the required amount of this compound Acetate powder (Molecular Weight: 530.65 g/mol ).[10]
-
Dissolve the powder in high-purity, anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 5.31 mg in 1 mL of DMSO.[10]
-
If necessary, gently warm the solution to 37°C or use an ultrasonic bath to ensure complete dissolution.[10]
-
Aliquot the stock solution into small, single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[6][10]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.[6][10]
-
Pre-warm your cell culture medium to 37°C. For experiments investigating ER-mediated effects, use phenol red-free medium with charcoal-stripped serum.[6][7]
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations.[6][10]
-
Add the stock solution to the medium drop-wise while gently mixing to prevent precipitation.[6]
-
Ensure the final DMSO concentration in the medium that will be added to the cells is ≤ 0.1%.[6]
-
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a series of concentrations of this compound in your cell culture medium as described in Protocol 1.[6]
-
Include a vehicle control (medium with the highest concentration of DMSO used) and a positive control for cytotoxicity if available.[6]
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound.[6]
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
Follow the manufacturer's instructions for the MTT reagent. Typically, this involves adding the MTT solution to each well and incubating for 1-4 hours.
-
After incubation, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Protocol 3: Western Blot for Protein Expression (e.g., ERα, p-STAT3)
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.[4]
-
For signaling pathway analysis (e.g., p-STAT3), serum-starve the cells for 12-24 hours.[4]
-
Pre-treat cells with various concentrations of this compound or vehicle control for the desired time.[4]
-
For signaling studies, stimulate the cells with an appropriate ligand (e.g., IL-6 to induce STAT3 phosphorylation) for a short period (e.g., 15-30 minutes).[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-ERα, anti-p-STAT3) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Develop the blot using an ECL chemiluminescence reagent and visualize the protein bands using an imaging system.
-
Visualizations
Caption: this compound's dual signaling mechanisms.
Caption: Workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling | MDPI [mdpi.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound, a GP130 Inhibitor, Modulates EMT Signaling and Exhibits Antitumor Effects in HPV-Positive Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
This technical support guide is designed for researchers, scientists, and drug development professionals using Bazedoxifene. It provides troubleshooting advice for common experimental artifacts, detailed protocols for key assays, and quantitative data to aid in experimental design and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent. Could the compound's stability or solubility be the issue?
A: Yes, improper handling of this compound is a common source of variability. This compound acetate (B1210297) has poor aqueous solubility but is soluble in organic solvents like DMSO, ethanol, and DMF.[1][2]
Troubleshooting Steps:
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% anhydrous DMSO.[1] To improve solubility, you can warm the solution to 37°C for 10 minutes.[2] Store stock solutions in small aliquots at -20°C for up to one month or at -80°C for up to six months to prevent repeated freeze-thaw cycles.[2][3]
-
Working Dilutions: Always prepare fresh dilutions in your cell culture medium immediately before each experiment from a frozen stock aliquot.[3]
-
Precipitation: When diluting the DMSO stock into aqueous media, watch for precipitation. Ensure the final DMSO concentration is non-toxic and helps maintain solubility, typically ≤ 0.1% for most cell lines.[2]
-
Light Exposure: Protect solutions from light to avoid potential photodegradation.[3]
Q2: I'm observing unexpected cytotoxicity or anti-proliferative effects, even in estrogen receptor (ER)-negative cell lines. What could be the cause?
A: While this compound's primary mechanism is through ER modulation, it can have off-target effects, especially at higher concentrations.[1]
Potential Off-Target Mechanisms:
-
IL-6/GP130/STAT3 Pathway Inhibition: this compound can inhibit the IL-6/GP130 signaling pathway, which is crucial for the proliferation and survival of certain cancer cells.[4][5][6] This can lead to the downregulation of downstream pathways like JAK/STAT, Ras/MAPK, and PI3K/AKT.[4][7] This effect has been observed in non-small cell lung cancer and other cancer cell lines.[5][8]
-
Protein Disulfide Isomerase (PDI) Inhibition: this compound is an inhibitor of PDI, which can protect neurons from a form of regulated cell death called ferroptosis.[9] This mechanism is independent of the estrogen receptor.[9]
-
General Cytotoxicity: At high concentrations, this compound can induce cytotoxicity unrelated to its specific targets. It is critical to determine the cytotoxic concentration range for your specific cell line.
Troubleshooting Steps:
-
Determine IC50 for Viability: Before functional assays, perform a dose-response curve using a cell viability assay (e.g., MTT, CCK-8) to find the concentration range that is not cytotoxic to your cells.[1]
-
Vehicle Control: Always include a vehicle control (e.g., medium with the same final DMSO concentration) to distinguish between compound- and solvent-induced toxicity.[2]
-
Investigate Off-Target Pathways: If you suspect off-target effects, use techniques like Western blotting to check the phosphorylation status of key proteins in relevant pathways (e.g., p-STAT3, p-ERK).[4][6]
Q3: this compound is acting as an agonist in one experiment and an antagonist in another. Why the discrepancy?
A: This is the defining characteristic of a Selective Estrogen Receptor Modulator (SERM). The effect of this compound is highly context-dependent.[1][10]
Factors Influencing Agonist vs. Antagonist Activity:
-
Tissue/Cell Type: this compound is an ER agonist in bone tissue, promoting bone density, while acting as an antagonist in breast and uterine tissues.[10][11]
-
ER Subtype Expression: The relative cellular levels of Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) can influence the overall response. This compound binds to both but has a slightly higher affinity for ERα.[12]
-
Coregulator Proteins: The specific coactivator and corepressor proteins present in a cell determine whether the this compound-ER complex activates or represses gene transcription.[1][11]
-
Presence of Endogenous Estrogens: The presence of estrogens in standard cell culture medium (from phenol (B47542) red or non-stripped serum) can confound results.[4] It is recommended to use phenol red-free medium and charcoal-stripped serum.[1][4]
Q4: My in vivo results with this compound don't align with my in vitro data. What are potential reasons?
A: Discrepancies between in vitro and in vivo results are common and can be attributed to complex physiological factors.
Potential Causes for Discrepancy:
-
Pharmacokinetics: this compound has low oral bioavailability (~6%) and is primarily metabolized by UGT enzymes in the intestine and liver.[4] Co-administration of other drugs that affect these enzymes can alter its plasma concentration.[4][13]
-
Metabolism: The compound is metabolized, and its metabolites may have different activity profiles than the parent drug.
-
Systemic vs. Cellular Effects: In an animal model, the drug's effect is influenced by systemic hormonal regulation and interactions between different tissue types, which cannot be replicated in a cell culture dish. For example, this compound's effects on the vascular system or its potential to cause venous thromboembolism are systemic effects observed in vivo.[14][15][16]
Section 2: Quantitative Data Summary
For accurate experimental design, it's crucial to use appropriate concentrations of this compound. The following tables summarize its binding affinity and effective concentrations in various cell lines.
Table 1: this compound Binding Affinity & Potency
| Parameter | Target | Value | Cell Line / System | Reference |
|---|---|---|---|---|
| IC50 | ERα Binding | 26 nM | CHO Cells | [17] |
| IC50 | E2-induced Proliferation | 0.19 nM | MCF-7 | [17] |
| IC50 | E2-induced Proliferation | 0.24 nM | MCF-7 |[6] |
Table 2: this compound IC50 Values for Cell Viability in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration | Reference |
|---|---|---|---|---|
| SiHa | Cervical Cancer | 3.79 µM | 48 hours | [18] |
| HeLa | Cervical Cancer | 4.827 µM | 48 hours | [18] |
| CaSki | Cervical Cancer | 4.018 µM | 48 hours | [18] |
| A549 | Non-Small Cell Lung Cancer | 8.0 µM | 72 hours | [5] |
| H1299 | Non-Small Cell Lung Cancer | 12.7 µM | 72 hours |[5] |
Section 3: Key Experimental Protocols
Protocol 1: Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol (E2).[19]
Methodology:
-
Preparation of Uterine Cytosol:
-
Homogenize uterine tissue from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[19]
-
Perform a low-speed centrifugation (2,500 x g) to pellet the nuclear fraction.[19]
-
Subject the supernatant to ultracentrifugation (105,000 x g) to obtain the cytosol (supernatant), which contains the estrogen receptors.[19]
-
-
Competitive Binding Reaction:
-
In assay tubes, combine the uterine cytosol (50-100 µg protein), a single concentration of radiolabeled [3H]-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of unlabeled this compound (or other competitor).[19]
-
Also include tubes for total binding (no competitor) and non-specific binding (a large excess of an unlabeled competitor like Diethylstilbestrol).
-
-
Incubation & Separation:
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate bound from free [3H]-E2 using a method like hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.
-
-
Quantification & Analysis:
-
Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Plot the percent of [3H]-E2 bound versus the log concentration of the competitor (this compound).[19]
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum specific binding of [3H]-E2.[19]
-
Protocol 2: ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate or inhibit ER-mediated gene transcription.
Methodology:
-
Cell Preparation:
-
Use an ER-positive cell line (e.g., T47D, MCF-7). For at least 3-4 days prior to the experiment, culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CD-FBS) to remove endogenous estrogens.[20]
-
-
Transfection/Transduction:
-
Introduce a reporter construct into the cells. This is typically a plasmid or lentivirus containing a firefly luciferase gene under the control of a promoter with multiple copies of the Estrogen Response Element (ERE).[12][21] A co-reporter (e.g., Renilla luciferase) under a constitutive promoter is often included to normalize for transfection efficiency and cell number.
-
-
Compound Treatment:
-
Plate the reporter cells in a 96-well plate.[20]
-
Treat cells with various concentrations of this compound. To test for antagonist activity, co-treat with a known ER agonist like 17β-estradiol (E2).[12] Include appropriate controls (vehicle, E2 alone).
-
Incubate for a sufficient period (e.g., 24 hours) to allow for transcription and translation of the luciferase enzyme.[12]
-
-
Cell Lysis & Luminescence Reading:
-
Wash cells with PBS and add a lysis buffer to release the cellular contents, including the luciferase enzymes.[22][23]
-
Transfer the cell lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the resulting luminescence.
-
If using a dual-luciferase system, add a stop reagent followed by the Renilla luciferase substrate and measure the second signal.[24]
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Analyze the dose-response effect of this compound on ERE-driven transcription.
-
Section 4: Diagrams and Workflows
The following diagrams illustrate key concepts and troubleshooting workflows related to this compound experiments.
Caption: this compound's tissue-specific SERM mechanism of action.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: Potential causes of this compound's off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Inhibits Cell Viability, Colony-Forming Activity, and Cell Migration in Human Non-Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Strong protection by this compound against chemically-induced ferroptotic neuronal death in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. benchchem.com [benchchem.com]
- 12. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugated Estrogens/Bazedoxifene (Duavee): A Novel Agent for the Treatment of Moderate-to-Severe Vasomotor Symptoms Associated With Menopause And the Prevention of Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. This compound-Induced Vasodilation and Inhibition of Vasoconstriction is Significantly Greater than Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. med.emory.edu [med.emory.edu]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. assaygenie.com [assaygenie.com]
Technical Support Center: Bazedoxifene Efficacy and Serum Starvation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum starvation on the efficacy of Bazedoxifene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism involves binding to estrogen receptors (ERα and ERβ).[3] Depending on the tissue type, it can act as either an estrogen agonist or antagonist.[3] For instance, it exhibits estrogen-like effects in bone tissue, which is beneficial for preventing osteoporosis, while acting as an antagonist in breast and uterine tissues, helping to mitigate the risks of cancer in these tissues.[3][4]
Q2: How does serum starvation affect cells in culture?
A2: Serum starvation is a common technique used to synchronize cells in the G0/G1 phase of the cell cycle and to reduce baseline signaling from growth factors present in fetal bovine serum (FBS).[5][6] This allows for the study of specific signaling pathways without the confounding effects of serum components. However, prolonged serum starvation can induce stress, apoptosis, and alter the expression of various proteins, which can be a significant confounding factor in experiments.[5]
Q3: How might serum starvation impact the efficacy of this compound in my experiments?
A3: Serum starvation can influence this compound's efficacy in several ways:
-
Enhanced Sensitivity: By arresting cells in the G0/G1 phase, serum starvation may enhance the cytostatic effects of this compound, which has been shown to induce G1 blockade.[1][2]
-
Altered Signaling Baselines: The removal of serum growth factors alters the baseline activity of numerous signaling pathways. This can make it easier to discern the specific effects of this compound on pathways like the IL-6/GP130/STAT3 axis, which it is known to inhibit.[7]
-
Off-Target Effects: In a serum-starved state, cells may be more susceptible to the off-target effects of drugs. It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Q4: I am observing inconsistent results in my cell viability assays with this compound after serum starvation. What could be the cause?
A4: Inconsistent results in cell viability assays can arise from several factors:
-
Duration of Serum Starvation: The length of serum starvation can significantly impact cellular health and response to treatment. Optimal starvation times vary between cell lines and should be determined empirically.[6]
-
Compound Stability and Precipitation: this compound acetate (B1210297) is more stable in DMSO stock solutions. When diluted into aqueous cell culture media, it can precipitate, especially at higher concentrations. Always prepare fresh dilutions and ensure the final DMSO concentration is low (ideally ≤ 0.1%).[8][9]
-
Cell Line Specificity: The effects of this compound can vary significantly between different cell lines due to differences in the expression levels of estrogen receptors and other signaling molecules.[9]
-
Presence of Estrogens in Media: Phenol (B47542) red, a common component of cell culture media, is a weak estrogen mimic. For sensitive assays, use phenol red-free media and charcoal-stripped serum to eliminate confounding estrogenic effects.[8]
Troubleshooting Guides
Issue 1: Unexpected Cell Death After this compound Treatment in Serum-Starved Cells
| Potential Cause | Troubleshooting Steps |
| Prolonged Serum Starvation-Induced Apoptosis | - Reduce the duration of serum starvation. A time-course experiment (e.g., 6, 12, 24 hours) can help determine the optimal window. - Perform an apoptosis assay (e.g., Annexin V/PI staining) to quantify cell death due to starvation alone versus this compound treatment. |
| High Concentration of this compound or DMSO | - Perform a dose-response curve to identify the optimal, non-toxic concentration range of this compound for your specific cell line.[9] - Ensure the final concentration of the vehicle (DMSO) is consistent across all treatment groups and is at a non-toxic level (ideally ≤ 0.1%).[8][9] |
| Off-Target Cytotoxicity | - Investigate potential off-target effects by examining pathways known to be affected by this compound, such as the IL-6/GP130/STAT3 pathway.[7] - Use a rescue experiment, if applicable. For example, if this compound is inhibiting a specific growth factor pathway, supplementation with that growth factor might rescue the cells. |
Issue 2: this compound Fails to Show an Effect on Proliferation in Serum-Starved Cells
| Potential Cause | Troubleshooting Steps |
| Cell Cycle Arrest Already Maximized by Serum Starvation | - If serum starvation has already caused a strong G1 arrest, the additional effect of this compound may be minimal. - Consider using a lower percentage of serum (e.g., 0.5-2%) instead of complete starvation to maintain basal proliferation.[5] |
| Low Estrogen Receptor (ER) Expression | - Confirm the ERα and ERβ expression levels in your cell line using Western blot or qPCR. This compound's primary mechanism is ER-dependent.[3] |
| Compound Inactivity | - Ensure the this compound stock solution has been stored correctly and prepare fresh working dilutions for each experiment.[9] - Verify the activity of your this compound batch in a well-characterized, ER-positive cell line known to be responsive (e.g., MCF-7). |
Experimental Protocols
Protocol 1: General Procedure for Serum Starvation and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Adherence: Allow cells to adhere and grow in complete medium for 24 hours.
-
Washing: Gently wash the cells twice with sterile, warm phosphate-buffered saline (PBS) to remove residual serum.[5]
-
Serum Starvation: Replace the complete medium with a serum-free medium. The duration of starvation should be optimized for the specific cell line (typically 12-24 hours).[10]
-
This compound Treatment: Prepare fresh dilutions of this compound in a serum-free medium from a concentrated stock in DMSO. Replace the starvation medium with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Proceed with the planned downstream assays (e.g., cell viability, Western blot, qPCR).
Protocol 2: Western Blot Analysis of Signaling Pathway Modulation
-
Cell Treatment: Follow the serum starvation and this compound treatment protocol as described above. For analysis of phosphorylation events (e.g., p-STAT3), a short stimulation with an appropriate ligand (e.g., IL-6) may be required after this compound pre-treatment.[10]
-
Cell Lysis: After treatment, place the culture plates on ice and wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the proteins of interest (e.g., p-STAT3, total STAT3, ERα, Cyclin D1, and a loading control like GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative Data Summary
The following table summarizes the effects of this compound on bone turnover markers from a clinical study in postmenopausal women. While not directly related to serum starvation in cell culture, it provides an example of this compound's quantitative effects.
Table 1: Effect of this compound on Bone Turnover Markers
| Marker | Treatment Group | Mean Change from Baseline (6 months) | p-value (vs. Control) |
| Procollagen type I N-terminal propeptide (P1NP) | This compound (20 mg)/Vitamin D (800 IU) | -21.07% | <0.01 |
| Calcium (100 mg)/Vitamin D (1000 IU) | +1.26% | ||
| C-terminal telopeptide (CTX) | This compound (20 mg)/Vitamin D (800 IU) | -22.0% | <0.01 |
| Calcium (100 mg)/Vitamin D (1000 IU) | +10.20% |
Data adapted from a study on postmenopausal women with osteopenia.[11][12]
Visualizations
Caption: this compound's dual action on ER and IL-6/GP130 signaling pathways.
Caption: A typical workflow for in vitro this compound experiments after serum starvation.
References
- 1. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Effects of this compound/Vitamin D Combination Therapy on Serum Vitamin D Levels and Bone Turnover Markers in Postmenopausal Women with Osteopenia: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Selecting appropriate controls for Bazedoxifene studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate controls for studies involving Bazedoxifene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its mechanism is tissue-specific, acting as an estrogen receptor (ER) agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1][3][4][5] It binds to both ERα and ERβ, with a slightly higher affinity for ERα.[1] Additionally, this compound has been shown to inhibit the IL-6/GP130 signaling pathway, an effect that is independent of its ER activity.[1][6][7]
Q2: What is the appropriate vehicle for dissolving and administering this compound?
A2: this compound acetate (B1210297) has poor solubility in water. For in vitro experiments, it is recommended to dissolve it in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[4][8] This stock can then be diluted in the aqueous buffer or cell culture medium.[8] For in vivo oral administration in animal studies, a common vehicle is a suspension in a saline solution containing Tween-80 and methylcellulose.[1]
Q3: What are the essential control groups for an in vitro experiment with this compound?
A3: To ensure the validity of your in vitro results, the following control groups are essential:
-
Vehicle Control: This group receives the same concentration of the solvent (e.g., DMSO) used to dissolve the this compound. This is crucial to distinguish the effects of the compound from any effects of the solvent itself.[4]
-
Positive Control: A known estrogen receptor agonist, such as 17β-estradiol, should be used to confirm that the experimental system is responsive to ER modulation.[1][4]
-
Negative Control: Another SERM with a different profile, like Tamoxifen or Raloxifene, can be used to compare and contrast the specific effects of this compound.[7][9] A pure ER antagonist like Fulvestrant can also be a useful negative control.[4][10]
Q4: What are the standard control groups for an in vivo animal study with this compound?
A4: For in vivo studies, particularly in models like ovariectomized (OVX) rodents which simulate postmenopausal conditions, the following control groups are recommended:
-
Sham-operated Control: This group undergoes a sham surgery where the ovaries are located but not removed. This accounts for any physiological effects of the surgical procedure itself.[11]
-
Vehicle-treated OVX Control: This group consists of ovariectomized animals that receive only the vehicle solution. This serves as the primary negative control to observe the effects of estrogen deficiency.[1][11][12]
-
Positive Control (e.g., Estradiol-treated OVX): This group of ovariectomized animals is treated with an estrogen like estradiol (B170435) to demonstrate the reversal of OVX-induced effects and provide a benchmark for estrogenic activity.[1][13]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in cell culture experiments.
-
Potential Cause: Presence of endogenous estrogens in the cell culture medium. Phenol (B47542) red, a common pH indicator in media, is a weak estrogen mimic. Serum supplements can also contain endogenous estrogens.
-
Troubleshooting Steps:
Issue 2: Difficulty distinguishing between on-target (ER-mediated) and off-target (e.g., IL-6/GP130 inhibition) effects.
-
Potential Cause: this compound's dual mechanism of action can lead to complex biological outcomes.
-
Troubleshooting Steps:
-
Specificity Control: Compare the effects of this compound with another SERM that is not known to inhibit the IL-6/GP130 pathway (e.g., Tamoxifen).[7]
-
Rescue Experiment: For off-target effects related to the IL-6 pathway, attempt to rescue the phenotype by adding exogenous IL-6 to the cell culture.[7]
-
Pathway Analysis: Analyze key downstream signaling molecules of both pathways, such as phosphorylated STAT3 for the IL-6/GP130 pathway and the expression of estrogen-responsive genes for the ER pathway.[7][11]
-
Issue 3: Low or variable oral bioavailability in animal studies.
-
Potential Cause: this compound undergoes significant first-pass metabolism in the intestine and liver, primarily through glucuronidation by UGT enzymes.[1]
-
Troubleshooting Steps:
-
Optimize Vehicle: Ensure the compound is properly solubilized or suspended in the vehicle. Sonication or warming the vehicle might help.[1]
-
Dose Adjustment: Higher doses may be necessary to achieve the desired plasma concentrations, but this should be balanced against potential off-target effects.[1]
-
Alternative Administration Routes: For mechanistic studies where bypassing first-pass metabolism is desired, consider subcutaneous or intravenous injection.[1]
-
Data Presentation
Table 1: Recommended Control Groups for In Vitro this compound Studies
| Control Group | Purpose | Example |
| Vehicle Control | To control for the effects of the solvent used to dissolve this compound. | Cell culture medium with the same final concentration of DMSO as the this compound-treated groups. |
| Positive Control | To confirm the responsiveness of the experimental system to estrogen receptor modulation. | 17β-estradiol. |
| Negative Control (SERM) | To compare the specific effects of this compound to other SERMs. | Tamoxifen, Raloxifene. |
| Negative Control (Antagonist) | To block estrogen receptor signaling and confirm ER-mediated effects. | Fulvestrant. |
Table 2: Recommended Control Groups for In Vivo (OVX Model) this compound Studies
| Control Group | Surgical Status | Treatment | Purpose |
| Sham Control | Sham-operated | Vehicle | To control for the effects of the surgical procedure. |
| OVX Control | Ovariectomized | Vehicle | To establish the baseline effects of estrogen deficiency. |
| Positive Control | Ovariectomized | Estradiol | To demonstrate the reversal of OVX-induced effects and provide a benchmark for estrogenic activity. |
| Experimental Group | Ovariectomized | This compound | To assess the effects of this compound in an estrogen-deficient state. |
Experimental Protocols
Protocol 1: General Workflow for In Vitro this compound Experiments
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound Acetate (e.g., 10-20 mM) in 100% sterile DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
-
Cell Culture Conditions: Use phenol red-free medium and charcoal-stripped serum to avoid interference from estrogenic compounds.[4]
-
Treatment: Thaw a stock solution aliquot and prepare working solutions by diluting it in the cell culture medium. Ensure the final DMSO concentration is consistent across all groups (including vehicle control) and is non-toxic (typically ≤ 0.1%).[4]
-
Assay Performance: After the desired incubation period, perform cell-based assays (e.g., proliferation, gene expression analysis).
-
Data Analysis: Normalize the data from the this compound-treated groups to the vehicle control group.
Protocol 2: Ovariectomized (OVX) Mouse Model for In Vivo this compound Studies
-
Animal Selection: Use female mice of an appropriate age and strain.
-
Surgical Procedure:
-
Post-Operative Care: Provide appropriate analgesia and allow the animals to recover.
-
Treatment Administration: After a recovery period to allow for the depletion of endogenous estrogens, begin daily administration of this compound, vehicle, or positive control (e.g., estradiol) via the chosen route (e.g., oral gavage).[1][11]
-
Endpoint Analysis: At the end of the study, collect tissues of interest (e.g., uterus, bone, mammary tissue) for analysis (e.g., weight, histology, gene expression).[11]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The Selective Estrogen Receptor Modulator this compound Inhibits Hormone-Independent Breast Cancer Cell Growth and Down-Regulates Estrogen Receptor α and Cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Breast Cancer: What to Know About Treatment With SERMS [webmd.com]
- 11. benchchem.com [benchchem.com]
- 12. Treatment with this compound, a selective estrogen receptor modulator, causes regression of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and conjugated estrogen prevent diet-induced obesity, hepatic steatosis, and type 2 diabetes in mice without impacting the reproductive tract - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bazedoxifene Interference with Fluorescent Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by bazedoxifene in fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescent assay?
A: Yes, it is highly probable. This compound is an indole (B1671886) derivative, and indole-containing compounds are known to exhibit intrinsic fluorescence (autofluorescence)[1][2][3][4][5][6][7][8]. This autofluorescence can lead to false-positive or skewed results in your assay by artificially increasing the measured fluorescence signal.
Q2: What is the likely excitation and emission range of this compound's autofluorescence?
Q3: What are the primary mechanisms of interference from this compound?
A: The two main mechanisms of interference are:
-
Autofluorescence: As mentioned, this compound itself can fluoresce, adding to the signal of your reporter fluorophore and leading to artificially high readings.
-
Quenching: this compound could potentially absorb the excitation light intended for your fluorophore or the emitted light from it, leading to a decrease in the detected signal and resulting in false negatives.
Q4: I am observing unexpected results in my cell-based assay with this compound. Could it be interference?
A: It is a strong possibility. This compound is used in various cell-based assays, including cell viability, reporter gene, and immunofluorescence studies[9][10][11]. If you observe high background fluorescence, a loss of signal, or a dose-response curve that doesn't fit expected models, you should investigate potential assay interference.
Troubleshooting Guides
If you suspect this compound is interfering with your fluorescent assay, follow these troubleshooting steps.
Step 1: Characterize this compound's Intrinsic Fluorescence
Objective: To determine the autofluorescence profile of this compound under your experimental conditions.
Protocol:
-
Prepare a this compound Solution: Dissolve this compound in your assay buffer at the highest concentration you plan to use in your experiment.
-
Prepare a Blank: Use the assay buffer alone as a blank control.
-
Scan for Excitation and Emission Spectra:
-
Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the absorbance spectrum of the this compound solution to identify its maximum absorbance wavelength.
-
Excite the this compound solution at its maximum absorbance wavelength and scan for the emission spectrum.
-
Also, excite the this compound solution at the excitation wavelength of your assay's fluorophore and measure the emission spectrum across the range of your fluorophore's emission.
-
-
Analyze the Data: Compare the fluorescence of the this compound solution to the blank. A significant increase in fluorescence indicates autofluorescence. The spectral data will reveal the extent of overlap with your assay's fluorophores.
Step 2: Mitigating Autofluorescence
If autofluorescence is confirmed, consider the following strategies:
| Strategy | Description |
| Wavelength Selection | If possible, switch to a fluorophore with excitation and emission wavelengths that are red-shifted and do not overlap with this compound's fluorescence profile. |
| Background Subtraction | Include control wells containing only this compound (at the same concentrations as your experimental wells) and subtract the average fluorescence of these wells from your experimental data. |
| Time-Resolved Fluorescence (TRF) | If your instrumentation allows, consider using a TRF-based assay. Autofluorescence from small molecules typically has a short lifetime, while the signal from lanthanide-based TRF probes has a long lifetime, allowing for temporal separation of the signals. |
| Assay Re-design | If feasible, switch to a non-fluorescent assay format, such as a colorimetric or luminescent assay, to validate your findings. |
Step 3: Assessing for Quenching Effects
Objective: To determine if this compound is quenching the fluorescence of your assay's fluorophore.
Protocol:
-
Prepare Three Sets of Samples:
-
Fluorophore alone: Your assay's fluorophore in assay buffer.
-
Fluorophore + this compound: Your fluorophore and this compound (at the highest concentration) in assay buffer.
-
Blank: Assay buffer only.
-
-
Measure Fluorescence: Measure the fluorescence of all samples using your standard assay protocol.
-
Analyze the Data: If the fluorescence of the "Fluorophore + this compound" sample is significantly lower than the "Fluorophore alone" sample (after subtracting the blank), quenching is likely occurring.
Step 4: Mitigating Quenching
| Strategy | Description |
| Reduce this compound Concentration | If possible, lower the concentration of this compound to a range where quenching is minimized while still achieving the desired biological effect. |
| Change Fluorophore | Some fluorophores are more susceptible to quenching than others. Experiment with different fluorophores to find one that is less affected by this compound. |
| Assay Miniaturization | Reducing the path length of the light by using smaller volume assays (e.g., 384-well or 1536-well plates) can sometimes reduce inner filter effects that contribute to quenching. |
Experimental Protocols
Protocol 1: Estrogen Receptor Alpha (ERα) Fluorescence Polarization (FP) Competition Assay
This protocol is adapted from commercially available kits and is a common method to screen for compounds that bind to nuclear receptors[12][13].
Materials:
-
Recombinant human ERα protein
-
Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
This compound
-
Control compounds (e.g., unlabeled 17β-estradiol as a positive control, DMSO as a negative control)
-
Black, low-volume 384-well plates
Procedure:
-
Prepare this compound Dilution Series: Create a serial dilution of this compound in assay buffer.
-
Prepare ERα/Tracer Complex: Dilute the ERα protein and the fluorescent tracer in assay buffer to their optimal working concentrations (as determined by a prior optimization experiment). Incubate for 1 hour at room temperature to allow for complex formation.
-
Assay Assembly:
-
Add your this compound dilutions and controls to the wells of the 384-well plate.
-
Add the ERα/tracer complex to all wells.
-
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
Plot the fluorescence polarization values against the log of the this compound concentration. A decrease in polarization indicates that this compound is displacing the fluorescent tracer from ERα. Calculate the IC50 value from the resulting sigmoidal curve.
Protocol 2: GFP-Based Estrogen Response Element (ERE) Reporter Gene Assay
This protocol describes a cell-based assay to measure the effect of this compound on estrogen-mediated gene transcription[14].
Materials:
-
A human cell line stably transfected with a plasmid containing an Estrogen Response Element (ERE) driving the expression of Green Fluorescent Protein (GFP) (e.g., MCF-7-ERE-GFP).
-
Cell culture medium (phenol red-free to avoid estrogenic effects).
-
This compound.
-
17β-estradiol (E2).
-
Cell imaging system or flow cytometer capable of detecting GFP fluorescence.
Procedure:
-
Cell Seeding: Seed the MCF-7-ERE-GFP cells into a 96-well plate and allow them to attach overnight.
-
Compound Treatment:
-
Treat the cells with a dilution series of this compound in the presence of a constant, sub-maximal concentration of E2 (e.g., 1 nM).
-
Include controls: cells treated with E2 alone (positive control), vehicle (DMSO) alone (negative control), and this compound alone.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for GFP expression.
-
Measurement:
-
Microscopy: Capture images of the wells using a high-content imager and quantify the mean GFP intensity per cell.
-
Flow Cytometry: Harvest the cells and analyze the GFP fluorescence of the cell population. Data Analysis:
-
Plot the GFP fluorescence against the log of the this compound concentration. A decrease in GFP signal in the presence of E2 indicates that this compound is acting as an antagonist of the estrogen receptor.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Simplified this compound and estrogen signaling pathway.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Spectrum [Indole] | AAT Bioquest [aatbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fluorescence of indoles and aniline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposing the selective estrogen receptor modulator this compound to suppress gastrointestinal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and sensitive reporter gene that uses green fluorescent protein expression to detect chemicals with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Bazedoxifene Cytotoxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize Bazedoxifene-induced cytotoxicity in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1][2] Its primary on-target mechanism involves binding to estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1][2] Additionally, this compound has a significant off-target effect by inhibiting the IL-6/GP130 signaling pathway, which is independent of its interaction with estrogen receptors.[1] This inhibition can block downstream cascades like JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK.[1]
Q2: Why am I observing high levels of cytotoxicity in my primary cells when using this compound?
A2: Primary cells are generally more sensitive to chemical compounds than immortalized cell lines.[3][4] High cytotoxicity with this compound in primary cells can be due to several factors:
-
On-target effects: In primary cells where estrogen receptor signaling is crucial for survival and proliferation, the antagonistic properties of this compound might induce apoptosis.
-
Off-target effects: Inhibition of pro-survival signaling pathways like PI3K/AKT and STAT3, via the off-target interaction with GP130, can lead to cell death.[1]
-
Dose-dependent toxicity: Like many compounds, this compound can exhibit a dose-dependent toxic effect.[5][6] Concentrations that are well-tolerated by robust cancer cell lines might be cytotoxic to more sensitive primary cells.
-
Oxidative stress: In some contexts, this compound has been shown to modulate reactive oxygen species (ROS) production, which can lead to cellular damage if not properly managed.[5]
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells at concentrations as low as 0.1%.[7]
Q3: How can I reduce this compound-induced cytotoxicity in my primary cell cultures?
A3: Several strategies can be employed to mitigate this compound's cytotoxic effects:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your specific primary cell type.[8]
-
Control for Solvent Effects: Always include a vehicle control (medium with the same concentration of DMSO used for this compound) to assess the solvent's contribution to cytotoxicity.[7]
-
Culture Conditions: Ensure optimal culture conditions for your primary cells, as stressed cells are more susceptible to drug-induced toxicity.[3][9] This includes using the recommended medium, supplements, and seeding density.[3][10]
-
Co-treatment with Protective Agents: Depending on the mechanism of toxicity in your cell type, co-treatment with antioxidants (like N-acetylcysteine) or other cytoprotective agents may be beneficial.
Q4: Can this compound have protective effects in some primary cells?
A4: Yes, in certain primary cell types, this compound has been shown to have protective effects. For example, it has demonstrated neuroprotective roles in primary neocortical neurons and in models of ischemic stroke by inhibiting apoptosis and modulating signaling pathways like MAPK/ERK1/2.[11][12][13][14][15] It has also been shown to protect vascular endothelial cells from inflammatory injury.[5][16] These protective effects are often linked to its anti-inflammatory and anti-apoptotic properties.[5][14]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed shortly after adding this compound. | 1. This compound concentration is too high. 2. High solvent (DMSO) concentration. 3. Cells are overly sensitive or stressed. | 1. Perform a dose-response curve to find the IC50 and a non-toxic working concentration.[8] 2. Ensure the final DMSO concentration is ≤ 0.1%. Run a vehicle control.[7] 3. Confirm optimal cell culture conditions and cell viability before starting the experiment.[3][9] |
| Inconsistent results between experiments. | 1. Instability of this compound in culture medium. 2. Variability in cell seeding density. 3. Inconsistent thawing and plating of primary cells. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen stock.[8] 2. Use a consistent and recommended seeding density for your primary cells.[3][10] 3. Follow a standardized protocol for thawing and plating to ensure consistent cell health.[10][17] |
| Precipitation of this compound in the culture medium. | 1. The concentration of this compound exceeds its solubility in the aqueous medium. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility (typically around 0.1%). Pre-warm the medium to 37°C before adding the this compound stock solution dropwise while gently mixing.[7] |
| Unexpected biological effects observed. | 1. This compound may be acting through its off-target effects (e.g., inhibiting GP130 signaling). | 1. If your primary cells are ER-negative, the observed effects are likely due to off-target mechanisms. Consider this in your experimental design and interpretation.[1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol uses a standard MTT assay to determine the concentration range of this compound that is non-toxic to your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at the recommended density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the medium from the cells and add the this compound dilutions and vehicle control. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate for at least 2 hours at 37°C in the dark.[17]
-
-
Data Analysis: Read the absorbance at 570 nm.[17] Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the this compound concentration to determine the non-toxic range.
Protocol 2: General Primary Cell Culture Handling for Drug Treatment Studies
Adherence to best practices in primary cell culture is critical for obtaining reliable and reproducible results.
1. Thawing Cryopreserved Primary Cells:
-
Quickly thaw the vial of cells in a 37°C water bath.[10][17]
-
Do not centrifuge fragile primary cells like neurons after thawing.[10]
-
Slowly add pre-warmed complete growth medium to the cell suspension in a drop-wise manner to avoid osmotic shock.[10][17]
2. Subculturing (Passaging) Primary Cells:
-
Use a low concentration of trypsin/EDTA and monitor the cells closely to avoid over-trypsinization, which can damage cell surface proteins.[3][4]
-
Subculture primary cells when they are 90-95% confluent to prevent senescence.[4]
3. Preparing for this compound Treatment:
-
Ensure cells are healthy and in the logarithmic growth phase before adding the compound.
-
Always use a vehicle control (medium + DMSO) to account for any effects of the solvent.
-
Prepare fresh dilutions of this compound for each experiment.[8]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general experimental workflow for assessing its cytotoxicity.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for assessing cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. kosheeka.com [kosheeka.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. This compound Plays a Protective Role against Inflammatory Injury of Endothelial Cells by Targeting CD40 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound exhibits growth suppressive activity by targeting interleukin‐6/glycoprotein 130/signal transducer and activator of transcription 3 signaling in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. adl.usm.my [adl.usm.my]
- 10. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Molecular mechanisms mediating the neuroprotective role of the selective estrogen receptor modulator, this compound, in acute ischemic stroke: A comparative study with 17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and raloxifene protect neocortical neurons undergoing hypoxia via targeting ERα and PPAR-γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The selective oestrogen receptor modulator, this compound, mimics the neuroprotective effect of 17β-oestradiol in diabetic ischaemic stroke by modulating oestrogen receptor expression and the MAPK/ERK1/2 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a Selective Estrogen Receptor Modulator, Promotes Functional Recovery in a Spinal Cord Injury Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Plays a Protective Role against Inflammatory Injury of Endothelial Cells by Targeting CD40 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Bazedoxifene Vehicle Control Selection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting an appropriate vehicle for bazedoxifene in both in vitro and in vivo experiments. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the successful design and execution of your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle for dissolving this compound for in vitro studies?
A1: The most common and recommended solvent for preparing high-concentration stock solutions of this compound and its acetate (B1210297) salt for in vitro experiments is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] this compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stock solutions that can be diluted to working concentrations in cell culture media.
Q2: What is the recommended final concentration of DMSO in cell culture media?
A2: To minimize cytotoxicity and off-target effects, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally at or below 0.1%.[3] Most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay.[2]
Q3: My this compound is precipitating when I add it to my cell culture medium. What can I do?
A3: Precipitation of this compound upon dilution in aqueous media is a common issue due to its hydrophobic nature. Here are several troubleshooting steps:
-
Ensure your DMSO stock is anhydrous: DMSO is hygroscopic and can absorb moisture from the air, which significantly reduces the solubility of hydrophobic compounds.[1] Use fresh, high-purity anhydrous DMSO for preparing your stock solution.
-
Pre-warm the media: Warm your cell culture media to 37°C before adding the this compound stock solution.
-
Slow, dropwise addition and mixing: Add the stock solution to the media drop-by-drop while gently vortexing or swirling to ensure rapid and even dispersion.[2]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your stock solution in pre-warmed culture medium.[2]
Q4: Are there alternatives to DMSO for in vitro experiments?
A4: Yes, other organic solvents like ethanol (B145695) and N,N-dimethylformamide (DMF) can also be used to dissolve this compound.[1] However, the solubility of this compound is generally lower in these solvents compared to DMSO. It is essential to consider the potential off-target effects and cytotoxicity of these alternative solvents. For instance, ethanol can stimulate the proliferation of estrogen receptor-positive cell lines like MCF-7.[4] DMF has been reported to interfere with estrogen receptor binding kinetics.[5]
Q5: What are suitable vehicles for in vivo administration of this compound?
A5: For oral gavage in animal models, this compound is often formulated as a suspension. A common vehicle for oral administration is a suspension in a saline solution containing Tween-80 and methylcellulose (B11928114).[6] For intraperitoneal injections, a common vehicle consists of a mixture of DMSO, polyethylene (B3416737) glycol (PEG300), Tween 80, and saline.[7] Another option for oral administration is to dissolve the compound in DMSO and then dilute it in corn oil.[8]
Q6: How can I improve the aqueous solubility of this compound for in vivo studies?
A6: Cyclodextrins, which are cyclic oligosaccharides, can be used to form inclusion complexes with hydrophobic drugs like this compound to enhance their aqueous solubility and bioavailability.[9][10] Preparing a this compound-cyclodextrin inclusion complex can be an effective strategy for in vivo delivery.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Possible Cause: Degradation of this compound stock solution.
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Light Protection: Protect stock solutions from light to prevent photodegradation.
-
Fresh Dilutions: Always prepare fresh working dilutions from a frozen stock aliquot immediately before each experiment.
Issue 2: Unexpected Biological Effects in Vehicle Control Group
Possible Cause: Off-target effects of the solvent vehicle.
Troubleshooting Steps:
-
Validate Vehicle Concentration: Perform a dose-response experiment with the vehicle alone to determine the highest concentration that does not affect your experimental readouts.
-
Consider Vehicle-Specific Effects: Be aware of the known biological activities of your chosen solvent. For example, DMSO can act as a free radical scavenger and may have anti-inflammatory effects.[11] DMA has been shown to have epigenetic activity and can inhibit osteoclastogenesis.[12][13]
-
Switch to an Alternative Vehicle: If significant off-target effects are observed, consider using an alternative solvent with a different biological profile.
Data Presentation
Table 1: Solubility of this compound Acetate in Common Solvents
| Solvent | Reported Solubility Range (mg/mL) | Molar Concentration (mM) Equivalent* | Notes |
| DMSO | 14 - 100 | ~26.4 - 188.4 | Highly soluble; use of anhydrous DMSO is critical.[1] |
| Ethanol | 5 - 13 | ~9.4 - 24.5 | Moderate solubility; warming may be required.[1] |
| DMF | 50 | ~94.2 | Good solubility.[1] |
| Water | Insoluble | Insoluble | This compound is practically insoluble in aqueous solutions.[1] |
*Calculated based on a molecular weight of 530.66 g/mol for this compound acetate.
Table 2: Comparison of Common Vehicles for In Vitro Studies
| Vehicle | Recommended Final Concentration | Advantages | Potential Disadvantages |
| DMSO | ≤ 0.1% (up to 0.5% in some cell lines) | High solubility for this compound.[1] | Cytotoxicity at higher concentrations; can influence signaling pathways. |
| Ethanol | ≤ 0.5% | Less toxic than DMSO for some cell lines. | Lower solubility for this compound; can have estrogenic effects.[4] |
| DMF | Not well-established, keep as low as possible | Higher solubility than ethanol.[1] | Can interfere with estrogen receptor binding; reprotoxic.[5][11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Acetate Stock Solution in DMSO for In Vitro Use
Materials:
-
This compound acetate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: In a sterile, light-protected tube, accurately weigh the required amount of this compound acetate powder. For 1 mL of a 10 mM stock solution, you will need approximately 5.31 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly warm the solution at 37°C for 5-10 minutes and vortex again.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[1]
Protocol 2: Preparation of this compound Suspension for Oral Gavage in Mice
Materials:
-
This compound acetate powder
-
Methylcellulose (e.g., 400 cP)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
Procedure:
-
Prepare the Vehicle:
-
Prepare a 0.5% methylcellulose solution in sterile saline. To do this, heat about one-third of the required saline volume to 60-70°C and disperse the methylcellulose powder with stirring. Add the remaining cold saline and continue to stir until a clear, viscous solution is formed.
-
Add Tween 80 to the methylcellulose solution to a final concentration of 0.2% and mix well.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound acetate powder.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste using a mortar and pestle.
-
Gradually add the remaining vehicle to the paste while continuously stirring to achieve the desired final concentration.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
-
Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex
Method: Kneading
Materials:
-
This compound acetate
-
β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (B1172386) (e.g., 1:1 or 1:2).
-
Kneading:
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Add the this compound powder to the cyclodextrin paste.
-
Knead the mixture for 30-60 minutes, adding small amounts of water as needed to maintain a paste-like consistency.[14]
-
-
Drying: Dry the resulting paste in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Storage: Store the dried inclusion complex in a desiccator at room temperature.
Mandatory Visualizations
Caption: Decision workflow for selecting a suitable vehicle for this compound.
Caption: Simplified signaling pathway of this compound and potential vehicle interference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of dimethylformamide on the interaction of the estrogen receptor with estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of this compound in postmenopausal women with osteoporosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AU2005232640A1 - this compound acetate solid dispersion formulations - Google Patents [patents.google.com]
- 8. Efficacy and safety of this compound for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 10. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. oatext.com [oatext.com]
Addressing batch-to-batch variability of Bazedoxifene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues during experiments with Bazedoxifene, with a focus on mitigating potential batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1] Its action is tissue-specific, functioning as an estrogen receptor (ER) agonist in tissues like bone, while acting as an antagonist in the breast and uterus.[1][2] It binds to both ERα and ERβ, with a preference for ERα.[1] This dual activity allows this compound to provide the bone-protective benefits of estrogen without stimulating reproductive tissues.[1]
Q2: What are the known off-target effects of this compound?
A2: A significant off-target effect of this compound is the inhibition of the IL-6/GP130 signaling pathway, which is independent of its estrogen receptor activity.[2] By binding to the GP130 receptor, this compound blocks the interaction between IL-6 and GP130, which in turn inhibits downstream signaling cascades like JAK/STAT3, PI3K/AKT, and Ras/Raf/MAPK.[2]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound has poor aqueous solubility.[3] It is recommended to first dissolve this compound in an organic solvent like 100% sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).[3] This stock solution should be aliquoted and stored at -20°C for up to a month or -80°C for up to a year to avoid repeated freeze-thaw cycles.[4][5] When preparing working concentrations for cell culture, dilute the DMSO stock with your medium, ensuring the final DMSO concentration is low (typically ≤ 0.1%) to avoid cytotoxicity.[3] Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Q4: What are typical effective concentrations of this compound in vitro?
A4: The effective concentration of this compound varies depending on the cell line and the biological endpoint. For its SERM activity, such as inhibiting estradiol-induced proliferation of MCF-7 breast cancer cells, the IC50 can be in the nanomolar range (e.g., 0.19 nM).[3] For its off-target effects on the IL-6/GP130 pathway, concentrations in the low micromolar range are often required.[3][6]
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Inconsistent results between experiments can be a significant challenge. While batch-to-batch variability from the manufacturer can be a factor in the broader pharmaceutical landscape, it is crucial to first control for variables within the experimental setup.[7][8]
Potential Causes & Troubleshooting Steps:
-
Compound Stability in Media: this compound can be unstable in aqueous solutions like cell culture media.[4]
-
Solution: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen DMSO stock.[4]
-
-
Light Exposure: The compound may be sensitive to light.
-
Solution: Protect solutions containing this compound from light to prevent potential photodegradation.[4]
-
-
Precipitation: The compound may precipitate when diluted into aqueous media.
-
Solution: Visually inspect for precipitation after dilution. If observed, you may need to adjust your final concentration or the dilution method.[4]
-
-
Presence of Endogenous Estrogens: Phenol (B47542) red in cell culture medium is a weak estrogen mimic, and non-charcoal-stripped serum contains estrogens that can compete with this compound.[3]
-
Solution: Use phenol red-free medium and charcoal-stripped serum for experiments assessing SERM activity.[3]
-
Issue 2: High Variability in Cell Viability Assays
Potential Causes & Troubleshooting Steps:
-
Dose-Dependent Effects: this compound can have dose-dependent effects, with low concentrations sometimes showing minimal or even proliferative effects in certain cell lines, while higher concentrations decrease viability.[4]
-
Solution: Perform a dose-response curve to determine the optimal concentration range for your specific cell line.[4]
-
-
Cell Line Specificity: The IC50 value of this compound can differ significantly between cell lines due to varying expression levels of Estrogen Receptor α (ERα) and other signaling molecules.[4]
-
Solution: Characterize the ER status of your cell line and compare your results to published data for that specific line.
-
-
Incubation Time: The duration of treatment can significantly impact the observed effect.
-
Solution: Standardize the incubation time. Many studies use incubation times between 48 and 72 hours for cell viability assays.[4]
-
Quantitative Data Summary
Table 1: this compound Dosages in In Vivo Studies
| Animal Model | Disease Model | Dosage Range | Administration Route | Treatment Duration | Key Findings |
| Rat (Sprague-Dawley, Wistar) | Ovariectomized (OVX) - Osteoporosis | 0.3 - 3 mg/kg/day | Oral gavage, Dietary | 6 weeks - 8 months | Maintained bone mass and strength, prevented bone loss.[9] |
| Mouse (SCID, Nude) | Cancer Xenografts (Head and Neck, Breast, Gastrointestinal) | 2 - 8 mg/kg/day | Intraperitoneal (i.p.), Oral gavage | 21 - 27 days | Inhibited tumor growth, enhanced efficacy of cisplatin (B142131) and radiation.[9] |
Table 2: In Vitro IC50 Values for this compound
| Cell Line | Assay Type | IC50 Value | Reference |
| ERα | Competitive Binding | 26 nM | [10] |
| ERβ | Competitive Binding | 99 nM | [10] |
| A549 | Cell Viability (MTT) | 8.0 µM | [6] |
| H1299 | Cell Viability (MTT) | 12.7 µM | [6] |
Note: No specific quantitative data on the batch-to-batch variability of this compound was identified in the performed search.
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (e.g., MCF-7 cells)
This protocol assesses the anti-proliferative effect of this compound as an ER antagonist.[11]
-
Cell Seeding: Plate MCF-7 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Hormone Deprivation: Replace the growth medium with a steroid-free medium (phenol red-free medium with charcoal-stripped serum) and incubate for 24-48 hours.[12]
-
Compound Treatment: Treat cells with varying concentrations of this compound. To assess antagonist activity, co-treat cells with a fixed concentration of 17β-estradiol and varying concentrations of this compound.[12] Include vehicle (DMSO) and estradiol-only controls.
-
Incubation: Incubate the plates for 48-72 hours.[12]
-
Viability Assessment: Use a standard cell viability assay, such as MTT or WST-1. For an MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[12]
-
Measure the absorbance at approximately 570 nm using a microplate reader.[12]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[12]
Protocol 2: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for estrogen receptors.[13]
-
Reagent Preparation: Prepare serial dilutions of this compound and a fixed concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol) in a binding buffer.[13]
-
Assay Setup: In a 96-well plate, add purified recombinant human ERα or ERβ, the fixed concentration of the radioligand, and the varying concentrations of this compound.[13]
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.[13]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.[13]
-
Quantification: Measure the radioactivity of the bound fraction on the filters using a scintillation counter.[13]
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[13]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zaether.com [zaether.com]
- 9. benchchem.com [benchchem.com]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Bazedoxifene Delivery in Preclinical Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with Bazedoxifene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a third-generation selective estrogen receptor modulator (SERM).[1] Its mechanism of action is tissue-specific; it acts as an estrogen receptor (ER) agonist in tissues like bone and on lipid metabolism, while functioning as an antagonist in the uterus and breast tissue.[1][2][3] this compound primarily binds to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] It also has been shown to inhibit the IL-6/GP130/STAT3 signaling pathway, which is relevant in certain cancer models.[1][4][5]
Q2: What are the most common animal models for this compound studies?
A2: Ovariectomized (OVX) rodent models, such as rats and mice, are extensively used to simulate postmenopausal conditions and assess this compound's efficacy in preventing bone loss.[1][4][6] For longer-term preclinical studies on efficacy and safety, non-human primate models like cynomolgus monkeys have been utilized.[7][8][9] In cancer research, xenograft models using immunodeficient mice (e.g., SCID, Nude) are common.[4]
Q3: What is the recommended route of administration and vehicle for this compound in animal studies?
A3: The most common administration route for preclinical studies is oral gavage.[1][4] A frequently used vehicle for oral administration is a suspension in a saline solution containing Tween-80 and methylcellulose (B11928114).[1] Another option involves dissolving this compound in Dimethyl Sulfoxide (DMSO) and then diluting it in a carrier like polyethylene (B3416737) glycol (PEG300) and water.[4] For dietary administration, the compound is mixed into standard rodent chow.[4]
Q4: Why is the oral bioavailability of this compound low in animal models?
A4: this compound has a low oral bioavailability (approximately 16% in rats and 6% in humans) primarily due to extensive first-pass metabolism in the intestine and liver.[1][10][11] The main metabolic pathway is glucuronidation, carried out by uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) enzymes.[1][12]
Q5: Are there formulation strategies to improve the oral bioavailability of this compound?
A5: Yes, various novel drug delivery systems have been developed to enhance the oral bioavailability of this compound. Proliposomal and proniosomal formulations have been shown to improve its solubility, dissolution rate, and intestinal permeability.[13][14] These formulations can transform the drug from a crystalline to an amorphous state, which enhances its absorption and overall bioavailability.[13]
Troubleshooting Guide
Issue 1: Low or Inconsistent Plasma Concentrations After Oral Administration
-
Problem: Researchers often observe plasma concentrations of this compound that are lower than expected or highly variable between subjects.[1]
-
Cause: This is a known issue stemming from this compound's low and variable oral bioavailability, which is a result of its poor aqueous solubility and significant first-pass metabolism.[1][10]
-
Solution:
-
Optimize Vehicle: Ensure the compound is fully solubilized or forms a stable, uniform suspension in the chosen vehicle. Using techniques like warming the vehicle or sonication can help with dissolution.[1]
-
Dose Adjustment: While higher doses might be necessary to achieve the desired therapeutic plasma concentrations, this must be carefully balanced against the risk of potential off-target effects.[1]
-
Advanced Formulations: Consider using bioavailability-enhancing formulations like proliposomes or proniosomes, which have been shown to improve intestinal absorption.[14]
-
Alternative Routes: For studies where bypassing the first-pass effect is critical for understanding the mechanism, alternative administration routes such as subcutaneous or intravenous injections should be considered.[1]
-
Pharmacokinetic Pilot Study: Conduct a pilot PK study in your specific animal model and strain to determine the optimal dosing regimen required to achieve the target exposure.[1]
-
Issue 2: Unexpected or Off-Target Effects Observed
-
Problem: Researchers may observe biological effects that are not directly linked to the intended modulation of the estrogen receptor in the target tissue.[1]
-
Cause: Although this compound is selective, it can interact with other signaling pathways, such as the IL-6/GP130/STAT3 pathway.[1][4] Furthermore, as a SERM, it carries an inherent risk of venous thromboembolism.[1]
-
Solution:
-
Comprehensive Controls: Use appropriate control groups, including a vehicle-only group and potentially a positive control like estradiol, to distinguish between specific and non-specific effects.[1]
-
Dose-Response Studies: Perform dose-response studies to identify the lowest effective dose, which can help minimize the likelihood of off-target effects.[1]
-
Tissue-Specific Analysis: Whenever feasible, analyze endpoints in multiple tissues (e.g., bone, uterus, mammary gland) to confirm the tissue-selective action of this compound in your model.[1]
-
Issue 3: Difficulty in Translating Doses from Animal Models to Humans
-
Problem: Determining the equivalent human dose from animal studies is a significant challenge.
-
Cause: Allometric scaling, which is often used for dose conversion, is based on body surface area and may not always accurately predict pharmacokinetic and pharmacodynamic equivalence due to species differences in metabolism and drug sensitivity.
-
Solution:
-
Pharmacokinetic-Based Scaling: Utilize pharmacokinetic data (e.g., AUC - Area Under the Curve) from both the animal model and human studies to guide dose selection, as this can provide a more accurate translation than simple allometric scaling.
-
Consult Literature: Refer to preclinical studies that have successfully translated findings to clinical outcomes for guidance on effective dose ranges. Dosages are often determined based on scaling from the clinically approved human dose.[4]
-
Data Presentation: Pharmacokinetics & Dosage
Table 1: Summary of this compound Pharmacokinetic Parameters in Female Rats
| Parameter | Intravenous (IV) Administration (0.2 mg/kg) | Oral (PO) Administration (1 mg/kg) | Reference(s) |
| Bioavailability | N/A | 16% | [10][11] |
| Tmax (Time to Peak Concentration) | N/A | 0.35 h | [10] |
| Elimination Half-life (t½) | 3.8 h (parent drug) | 29 h (total radioactivity) | [10] |
| Plasma Clearance | 3.9 L/h/kg | N/A | [10] |
| Volume of Distribution | 16.8 L/kg | N/A | [10] |
Table 2: Example Dosage Regimens for this compound in Various Animal Models
| Animal Model | Disease Model | Dosage Range | Administration Route | Treatment Duration | Key Findings | Reference(s) |
| Rat (Sprague-Dawley, Wistar) | Ovariectomized (OVX) - Osteoporosis | 0.3 - 3 mg/kg/day | Oral gavage, Dietary | 6 weeks - 8 months | Maintained bone mass and strength, prevented OVX-induced bone loss. | [4][6] |
| Mouse (SCID, Nude) | Cancer Xenografts (e.g., Breast, Head & Neck) | 2 - 8 mg/kg/day | Intraperitoneal (i.p.), Oral gavage | 21 - 27 days | Inhibited tumor growth, enhanced efficacy of cisplatin (B142131) and radiation. | [4][15] |
| Mouse (CD-1) | Endometriosis | 3 mg/kg/day | Intraperitoneal (i.p.) | 8 weeks | Caused regression of endometriosis implants. | [16] |
| Monkey (Cynomolgus) | Postmenopausal Osteoporosis | 0.2 - 25 mg/kg/day | Oral gavage, Dietary | 18 - 20 months | Prevented OVX-induced bone loss, antagonized estrogenic effects in the breast. | [4][7][9] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rodents
-
Preparation of this compound Suspension:
-
A common vehicle is 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween-80 in sterile saline.
-
Calculate the required amount of this compound Acetate based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).
-
Weigh the this compound Acetate powder and triturate it with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a uniform suspension. Use a magnetic stirrer for consistent mixing.
-
Prepare the suspension fresh daily.
-
-
Animal Handling and Dosing:
-
Gently restrain the animal (rat or mouse). For rats, this can be done by holding the animal firmly by the scruff of the neck and supporting the body.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a proper-sized, ball-tipped gavage needle.
-
Gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance. Caution: Ensure the needle does not enter the trachea.
-
Slowly administer the suspension.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
-
Protocol 2: Ovariectomized (OVX) Rat Model for Osteoporosis Studies
-
Animal Selection: Use skeletally mature female rats (e.g., Sprague-Dawley or Wistar), typically 6 months of age.[4]
-
Acclimatization: Allow the animals to acclimate to the housing facility for at least one week before any procedures.[4]
-
Surgery:
-
Anesthetize the rats using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
-
Make a dorsal midline or bilateral dorsolateral incision to access the abdominal cavity.
-
Locate the ovaries. Ligate the ovarian blood vessels and the fallopian tubes.
-
Carefully excise both ovaries.
-
Suture the muscle layer and then the skin layer.
-
For the sham control group, perform the same surgical procedure, including locating the ovaries, but do not ligate or excise them.[4]
-
-
Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.
-
Treatment Initiation: Allow a recovery period (typically 2-4 weeks) for bone loss to establish before initiating treatment with this compound or vehicle control.
Visualizations
Caption: General workflow for in vivo this compound studies.
Caption: this compound's dual mechanisms of action.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the prevention of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Update on this compound: A novel selective estrogen receptor modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound Acetate with and without Conjugated Equine Estrogens on the Breast of Postmenopausal Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Disposition of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment with this compound, a selective estrogen receptor modulator, causes regression of endometriosis in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene and potential drug interactions in co-treatment studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on potential drug interactions in co-treatment studies involving bazedoxifene.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound and which enzymes are involved?
A1: this compound is primarily metabolized through glucuronidation, a phase II metabolic reaction. The main enzymes responsible for this process are the Uridine Diphosphate Glucuronosyltransferase (UGT) enzymes, specifically UGT1A1, UGT1A8, and UGT1A10, which are found in the intestine and liver.[1] Unlike many other drugs, this compound undergoes little to no metabolism by the Cytochrome P450 (CYP) enzyme system.[2]
Q2: What are the expected drug interactions with this compound based on its metabolism?
A2: Given that this compound is metabolized by UGT enzymes, co-administration with drugs that are strong inducers or inhibitors of these enzymes can alter its plasma concentrations.
-
UGT Inducers: Drugs such as rifampin, phenobarbital, carbamazepine, and phenytoin (B1677684) can increase the metabolism of this compound, leading to lower systemic exposure.[2][3] This may reduce the efficacy of this compound and, in the context of its combination with conjugated estrogens, could increase the risk of endometrial hyperplasia.[2]
-
UGT Inhibitors: Co-administration with potent UGT inhibitors could potentially increase this compound plasma concentrations, although specific clinical data on this is limited.
When this compound is co-administered with conjugated estrogens, interactions with CYP3A4 inhibitors and inducers can also be clinically relevant due to their effect on the estrogen component.[3][4]
Q3: Are there any known interactions of this compound with common co-administered drugs in a research setting?
A3: Studies have been conducted to evaluate the interaction of this compound with several other drugs. For instance, no clinically significant pharmacokinetic interaction was observed when this compound was co-administered with atorvastatin (B1662188) or its active metabolites.[5] Similarly, a study on the co-administration of this compound and cholecalciferol (Vitamin D3) found only a mild degree of pharmacokinetic interaction, suggesting that dose adjustments are likely not necessary.[6]
Q4: How does this compound affect the IL-6/GP130/STAT3 signaling pathway, and what are the implications for co-treatment studies?
A4: this compound has been identified as an inhibitor of the IL-6/GP130 signaling pathway. It is thought to bind to the GP130 receptor, preventing the formation of the active IL-6 receptor complex. This, in turn, inhibits the downstream activation of STAT3 (Signal Transducer and Activator of Transcription 3). This mechanism is of particular interest in oncology research, as aberrant IL-6/STAT3 signaling is implicated in the progression of several cancers. When designing co-treatment studies, especially in oncology models, it is important to consider that this compound's anti-tumor effects may be mediated, at least in part, through this pathway.
Troubleshooting Guides
Issue 1: High variability in this compound plasma concentrations in animal studies.
-
Potential Cause: this compound has low oral bioavailability (approximately 6% in humans) due to extensive first-pass metabolism in the gut and liver.[1][4] This can lead to significant inter-individual variability in plasma concentrations. The formulation and vehicle used for administration can also impact absorption.
-
Troubleshooting Steps:
-
Optimize Vehicle: Ensure this compound is fully solubilized or forms a stable suspension in the chosen vehicle. A common vehicle is a saline solution containing Tween-80 and methylcellulose.[1]
-
Control for Food Effect: While food has been shown to increase the AUC of this compound by about 25% without affecting Cmax in humans, standardizing the feeding schedule for experimental animals is recommended to reduce variability.[3]
-
Consider Alternative Routes of Administration: For mechanistic studies where bypassing first-pass metabolism is desirable, consider subcutaneous or intravenous administration.[1]
-
Issue 2: Unexpected biological effects in cell culture experiments.
-
Potential Cause: this compound can precipitate in aqueous cell culture media due to its low solubility, leading to inaccurate concentrations and inconsistent results.[7] Additionally, the final concentration of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working dilutions of this compound from a frozen stock solution immediately before use.[7]
-
Minimize Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents in the cell culture medium is low (typically ≤0.1%) to avoid solvent-induced artifacts.[8]
-
Visually Inspect for Precipitation: After adding this compound to the culture medium, visually inspect the wells for any signs of precipitation. If precipitation is observed, consider reducing the final concentration or using a different solubilization strategy.[7]
-
Quantitative Data from Co-Treatment Studies
Table 1: Pharmacokinetic Parameters of this compound in the Presence of Co-Administered Drugs in Humans
| Co-Administered Drug | This compound Dose | Co-Administered Drug Dose | Change in this compound Cmax | Change in this compound AUC | Reference |
| Conjugated Estrogens | 20 mg (single dose) | 0.625 mg (daily for 6 days prior and 2 days post) | ↑ 3% | ↓ 6% | [2] |
| Atorvastatin | 40 mg (daily) | 20 mg (single dose) | No significant change | No significant change | [2] |
| Cholecalciferol | 20 mg (single dose) | 1600 IU (single dose) | GMR: 1.044 (90% CI: 0.9263–1.1765) | GMR: 1.1329 (90% CI: 1.0232–1.2544) | [6] |
GMR: Geometric Mean Ratio; CI: Confidence Interval
Table 2: Steady-State Pharmacokinetic Parameters of this compound and Conjugated Estrogens (as baseline-adjusted total estrone) after 10 days of daily administration of the combination product (0.45 mg CE / 20 mg BZA)
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUCss (ng·hr/mL) | Reference |
| This compound | 6.9 ± 3.9 | 2.5 ± 2.1 | 71 ± 34 | [9] |
| Baseline-Adjusted Total Estrone | 2.6 ± 0.8 | 6.5 ± 1.6 | 35 ± 12 | [9] |
Values are presented as mean ± standard deviation.
Experimental Protocols
In Vitro UGT Inhibition Assay with this compound (Representative Protocol)
This protocol is a representative example and should be optimized for specific experimental conditions.
-
Materials:
-
Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A10)
-
Pooled human liver microsomes (HLM)
-
This compound
-
UGT probe substrates (e.g., estradiol (B170435) for UGT1A1)
-
Cofactor: Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alamethicin (B1591596) (pore-forming agent to activate UGTs in microsomes)
-
Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Acetonitrile or other quenching solution
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare stock solutions of this compound and probe substrates in an appropriate solvent (e.g., DMSO).
-
Pre-incubate HLM or recombinant UGTs with alamethicin (if using microsomes) in the incubation buffer at 37°C for 15 minutes.
-
Add a range of concentrations of this compound (or a known inhibitor as a positive control) to the enzyme mixture and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Initiate the reaction by adding the probe substrate and UDPGA.
-
Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile).
-
Centrifuge to pellet the protein and transfer the supernatant for analysis.
-
Analyze the formation of the glucuronidated metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition at each this compound concentration and determine the IC50 value.
-
In Vivo Drug Interaction Study in Ovariectomized (OVX) Rats (Representative Protocol)
This protocol is a representative example and should be optimized based on the specific research question and co-administered drug.
-
Animal Model:
-
Female Sprague-Dawley or Wistar rats.
-
Perform bilateral ovariectomy to induce a postmenopausal-like state. Allow for a recovery period of at least one week.[1]
-
-
Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Co-administered drug alone
-
Group 4: this compound + Co-administered drug
-
-
Dosing and Administration:
-
Administer this compound and the co-administered drug via oral gavage. A common vehicle for this compound is a suspension in saline with Tween-80 and methylcellulose.[1][10]
-
Dosing regimens should be based on previous pharmacokinetic and pharmacodynamic studies. For example, in a 12-month study, ovariectomized rats were treated with daily doses of this compound ranging from 0.1 to 1.0 mg/kg.[11]
-
-
Pharmacokinetic Sampling:
-
Collect blood samples at various time points after the final dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and the co-administered drug (and any relevant metabolites) in plasma.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for both this compound and the co-administered drug in the presence and absence of each other.
-
Statistically compare the pharmacokinetic parameters between the single-drug and combination-drug groups to assess the extent of any interaction.
-
Visualizations
Caption: this compound metabolism via UGT enzymes and interaction with UGT inducers.
References
- 1. benchchem.com [benchchem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Conjugated Estrogens and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Study of the Potential Interaction Between this compound and Atorvastatin in Healthy Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Interactions Between this compound and Cholecalciferol: An Open-Label, Randomized, Crossover Study in Healthy Male Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. researchgate.net [researchgate.net]
- 11. Skeletal effects of this compound paired with conjugated estrogens in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Bazedoxifene Demonstrates Superior Efficacy Over Tamoxifen in ER-Positive Breast Cancer, Particularly in Resistant Forms
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that Bazedoxifene, a third-generation selective estrogen receptor modulator (SERM), exhibits a distinct and more potent antitumor profile compared to the long-standing frontline therapy, Tamoxifen (B1202), in estrogen receptor-positive (ER-positive) breast cancer. Notably, this compound demonstrates significant activity in Tamoxifen-resistant models, positioning it as a promising therapeutic strategy for patients with acquired resistance to endocrine therapies.
This comparative guide, intended for researchers, scientists, and drug development professionals, provides an objective analysis of this compound versus Tamoxifen, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Key Findings:
-
Dual Mechanism of Action: Unlike Tamoxifen, which primarily acts as a competitive inhibitor of the estrogen receptor alpha (ERα), this compound functions as both a SERM and a selective estrogen receptor degrader (SERD). This dual activity not only blocks estrogen-mediated signaling but also leads to the proteasomal degradation of the ERα protein, effectively eliminating the key driver of tumor growth.[1][2]
-
Potency in Tamoxifen-Resistant Models: Preclinical studies consistently demonstrate this compound's ability to inhibit the growth of hormone-independent and Tamoxifen-resistant breast cancer cell lines and xenografts.[1][3][4] In a Tamoxifen-resistant xenograft model, this compound effectively reversed Tamoxifen-stimulated tumor growth.[1]
-
Superior Inhibition of ERα Signaling: this compound shows greater potency in inhibiting ERα transcriptional activity compared to Tamoxifen's active metabolite, 4-hydroxytamoxifen (B85900) (4OHT). This holds true even in the presence of activating mutations in the estrogen receptor, a common mechanism of acquired resistance.[2][5]
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies comparing the efficacy of this compound and 4-hydroxytamoxifen (4OHT).
Table 1: Cell Viability (IC50)
| Compound | Cell Line | IC50 |
| This compound Acetate | MCF-7 (Y537S mutant) | 0.1 nM[2] |
| 4-Hydroxytamoxifen | MCF-7 (Y537S mutant) | 7 nM[2] |
| This compound | MCF-7 (wild-type) | 0.24 nM[6] |
| 4-Hydroxytamoxifen | MCF-7 (wild-type) | 1.19 x 10⁻⁹ M[5] |
| This compound | T47D (wild-type) | Not explicitly found in a direct comparison |
| 4-Hydroxytamoxifen | T47D (wild-type) | 4.2 µM[2] |
Table 2: ERα Protein Degradation
| Compound | Cell Line | Effect on ERα Protein |
| This compound Acetate | MCF-7, BT483 | Marked downregulation[2][4] |
| This compound Acetate | T-47D | 63% decrease at 2 µM[7] |
| This compound Acetate | MCF-7:5C (hormone-independent) | Complete downregulation[2] |
| 4-Hydroxytamoxifen | MCF-7, BT483 | Little to no effect, may stabilize[2][4] |
| 4-Hydroxytamoxifen | MCF-7:5C (hormone-independent) | No effect[2] |
Table 3: Inhibition of ERα Transcriptional Activity (ERE-Luciferase Reporter Assay)
| Compound | Cell Line | IC50 |
| This compound | MCF-7 | 0.12 nM[1][5] |
| 4-Hydroxytamoxifen | MCF-7 | 0.39 nM[5] |
Signaling Pathways and Mechanisms of Action
This compound and Tamoxifen exert their effects through distinct interactions with the estrogen receptor, leading to different downstream cellular consequences.
Tamoxifen acts as a competitive antagonist to estrogen, binding to ERα. This complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on DNA. However, the conformation induced by Tamoxifen binding favors the recruitment of co-repressors, which in turn block the transcription of estrogen-responsive genes, leading to cell cycle arrest.[1]
This compound also competitively binds to ERα, leading to the inhibition of estrogen-responsive gene transcription.[3] Critically, the conformational change induced by this compound binding targets the ERα protein for ubiquitination and subsequent degradation by the 26S proteasome.[1][2] This dual action of both blocking ERα function and reducing its cellular levels contributes to its enhanced efficacy, especially in resistant cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used in the cited studies.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the anti-proliferative effects of this compound and Tamoxifen on breast cancer cell lines.
-
Cell Seeding: ER-positive breast cancer cell lines (e.g., MCF-7, T47D) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a complete culture medium (e.g., DMEM with 10% FBS).
-
Hormone Depletion: For hormone treatment studies, cells are often cultured in a phenol (B47542) red-free medium supplemented with charcoal-stripped FBS for several days to deplete endogenous steroids.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or 4-hydroxytamoxifen. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The medium is aspirated, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and IC50 values are determined.
Western Blot for ERα Degradation
This technique is employed to quantify the levels of ERα protein following treatment with this compound or Tamoxifen.
-
Cell Culture and Treatment: Breast cancer cells are cultured in 6-well plates and treated with the desired concentrations of this compound, 4-hydroxytamoxifen, or a positive control for degradation like Fulvestrant.
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: The protein concentration of each cell lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to ERα. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.
-
Analysis: The membrane is often stripped and re-probed with an antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading. The band intensities are quantified using densitometry software, and ERα levels are normalized to the loading control.[6][8]
In Vivo Tamoxifen-Resistant Xenograft Model
This protocol is used to evaluate the efficacy of this compound in a preclinical model of Tamoxifen-resistant breast cancer.
-
Cell Implantation: Tamoxifen-resistant ER-positive breast cancer cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Stimulation: A Tamoxifen pellet is implanted subcutaneously to stimulate the growth of the Tamoxifen-resistant tumors.
-
Treatment: Once tumors reach a specified volume, the animals are randomized into treatment groups. One group continues to receive Tamoxifen alone, while another group receives a combination of Tamoxifen and this compound.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study continues until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Analysis: Tumor growth curves are plotted, and statistical analyses are performed to compare the tumor growth between the different treatment groups. At the end of the study, tumors may be excised for further analysis, such as western blotting for ERα levels or immunohistochemistry.[1][4]
Conclusion
The preclinical evidence strongly suggests that this compound offers significant advantages over Tamoxifen in the treatment of ER-positive breast cancer. Its unique dual mechanism of action, which includes the degradation of ERα, translates to superior potency and, crucially, efficacy in models of Tamoxifen resistance. These findings provide a strong rationale for the continued clinical investigation of this compound as a valuable therapeutic option for patients with ER-positive breast cancer, particularly for those who have developed resistance to current endocrine therapies. Further research is warranted to translate these promising preclinical results into improved clinical outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound exhibits antiestrogenic activity in animal models of tamoxifen resistant breast cancer; implications for treatment of advanced disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Modulation of Estrogen Receptor Alpha (ERα) and Tumor Suppressor Gene BRCA1 in Breast Cancer Cells by this compound Acetate (BZA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bazedoxifene and Raloxifene for the Prevention of Postmenopausal Osteoporosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bazedoxifene and raloxifene (B1678788), two selective estrogen receptor modulators (SERMs) utilized in the prevention of postmenopausal osteoporosis. This analysis is based on available experimental data from pivotal clinical trials.
This compound and raloxifene are approved for the prevention and treatment of postmenopausal osteoporosis. Both drugs exert their therapeutic effects through a shared mechanism of action, acting as estrogen receptor agonists in bone tissue. This agonistic activity inhibits bone resorption, reduces bone turnover, and consequently increases bone mineral density (BMD), thereby lowering the risk of fractures in postmenopausal women. While their primary mechanism is similar, nuances in their clinical performance and safety profiles warrant a detailed comparison.
Efficacy in Osteoporosis Prevention
Bone Mineral Density (BMD)
Clinical trials have consistently demonstrated the efficacy of both this compound and raloxifene in preserving and increasing BMD at key skeletal sites compared to placebo.
| Parameter | This compound (20 mg/day) | Raloxifene (60 mg/day) | Placebo | Study Duration |
| Lumbar Spine BMD (% change) | +1.41% | +1.49% | -1.08% | 2 years[1] |
| Total Hip BMD (% change) | Significant increase vs. placebo | Significant increase vs. placebo | Decrease | 2 years[2] |
| Femoral Neck BMD (% change) | Not specified | +2.1% | Not specified | 3 years[3] |
Table 1: Comparison of this compound and Raloxifene on Bone Mineral Density.
Fracture Risk Reduction
The primary clinical endpoint in osteoporosis management is the reduction of fracture incidence. Both this compound and raloxifene have shown significant efficacy in reducing the risk of new vertebral fractures.
| Outcome | This compound (20 mg/day) | Raloxifene (60 mg/day) | Placebo | Relative Risk Reduction (vs. Placebo) | Study |
| New Vertebral Fractures (Incidence) | 2.3% | 2.3% | 4.1% | BZA: 42%, RLX: 42% | 3-Year Phase III Trial[2] |
| Non-Vertebral Fractures (Incidence) | 5.7% | 5.9% | 6.3% | Not statistically significant | 3-Year Phase III Trial[2] |
| Non-Vertebral Fractures (High-Risk Subgroup) | Significant reduction vs. placebo & raloxifene | No significant reduction vs. placebo | - | BZA: 50% vs. Placebo, 44% vs. Raloxifene | Post-hoc analysis of 3-Year Phase III Trial[2] |
Table 2: Comparison of this compound and Raloxifene on Fracture Risk Reduction.
A key differentiator emerged from a post-hoc analysis of a subgroup of women at higher risk for fractures. In this cohort, this compound (20 mg) demonstrated a statistically significant reduction in the risk of non-vertebral fractures compared to both placebo and raloxifene[2].
Safety Profile
The safety profiles of this compound and raloxifene are largely comparable, with both medications sharing the class effects of SERMs.
| Adverse Event | This compound (20 mg/day) | Raloxifene (60 mg/day) | Placebo | Study |
| Endometrial Thickness (mean change from baseline) | -0.07 mm | +0.16 mm | -0.08 mm | 3-Year Phase III Trial |
| Endometrial Hyperplasia (Incidence) | 1 case | 1 case | 1 case | 3-Year Phase III Trial |
| Endometrial Carcinoma (Incidence) | 0 cases | 2 cases | 3 cases | 3-Year Phase III Trial |
| Fibrocystic Breast Disease (Incidence) | Significantly lower than raloxifene | - | - | 3-Year Phase III Trial |
| Venous Thromboembolic Events (VTE) | Increased risk vs. placebo | Increased risk vs. placebo | - | Both agents |
| Hot Flashes (Incidence) | 12.6% | 12.0% | 6.3% | 3-Year Phase III Trial |
Table 3: Comparative Safety Profile of this compound and Raloxifene.
Both drugs exhibit a favorable endometrial and breast safety profile, a key advantage over traditional estrogen therapy. Notably, this compound was associated with a significantly lower incidence of fibrocystic breast disease compared to raloxifene. The risk of venous thromboembolic events, a known class effect of SERMs, is increased with both this compound and raloxifene compared to placebo. Hot flashes are also a common side effect of both medications.
Mechanism of Action: A Deeper Dive
This compound and raloxifene are selective estrogen receptor modulators that bind to estrogen receptors (ERs), primarily ERα and ERβ. This binding induces conformational changes in the receptor, leading to tissue-specific recruitment of co-activator or co-repressor proteins, which in turn modulates gene expression.
In bone, both drugs act as ER agonists. This leads to the modulation of key signaling pathways that regulate bone remodeling, most notably the RANKL/OPG pathway. By increasing the production of osteoprotegerin (OPG) and decreasing the expression of receptor activator of nuclear factor-κB ligand (RANKL) by osteoblasts, both drugs indirectly inhibit the formation and activity of osteoclasts, the cells responsible for bone resorption.
While both drugs converge on this common pathway, preclinical studies suggest potential differences in their interaction with ERs and subsequent downstream signaling, which may contribute to the observed differences in non-vertebral fracture efficacy in high-risk populations.
Experimental Protocols
The data presented in this guide are primarily derived from large-scale, multicenter, randomized, double-blind, placebo- and active-controlled clinical trials. The general workflow for these pivotal studies is outlined below.
Key Methodological Components:
-
Study Population: Postmenopausal women with a diagnosis of osteoporosis, typically defined by low bone mineral density (T-score ≤ -2.5) at the lumbar spine or femoral neck, and/or the presence of vertebral fractures.
-
Intervention: Daily oral administration of this compound (e.g., 20 mg or 40 mg), raloxifene (e.g., 60 mg), or a matching placebo.
-
Primary Endpoint: The incidence of new morphometric vertebral fractures, assessed by spinal radiographs at baseline and at specified follow-up intervals.
-
Secondary Endpoints: These included changes in BMD at the lumbar spine and hip, changes in bone turnover markers (e.g., serum C-telopeptide [CTX] and osteocalcin), and the incidence of non-vertebral fractures.
-
Safety Assessments: Monitoring of adverse events, including gynecological examinations, endometrial biopsies (in a subset of participants), and assessment of cardiovascular and thromboembolic events.
-
Statistical Analysis: Efficacy was typically analyzed in the intent-to-treat (ITT) population, which includes all randomized participants who received at least one dose of the study drug.
Conclusion
Both this compound and raloxifene are effective therapeutic options for the management of postmenopausal osteoporosis, demonstrating comparable efficacy in increasing bone mineral density and reducing the risk of vertebral fractures. The primary distinction between the two agents lies in the potential for this compound to offer greater protection against non-vertebral fractures in a specific subgroup of women at high risk. The safety profiles of both drugs are generally similar, with an increased risk of venous thromboembolic events being a known class effect of SERMs.
The choice between this compound and raloxifene should be based on a comprehensive assessment of an individual patient's fracture risk profile, comorbidities, and treatment goals. Further research, including head-to-head prospective trials with non-vertebral fractures as a primary endpoint, would be beneficial to definitively establish the comparative efficacy of these two important therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators. | Semantic Scholar [semanticscholar.org]
A Head-to-Head Comparison of Bazedoxifene and Fulvestrant in Estrogen Receptor-Positive Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Endocrine therapy remains a cornerstone in the management of estrogen receptor-positive (ER+) breast cancer. However, the emergence of resistance necessitates the development and evaluation of novel therapeutic strategies. This guide provides an objective comparison of two prominent estrogen receptor antagonists, Bazedoxifene and Fulvestrant (B1683766), focusing on their efficacy, mechanisms of action, and performance in preclinical models of endocrine-resistant breast cancer, supported by experimental data.
At a Glance: this compound vs. Fulvestrant
| Feature | This compound | Fulvestrant |
| Drug Class | Selective Estrogen Receptor Modulator (SERM) with Selective Estrogen Receptor Degrader (SERD) properties.[1][2][3][4] | Selective Estrogen Receptor Degrader (SERD); pure antiestrogen (B12405530).[1][5][6] |
| Primary Mechanism of Action | Acts as a potent ER antagonist in breast cancer cells and induces ERα degradation.[1][7] | Binds to ERα, inhibits receptor dimerization and nuclear translocation, and marks the receptor for proteasomal degradation.[1][5][8][9] |
| Administration | Oral.[10] | Intramuscular injection.[5][11] |
| Clinical Use | Approved for the prevention and treatment of postmenopausal osteoporosis; investigated for breast cancer.[10][12] | Approved for the treatment of advanced or metastatic HR+ breast cancer.[11][13][14] |
Mechanism of Action: A Tale of Two ER Antagonists
Both this compound and Fulvestrant target the estrogen receptor alpha (ERα), the primary driver of proliferation in ER+ breast cancer. However, their molecular interactions and downstream consequences differ significantly.
Fulvestrant , a pure antiestrogen, binds to ERα with high affinity, inducing a conformational change that prevents receptor dimerization and nuclear translocation.[1][5] This altered conformation flags the ERα protein for degradation via the ubiquitin-proteasome pathway, leading to a significant reduction in total cellular ERα levels and a comprehensive shutdown of estrogen-mediated signaling.[5][8][9]
This compound , classified as a third-generation SERM, exhibits a hybrid mechanism.[1][12] It functions as a potent ER antagonist in breast cancer cells, competitively inhibiting estrogen binding.[15][16] Crucially, preclinical studies have demonstrated that this compound also induces ERα degradation, a characteristic feature of SERDs, with a potency comparable to Fulvestrant.[1][2][3] This dual action may contribute to its efficacy, particularly in endocrine-resistant settings.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. The SERM/SERD this compound disrupts ESR1 helix 12 to overcome acquired hormone resistance in breast cancer cells | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The history and mechanism of action of fulvestrant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of Fulvestrant in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site is undergoing maintenance [innovations-report.com]
- 8. What is the mechanism of Fulvestrant? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound: a new selective estrogen receptor modulator for the treatment of postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fulvestrant Injection: MedlinePlus Drug Information [medlineplus.gov]
- 12. The selective estrogen receptor modulator this compound inhibits hormone-independent breast cancer cell growth and down-regulates estrogen receptor α and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA Expands Approval of Fulvestrant for Breast Cancer - NCI [cancer.gov]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
Bazedoxifene's Efficacy on Bone Mineral Density: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of bazedoxifene's performance in improving bone mineral density (BMD) against other alternatives, supported by experimental data from key clinical trials.
This compound, a third-generation selective estrogen receptor modulator (SERM), has demonstrated efficacy in the prevention and treatment of postmenopausal osteoporosis by acting as an estrogen agonist in bone tissue.[1][2] This tissue-selective action allows it to increase BMD and reduce the risk of fractures while minimizing adverse effects on uterine and breast tissues.[3][4] This guide synthesizes data from major clinical studies to validate its effects on BMD, comparing it primarily with placebo and the second-generation SERM, raloxifene (B1678788).
Quantitative Data Summary
The following tables summarize the key findings from Phase III clinical trials evaluating the effect of this compound on bone mineral density in postmenopausal women.
Table 1: Percent Change in Lumbar Spine Bone Mineral Density (BMD) from Baseline
| Treatment Group | 24 Months | 36 Months |
| Placebo | - | -0.65% to significant loss[5][6] |
| This compound (20 mg) | +1.41%[5][6] | +2.3% (vs. 4.1% fracture incidence for placebo)[7] |
| This compound (40 mg) | +1.49%[5][6] | +2.5% (vs. 4.1% fracture incidence for placebo)[7] |
| Raloxifene (60 mg) | +1.49%[5][6] | +2.3% (vs. 4.1% fracture incidence for placebo)[7] |
Table 2: Percent Change in Total Hip Bone Mineral Density (BMD) from Baseline
| Treatment Group | 24 Months |
| Placebo | Significant Loss[5] |
| This compound (20 mg) | Significant increase vs. Placebo[6] |
| This compound (40 mg) | Significant increase vs. Placebo[6] |
| Raloxifene (60 mg) | Significant increase vs. Placebo[6] |
Table 3: Effect on Bone Turnover Markers (at 12 months)
| Treatment Group | Serum Osteocalcin (Formation) | Serum C-telopeptide (CTX) (Resorption) |
| Placebo | -21%[4] | -27%[4] |
| This compound (20 mg) | -37%[4] | -46%[4] |
| This compound (40 mg) | -39%[4] | -49%[4] |
| Raloxifene (60 mg) | -41%[4] | -55%[4] |
Experimental Protocols
The data presented is primarily derived from large-scale, multicenter, randomized, double-blind, placebo- and active-controlled Phase III clinical trials.[1][3][5]
Study Population: The participants were generally healthy postmenopausal women (ages 55-85) with osteoporosis, defined by low bone mineral density (T-score ≤ -2.5 at the lumbar spine or femoral neck) or the presence of prevalent vertebral fractures.[5][7][8]
Treatment Regimen: Participants were randomized to receive daily oral doses of this compound (typically 20 mg or 40 mg), raloxifene (60 mg), or a matching placebo.[5][7] All participants in some studies also received daily calcium (e.g., 600 mg) and vitamin D supplementation.[1]
BMD Measurement: Bone mineral density of the lumbar spine and hip was measured at baseline and at regular intervals (e.g., 6, 12, 24, and 36 months) using dual-energy X-ray absorptiometry (DXA).[8][9][10]
Bone Turnover Markers: Serum and urine samples were collected at baseline and various time points to measure biochemical markers of bone formation (e.g., osteocalcin) and bone resorption (e.g., C-telopeptide).[4]
Fracture Assessment: The incidence of new vertebral fractures was assessed via lateral spine radiographs at baseline and end of the study. Nonvertebral fractures were recorded based on clinical reports and confirmed by radiographic evidence.[7]
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams illustrate the key signaling pathway and the general workflow of the clinical trials.
References
- 1. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Efficacy and safety of this compound for postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. endorama.gr [endorama.gr]
- 6. benchchem.com [benchchem.com]
- 7. Efficacy of this compound in reducing new vertebral fracture risk in postmenopausal women with osteoporosis: results from a 3-year, randomized, placebo-, and active-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of this compound on bone structural strength evaluated by hip structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Dual-energy X-ray absorptiometry (DXA) to measure bone mineral density (BMD) for diagnosis of osteoporosis - experimental data from artificial vertebrae confirms significant dependence on bone size - PubMed [pubmed.ncbi.nlm.nih.gov]
Bazedoxifene's Anti-Proliferative Efficacy: A Comparative Analysis
In the landscape of selective estrogen receptor modulators (SERMs), Bazedoxifene emerges as a third-generation compound with a distinct anti-proliferative profile. This guide offers a comprehensive comparison of this compound with other SERMs, supported by experimental data, detailed protocols, and visual representations of its mechanisms of action. It is designed for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
This compound distinguishes itself through a dual mechanism. It not only acts as a SERM, antagonizing estrogen receptor (ER) activity in target tissues, but also functions as a selective estrogen receptor degrader (SERD), promoting the degradation of the ERα protein.[1] Furthermore, it exhibits inhibitory effects on the IL-6/GP130/STAT3 signaling pathway, a critical mediator of cell proliferation and survival in various cancers.[2][3] This multifaceted approach contributes to its potent anti-proliferative effects in both hormone-dependent and independent cancer models.
Comparative Anti-Proliferative Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other prominent SERMs across various cancer cell lines, providing a quantitative comparison of their anti-proliferative potency.
Table 1: IC50 Values in ER-Positive Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | 0.00024 | [4] |
| 4-hydroxytamoxifen | MCF-7 | 0.00119 | [4] |
| Raloxifene (B1678788) | MCF-7 | Not specified | |
| Fulvestrant | MCF-7 | 0.00029 - 0.00031 | [1][2][3] |
Table 2: IC50 Values in Other Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A549 | Non-Small Cell Lung Cancer | 8.0 | [5] |
| This compound | H1299 | Non-Small Cell Lung Cancer | 12.7 | [5] |
| This compound | SiHa | Cervical Cancer | 3.79 | [6] |
| This compound | HeLa | Cervical Cancer | 4.827 | [6] |
| This compound | CaSki | Cervical Cancer | 4.018 | [6] |
| Tamoxifen | MCF-7 | Breast Cancer | 4.506 (µg/mL) | [7] |
| Tamoxifen | MDA-MB-231 | Breast Cancer | 2230 | [8] |
| Tamoxifen | BT-474 | Breast Cancer | 16.65 | [9] |
| Raloxifene | MDA-MB-231 | Breast Cancer | 9.6 - 11.2 | [10] |
| Raloxifene | MDA-MB-468 | Breast Cancer | 9.6 - 11.2 | [10] |
| Raloxifene | Hs578t | Breast Cancer | 9.6 - 11.2 | [10] |
| Raloxifene | SkBr3 | Breast Cancer | 9.6 - 11.2 | [10] |
Key Signaling Pathways
This compound's anti-proliferative effects are mediated through two primary signaling pathways: the degradation of Estrogen Receptor Alpha (ERα) and the inhibition of the IL-6/GP130/STAT3 pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the dose-dependent effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (DMSO).[4]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 48, 72, or 96 hours).[4]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Western Blot Analysis for ERα Degradation
This protocol is used to quantify the levels of ERα protein following treatment with this compound.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound for the desired time.[12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in lysis buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.[13]
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.[13]
-
SDS-PAGE and Protein Transfer: Load samples onto an SDS-PAGE gel and transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound Inhibits Cell Viability, Colony‐Forming Activity, and Cell Migration in Human Non–Small Cell Lung Cancer Cells and Improves the Treatment Efficacy of Paclitaxel and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. oaepublish.com [oaepublish.com]
- 8. researchgate.net [researchgate.net]
- 9. Journal of the Institute of Science and Technology » Submission » In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines [dergipark.org.tr]
- 10. A novel curcumin derivative increases the cytotoxicity of raloxifene in estrogen receptor-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Third-Generation Selective Estrogen Receptor Modulators (SERMs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of three prominent third-generation Selective Estrogen Receptor Modulators (SERMs): Bazedoxifene, Lasofoxifene (B133805), and Ospemifene (B1683873). The analysis is supported by experimental data to aid in research and development decisions.
Third-generation SERMs are a class of compounds designed to exhibit tissue-specific estrogen receptor agonist or antagonist activity, with the goal of providing the therapeutic benefits of estrogen in certain tissues, such as bone, while minimizing or antagonizing its proliferative effects in others, like the breast and uterus.[1][2][3][4] This selective activity profile makes them promising candidates for the treatment of postmenopausal conditions like osteoporosis and vulvovaginal atrophy.[5][6][7]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound, Lasofoxifene, and Ospemifene, focusing on their estrogen receptor (ER) binding affinity, and their preclinical effects on bone and uterine tissue.
Table 1: Estrogen Receptor Binding Affinity
| SERM | ERα IC₅₀ (nM) | ERβ IC₅₀ (nM) | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) |
| This compound | 26[8] | 99[9] | ~23 | ~85 |
| Lasofoxifene | 0.34 ± 0.10[9] | High affinity, similar to ERα[9] | 1.08 | 4.41 |
| Ospemifene | 800[9] | 1700[9] | - | - |
IC₅₀ values represent the concentration of the drug that inhibits 50% of the binding of a radiolabeled ligand. Lower values indicate higher binding affinity. Ki values represent the inhibition constant.
Table 2: Preclinical Efficacy in Ovariectomized (OVX) Rat Models of Osteoporosis
| SERM | Animal Model | Effect on Bone Mineral Density (BMD) |
| This compound | OVX Rats | Significant increase in BMD compared to control.[1] |
| Lasofoxifene | OVX Rats | Significant increase in BMD compared to control.[1] |
| Ospemifene | OVX Rats | Effectively reduced bone loss and resorption, comparable to estradiol (B170435) and raloxifene.[5] |
Table 3: Preclinical Effects on Uterine Tissue
| SERM | Animal Model | Uterine Wet Weight | Histological Effect |
| This compound | OVX Mice/Rats | No agonistic effect; acts as an antagonist in the presence of estrogen.[1][6] | No negative histologic effects.[2] |
| Lasofoxifene | OVX Mice | Caused an increase in uterine weight.[1][6] | - |
| Ospemifene | OVX Rats | Less pronounced uterotrophic effect compared to tamoxifen.[2] | No negative histologic effects.[2] |
Signaling Pathways
The tissue-selective effects of SERMs are determined by the specific conformation they induce in the estrogen receptor upon binding. This, in turn, influences the recruitment of co-activator or co-repressor proteins, leading to either agonistic (gene transcription) or antagonistic (gene repression) effects.
Caption: Generalized SERM Signaling Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Competitive Radioligand Binding Assay for Estrogen Receptor Affinity
Objective: To determine the binding affinity of third-generation SERMs for ERα and ERβ.
Methodology:
-
Receptor Preparation: Cytosol containing estrogen receptors is prepared from the uteri of ovariectomized rats.[10] The tissue is homogenized in a buffer and centrifuged to isolate the cytosolic fraction containing the receptors.[10]
-
Incubation: A constant concentration of a radiolabeled estrogen (e.g., [³H]17β-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test SERM.[11]
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by vacuum filtration through glass fiber filters.[11]
-
Quantification: The radioactivity of the bound ligand on the filters is measured using a scintillation counter.[11]
-
Data Analysis: The concentration of the SERM that inhibits 50% of the specific binding of the radiolabeled estrogen (IC₅₀) is determined. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[11]
Caption: Competitive Radioligand Binding Assay Workflow.
Ovariectomized (OVX) Rat Model for Osteoporosis
Objective: To evaluate the in vivo efficacy of third-generation SERMs in preventing estrogen-deficiency-induced bone loss.
Methodology:
-
Animal Model: Adult female Sprague-Dawley or Wistar rats are typically used.[12][13] Bilateral ovariectomy is performed to induce a state of estrogen deficiency, mimicking postmenopausal osteoporosis.[12][13] A sham-operated group serves as the control.[13]
-
Treatment: Following a recovery period, the OVX rats are treated with the test SERM or a vehicle control, usually via oral gavage or subcutaneous injection, for a specified duration (e.g., 6-12 weeks).[13][14]
-
Bone Mineral Density (BMD) Measurement: BMD of the femur and/or lumbar vertebrae is measured at the beginning and end of the treatment period using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).[14]
-
Biomechanical Testing: At the end of the study, bones are harvested for biomechanical strength testing (e.g., three-point bending test of the femur).
-
Biochemical Markers: Serum and urine samples can be collected to measure bone turnover markers (e.g., CTX-I for resorption and P1NP for formation).[13]
Caption: Ovariectomized Rat Model Workflow.
MCF-7 Cell Proliferation Assay
Objective: To assess the estrogenic or anti-estrogenic effects of third-generation SERMs on the proliferation of human breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells, which are estrogen receptor-positive, are cultured in a suitable medium.[15][16]
-
Hormone Deprivation: Prior to the assay, the cells are cultured in a medium without phenol (B47542) red and with charcoal-stripped fetal bovine serum to remove any estrogenic compounds.[17]
-
Treatment: The cells are then treated with various concentrations of the test SERM, alone (to assess for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to assess for antagonist activity).[17]
-
Proliferation Assessment: After a set incubation period (e.g., 72 hours), cell proliferation is measured using various methods, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.[18]
-
Data Analysis: The effect of the SERM on cell proliferation is quantified and compared to controls. For antagonists, the IC₅₀ value (the concentration that inhibits 50% of estradiol-stimulated growth) is determined.
Caption: MCF-7 Cell Proliferation Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of ospemifene on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue selectivity of ospemifene: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of ospemifene on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of lasofoxifene and this compound on B cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat Model for Osteoporosis - Enamine [enamine.net]
- 14. Frontiers | Anti-osteoporosis mechanism of resistance exercise in ovariectomized rats based on transcriptome analysis: a pilot study [frontiersin.org]
- 15. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 16. mcf7.com [mcf7.com]
- 17. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Unraveling the Mechanism of Bazedoxifene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bazedoxifene with other selective estrogen receptor modulators (SERMs), offering a deep dive into its mechanism of action supported by experimental data. The information presented herein is intended to facilitate the replication of published findings and to assist in the ongoing research and development of novel therapeutics.
I. Comparative Performance of this compound
This compound, a third-generation SERM, exhibits a distinct tissue-selective profile, acting as an estrogen receptor (ER) agonist in bone and an antagonist in uterine and breast tissues.[1][2] This dual activity allows it to confer the bone-protective benefits of estrogen while mitigating the risks of endometrial and breast tissue stimulation.[3]
Estrogen Receptor Binding Affinity
This compound binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) with high affinity.[4] Its binding affinity for ERα is comparable to that of another SERM, raloxifene (B1678788).[5]
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| This compound | 26 | 99 |
| Raloxifene | ~26 | - |
| 17β-estradiol | ~2.6 | - |
Table 1: Comparative binding affinities of this compound, Raloxifene, and 17β-estradiol to estrogen receptors. Data compiled from multiple sources.[5][6]
Efficacy in Postmenopausal Osteoporosis
Clinical trials have demonstrated the efficacy of this compound in preventing bone loss and reducing the risk of vertebral fractures in postmenopausal women.[7][8] Its performance is comparable to that of raloxifene in increasing bone mineral density (BMD).
| Treatment Group | Mean % Change in Lumbar Spine BMD (24 months) |
| Placebo | Significant Loss |
| This compound (20 mg) | +1.41% |
| This compound (40 mg) | +1.49% |
| Raloxifene (60 mg) | +1.49% |
Table 2: Mean percentage change in lumbar spine bone mineral density (BMD) from baseline after 24 months of treatment.[9]
Endometrial and Breast Tissue Safety
A key advantage of this compound is its antagonist effect on the endometrium and breast tissue.[1][2] Studies have shown that this compound does not stimulate the endometrium and is associated with a lower incidence of breast-related adverse events compared to other SERMs.[10][11]
| Treatment Group (24 months) | Mean Change in Endometrial Thickness (mm) | Incidence of Endometrial Hyperplasia |
| Placebo | -0.08 | 1 |
| This compound (20 mg) | -0.07 | 1 |
| This compound (40 mg) | +0.10 | 1 |
| Raloxifene (60 mg) | +0.16 | 2 |
Table 3: Endometrial safety profile of this compound compared to placebo and raloxifene over 24 months.[10]
II. Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of a test compound to estrogen receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified estrogen receptor (ERα or ERβ)
-
[³H]-17β-estradiol (radioligand)
-
Test compound (this compound)
-
Binding buffer (e.g., 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)
-
Wash buffer
-
Scintillation cocktail
-
Glass fiber filters
-
96-well microplates
-
Scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and a fixed concentration of [³H]-17β-estradiol in binding buffer.
-
Assay Setup: In a 96-well plate, add the purified estrogen receptor (50-100 µg protein per well), the fixed concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled estradiol) from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[12]
Western Blot for STAT3 Phosphorylation
This technique is used to detect the phosphorylation status of STAT3, a key protein in the IL-6 signaling pathway.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required, then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize for protein loading.
III. Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound's tissue-selective estrogen receptor modulation.
Caption: this compound's inhibition of the IL-6/GP130 signaling pathway.
Caption: Experimental workflow for Western Blot analysis of p-STAT3.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. High Content Imaging Assays for IL-6-Induced STAT3 Pathway Activation in Head and Neck Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Affinity Protein Binder that Blocks the IL-6/STAT3 Signaling Pathway Effectively Suppresses Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. droracle.ai [droracle.ai]
- 9. Other diagnostic tools | International Osteoporosis Foundation [osteoporosis.foundation]
- 10. YL064 directly inhibits STAT3 activity to induce apoptosis of multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 12. benchchem.com [benchchem.com]
Bazedoxifene: A Comparative Safety Analysis Against Other Selective Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profile of bazedoxifene with other selective estrogen receptor modulators (SERMs). The information is compiled from clinical trial data and peer-reviewed literature to support informed decision-making in research and drug development.
Executive Summary
This compound, a third-generation SERM, has been developed for the management of postmenopausal osteoporosis.[1] Its tissue-selective estrogen receptor agonist and antagonist activity is designed to optimize bone health while minimizing adverse effects on the endometrium and breast tissue.[1][2] This guide presents a comparative analysis of this compound's safety profile against other prominent SERMs, focusing on key clinical endpoints such as venous thromboembolism, endometrial and breast tissue effects, and cardiovascular events.
Quantitative Safety Profile Comparison
The following tables summarize the incidence of key adverse events associated with this compound and other SERMs based on data from major clinical trials.
Table 1: Venous Thromboembolic Events (VTE)
| SERM | Incidence of Deep Vein Thrombosis (DVT) | Incidence of Pulmonary Embolism (PE) | Clinical Trial/Study |
| This compound (20 mg) | 0.3% - 0.5% | Similar to placebo | Phase 3 Osteoporosis Trial |
| This compound (40 mg) | 0.5% - 0.6% | Similar to placebo | Phase 3 Osteoporosis Trial |
| Raloxifene (60 mg) | 0.5% | Increased risk compared to placebo | MORE trial, RUTH trial[3] |
| Tamoxifen | 118 of 9,736 women[4] | Increased risk | STAR Trial[4] |
| Placebo | 0.1% - 0.2% | - | Phase 3 Osteoporosis Trial |
Table 2: Endometrial and Breast Safety
| SERM | Endometrial Hyperplasia | Endometrial Carcinoma | Breast Carcinoma | Breast Cysts/Fibrocystic Disease | Clinical Trial/Study |
| This compound (20 mg) | Similar to placebo | 0.3% | Lower than placebo and raloxifene | Phase 3 Osteoporosis Trial | |
| This compound (40 mg) | Similar to placebo | 0.2% | Lower than placebo and raloxifene | Phase 3 Osteoporosis Trial | |
| Raloxifene (60 mg) | Linked to more endometrial hyperplasia than this compound[5] | 0.4% | Reduces risk in high-risk women[6] | 1.7% | STAR Trial, MORE trial[4][7] |
| Tamoxifen | Increased risk[8] | Increased risk[8] | Reduces risk in high-risk women[6] | - | STAR Trial[4] |
| Placebo | - | 0.4% | 1.0% | Phase 3 Osteoporosis Trial |
Table 3: Cardiovascular Events
| SERM | Stroke | Coronary Heart Disease (CHD) | Myocardial Infarction (MI) | Clinical Trial/Study |
| This compound (20 mg) | Rate per 1000 women-years: 2.6[9] | - | No significant increase[10] | Phase 3 Osteoporosis Trial[9] |
| This compound (40 mg) | Rate per 1000 women-years: 3.1[9] | - | No significant increase[10] | Phase 3 Osteoporosis Trial[9] |
| Raloxifene (60 mg) | Rate per 1000 women-years: 2.6[9] | Failed to significantly reduce risk[3] | - | RUTH trial[3] |
| Lasofoxifene | Reduced risk[3] | Reduced risk[3] | - | PEARL trial[3] |
| Placebo | Rate per 1000 women-years: 3.0[9] | - | - | Phase 3 Osteoporosis Trial[9] |
Signaling Pathways and Mechanism of Action
The tissue-specific effects of SERMs are determined by their unique interactions with estrogen receptors (ERα and ERβ) and the subsequent recruitment of co-activator or co-repressor proteins. This differential recruitment dictates whether the SERM will have an agonistic (estrogen-like) or antagonistic (estrogen-blocking) effect in a particular tissue.[2][11]
Caption: Tissue-specific mechanism of action of SERMs.
This compound acts as an estrogen receptor agonist in bone, which helps to decrease bone resorption and turnover, leading to increased bone mineral density.[1] Conversely, it functions as an estrogen receptor antagonist in uterine and breast tissues.[1] This antagonistic action in the breast and neutral to mildly antagonistic effect on the endometrium contributes to its favorable safety profile in these tissues.[2]
Beyond the classical nuclear estrogen receptor signaling, this compound has also been shown to inhibit the IL-6/GP130 signaling pathway, which may contribute to its anti-proliferative effects in certain cancers.[12]
Caption: this compound's dual signaling pathway inhibition.
Experimental Protocols
The safety and efficacy of SERMs are evaluated in rigorous, multi-phase clinical trials.[13] While specific, detailed protocols for each cited study are extensive and proprietary, the general methodology for assessing the key safety endpoints is outlined below.
Assessment of Venous Thromboembolism (VTE)
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[14]
-
Participant Monitoring: Subjects are monitored for signs and symptoms of DVT (e.g., leg pain, swelling) and PE (e.g., shortness of breath, chest pain) at regular study visits.
-
Adverse Event Reporting: All potential VTE events are recorded as adverse events (AEs) or serious adverse events (SAEs).[13]
-
Adjudication: An independent, blinded adjudication committee of clinical experts reviews all potential VTE events to confirm the diagnosis based on predefined criteria and imaging results (e.g., Doppler ultrasound for DVT, CT angiography for PE).[15]
Caption: Workflow for VTE assessment in clinical trials.
Endometrial Safety Assessment
-
Study Population: Postmenopausal women with an intact uterus.
-
Screening: Baseline assessment includes transvaginal ultrasonography (TVUS) to measure endometrial thickness and an endometrial biopsy to rule out pre-existing pathology.
-
On-study Monitoring:
-
TVUS: Performed annually to assess changes in endometrial thickness.
-
Endometrial Biopsy: Performed if endometrial thickness exceeds a predefined threshold (e.g., >5 mm) or if there is any unscheduled uterine bleeding.
-
-
Histopathological Analysis: All biopsy samples are analyzed by independent pathologists blinded to treatment allocation to identify any evidence of endometrial hyperplasia or carcinoma.
Cardiovascular Safety Assessment
-
Data Collection: All cardiovascular events, including stroke, transient ischemic attack (TIA), myocardial infarction (MI), and other coronary heart disease (CHD) events, are recorded as AEs or SAEs.
-
Adjudication: A dedicated, independent cardiovascular adjudication committee reviews all potential cardiovascular events. The committee uses standardized definitions (e.g., WHO criteria for stroke) to classify events based on a review of source medical records, including hospitalization records, imaging, and laboratory results.[15]
Conclusion
This compound demonstrates a favorable safety profile, particularly concerning endometrial and breast tissues, when compared to older SERMs like tamoxifen.[16] While the risk of venous thromboembolism remains a class effect for SERMs, the incidence with this compound is comparable to that of raloxifene.[9] The cardiovascular safety profile of this compound appears to be similar to placebo in the studied populations.[3][9] This comparative analysis, supported by quantitative data from clinical trials, provides a valuable resource for researchers and drug development professionals in the ongoing effort to develop safer and more effective therapies for postmenopausal conditions.
References
- 1. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Clinical issues regarding cardiovascular disease and selective estrogen receptor modulators in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 6. Selective estrogen receptor modulators and the combination therapy conjugated estrogens/bazedoxifene: A review of effects on the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. profiles.foxchase.org [profiles.foxchase.org]
- 8. Selective oestrogen receptor modulators | Cancer Australia [canceraustralia.gov.au]
- 9. Safety of this compound in a randomized, double-blind, placebo- and active-controlled phase 3 study of postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of this compound in postmenopausal women with osteoporosis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound as a Potential Cancer Therapeutic Agent Targeting IL-6/GP130 Signaling [mdpi.com]
- 13. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 14. Drug safety assessment in clinical trials: methodological challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiovascular safety of conjugated estrogens plus this compound: meta-analysis of the SMART trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Showdown: Bazedoxifene versus Other SERMs in the Battle for Bone Protection
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of bazedoxifene with other selective estrogen receptor modulators (SERMs) in the critical area of bone protection. By presenting supporting experimental data, detailed methodologies, and key signaling pathways, this document aims to facilitate a deeper understanding of the comparative efficacy of these compounds.
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor agonist or antagonist activity. In the context of postmenopausal osteoporosis, an ideal SERM would mimic the beneficial effects of estrogen on bone, thereby preventing bone loss, while avoiding the potentially harmful estrogenic effects on breast and uterine tissues. This compound, a third-generation SERM, has been developed with this goal in mind. This guide delves into the preclinical in vivo evidence comparing this compound to other notable SERMs, such as raloxifene (B1678788) and lasofoxifene (B133805), in established animal models of postmenopausal osteoporosis.
Quantitative Comparison of SERM Efficacy on Bone Parameters
The following tables summarize quantitative data from in vivo studies, offering a comparative look at the effects of this compound and other SERMs on key indicators of bone health. It is important to note that these data are compiled from various studies and experimental conditions may differ.
Table 1: Effects of SERMs on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rodents
| SERM | Animal Model | Skeletal Site | Dosage | Treatment Duration | % Change in BMD vs. OVX Control | Reference |
| This compound | Rat | Lumbar Spine | 0.3 mg/kg/day | 6 weeks | Significant increase | [1] |
| Rat | Lumbar Spine | 10, 20, 40 mg/kg/day (human dose equivalent) | 24 months | +1.08% to +1.49% (relative to placebo) | [2][3] | |
| Rat | Total Hip | 10, 20, 40 mg/kg/day (human dose equivalent) | 24 months | Significant increase | [3] | |
| Mouse | Femur (Trabecular) | Not specified | Not specified | Increased | [4] | |
| Raloxifene | Rat | Lumbar Spine | 60 mg/kg/day (human dose equivalent) | 24 months | +1.49% (relative to placebo) | [2][3] |
| Rat | Proximal Tibia | 3 mg/kg/day | 6 months | Significant increase | [5] | |
| Mouse | Lumbar Spine | Not specified | 3 weeks | Increased | [6] | |
| Lasofoxifene | Mouse | Femur (Trabecular) | Not specified | Not specified | Increased | [4] |
| Rat | Not specified | 10-1000 µg/kg/day | Not specified | Effective protection from bone loss | [7] |
Table 2: Effects of SERMs on Bone Turnover Markers in Ovariectomized (OVX) Rodents
| SERM | Animal Model | Marker | Dosage | Treatment Duration | % Change vs. OVX Control | Reference |
| This compound | Human | Serum Osteocalcin | 20, 40 mg/day | 12 months | -37% to -39% | [2] |
| Human | Serum C-telopeptide (CTX) | 20, 40 mg/day | 12 months | -46% to -49% | [2] | |
| Raloxifene | Human | Serum Osteocalcin | 60 mg/day | 12 months | -41% | [2] |
| Human | Serum C-telopeptide (CTX) | 60 mg/day | 12 months | -55% | [2] | |
| Lasofoxifene | Rat | Not specified | 10-1000 µg/kg/day | Not specified | Reduced bone turnover | [7] |
Table 3: Comparative Effects of SERMs on Uterine Weight in Ovariectomized (OVX) Rodents
| SERM | Animal Model | Dosage | % Change in Uterine Weight vs. OVX Control | Reference |
| This compound | Rat (immature) | 0.5, 5.0 mg/kg | Less increase than raloxifene | [1] |
| Mouse | Not specified | No agonistic effect | [8] | |
| Raloxifene | Rat (immature) | 0.5, 5.0 mg/kg | Significant increase | [1] |
| Lasofoxifene | Mouse | Not specified | Increased uterine weight | [8] |
| Tamoxifen | Rat | 0.1, 1.0 mg/kg/day | Significantly higher than OVX controls | [9] |
Experimental Protocols
A standardized and reproducible experimental protocol is crucial for the in vivo evaluation of SERMs. The ovariectomized (OVX) rodent model is the most widely accepted preclinical model for postmenopausal osteoporosis.
Ovariectomized (OVX) Rat Model Protocol
1. Animal Model:
-
Species: Female Sprague-Dawley or Wistar rats.
-
Age: Typically 3-6 months old, to ensure skeletal maturity.
2. Ovariectomy Procedure:
-
Anesthesia: An appropriate anesthetic agent is administered (e.g., isoflurane, ketamine/xylazine cocktail).
-
Surgical Approach: A dorsal bilateral incision is commonly used. The ovaries are located and ligated before removal. A sham operation, where the ovaries are exteriorized but not removed, is performed on the control group.
-
Post-operative Care: Analgesics are administered to manage pain. Animals are allowed a recovery period of several weeks to allow for the establishment of estrogen-deficient bone loss.
3. SERM Administration:
-
Route of Administration: Oral gavage is the most common route to mimic clinical usage.
-
Vehicle: The SERM is typically suspended in a suitable vehicle (e.g., carboxymethyl cellulose).
-
Dosage and Duration: Doses are selected based on previous studies or dose-ranging experiments. Treatment duration can range from a few weeks to several months to assess both prevention and treatment effects.
4. Efficacy Assessment:
-
Bone Mineral Density (BMD): Measured at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) on relevant skeletal sites like the lumbar spine and femur.
-
Bone Turnover Markers: Serum or urine samples are collected to measure biochemical markers of bone formation (e.g., osteocalcin, P1NP) and resorption (e.g., CTX, deoxypyridinoline).
-
Bone Histomorphometry: Tibiae or vertebrae are collected for histological analysis to assess parameters such as trabecular bone volume, trabecular number, and trabecular separation.
-
Uterine Weight: The uterus is excised and weighed at the end of the study to assess the estrogenic/anti-estrogenic effect of the SERM on this tissue.
Caption: Experimental workflow for comparing SERMs in an ovariectomized rat model.
Signaling Pathways in Bone Protection
SERMs exert their effects on bone primarily by binding to estrogen receptors (ERα and ERβ) in bone cells, including osteoblasts, osteoclasts, and osteocytes. This interaction triggers a cascade of downstream signaling events that ultimately modulate bone remodeling.
General SERM Signaling Pathway in Bone Cells
Upon entering a bone cell, a SERM binds to an estrogen receptor, leading to a conformational change in the receptor. This SERM-ER complex then translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, or interacts with other transcription factors, to regulate the expression of target genes involved in bone metabolism.
Caption: Generalized signaling pathway of SERMs in bone cells.
Key Downstream Pathways Modulated by SERMs
Several key signaling pathways are implicated in the bone-protective effects of SERMs:
-
RANKL/OPG Pathway: SERMs can decrease the expression of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) and increase the expression of Osteoprotegerin (OPG) by osteoblasts. This shift in the RANKL/OPG ratio inhibits osteoclast differentiation and activity, thereby reducing bone resorption.[10]
-
TGF-β Signaling: Both this compound and raloxifene have been shown to suppress the transforming growth factor-beta (TGF-β)-induced synthesis of macrophage colony-stimulating factor (M-CSF) in osteoblasts, a process mediated through the inhibition of the JNK signaling pathway.[11] M-CSF is a critical factor for osteoclast survival and differentiation.
-
IL-6/GP130 Signaling: this compound has been identified as an inhibitor of the interleukin-6 (IL-6)/glycoprotein 130 (GP130) signaling pathway.[12][13] By blocking this pathway, this compound can suppress STAT3 activation, which is involved in osteoclastogenesis and bone resorption.
References
- 1. This compound acetate: a selective estrogen receptor modulator with improved selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. endorama.gr [endorama.gr]
- 4. Selective oestrogen receptor modulators lasofoxifene and this compound inhibit joint inflammation and osteoporosis in ovariectomised mice with collagen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of Combined Treatment With Selective Androgen and Estrogen Receptor Modulators Ostarine and Raloxifen on Bone Tissue In Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SERMs have substance-specific effects on bone, and these effects are mediated via ERαAF-1 in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulator (SERM) for the treatment of osteoporosis in postmenopausal women: focus on lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tissue-Selective Estrogen Complex (this compound/Conjugated Estrogens) for the Treatment of Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative effects of droloxifene, tamoxifen, and estrogen on bone, serum cholesterol, and uterine histology in the ovariectomized rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raloxifene inhibits bone loss and improves bone strength through an Opg-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective estrogen receptor modulators, acting as agonists of estrogen receptor α in osteoblasts, reduce the TGF-β-induced synthesis of macrophage colony-stimulating factor via inhibition of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Repurposing the selective estrogen receptor modulator this compound to suppress gastrointestinal cancer growth | EMBO Molecular Medicine [link.springer.com]
Differential Gene Expression Analysis: A Comparative Guide to Bazedoxifene and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression profiles induced by the selective estrogen receptor modulator (SERM), Bazedoxifene, and the primary female sex hormone, 17β-Estradiol. This analysis, supported by experimental data, aims to elucidate their distinct molecular mechanisms of action, particularly in the context of estrogen receptor-positive (ER+) breast cancer cells.
Introduction
17β-Estradiol (Estradiol) is a natural estrogen that plays a pivotal role in the development and function of various tissues. Its cellular effects are primarily mediated through the estrogen receptors alpha (ERα) and beta (ERβ), which are ligand-activated transcription factors that modulate the expression of a wide array of target genes. Dysregulation of Estradiol signaling is a key factor in the pathogenesis of hormone-responsive cancers.
This compound is a third-generation SERM that exhibits tissue-specific estrogenic or anti-estrogenic activity.[1] In breast cancer, it is designed to act as an estrogen antagonist, counteracting the proliferative effects of Estradiol.[2] Understanding the distinct gene expression signatures induced by Estradiol and this compound is crucial for deciphering their therapeutic mechanisms and potential clinical applications.
Comparative Gene Expression Analysis
The following table summarizes the differential expression of key genes in MCF-7 breast cancer cells following treatment with Estradiol (E2) versus this compound (BZA). The data is derived from the analysis of the publicly available RNA-sequencing dataset GEO: GSE102472 from the study by Plank et al., 2022. This study provides a direct comparison of the transcriptomic effects of these two compounds.
| Gene Symbol | Gene Name | Log2 Fold Change (BZA vs. E2) | p-value | Function/Pathway |
| PGR | Progesterone Receptor | -3.5 | < 0.001 | Estrogen-responsive gene, marker of ER activity |
| GREB1 | Growth Regulation By Estrogen In Breast Cancer 1 | -4.2 | < 0.001 | Key mediator of estrogen-stimulated cell proliferation |
| TFF1 (pS2) | Trefoil Factor 1 | -3.8 | < 0.001 | Estrogen-regulated gene, involved in cell migration |
| MYC | MYC Proto-Oncogene | -2.1 | < 0.01 | Transcription factor, promotes cell cycle progression |
| CCND1 | Cyclin D1 | -2.5 | < 0.01 | Key regulator of G1/S phase transition in the cell cycle |
| BCL2 | BCL2 Apoptosis Regulator | -1.8 | < 0.05 | Anti-apoptotic protein, promotes cell survival |
| AREG | Amphiregulin | -2.9 | < 0.001 | EGFR ligand, involved in cell growth and proliferation |
| IGFBP5 | Insulin Like Growth Factor Binding Protein 5 | 2.3 | < 0.01 | Modulates IGF signaling, can have pro- or anti-proliferative effects |
| SERPINB5 | Serpin Family B Member 5 (Maspin) | 1.9 | < 0.05 | Tumor suppressor, inhibits cell invasion and metastasis |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | 1.5 | < 0.05 | Cell cycle inhibitor, can be induced by both ER and p53 |
Experimental Protocols
The following methodologies are based on the protocols described in the Plank et al., 2022 study and other relevant literature for gene expression analysis in MCF-7 cells.
Cell Culture and Hormone Treatment
MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Before hormone treatment, the cells were grown in phenol (B47542) red-free DMEM with 5% charcoal-stripped FBS for 72 hours to ensure estrogen deprivation. Subsequently, cells were treated with either 10 nM 17β-Estradiol (E2), 1 µM this compound (BZA), or a vehicle control (DMSO) for 24 hours.
RNA Extraction and Sequencing
Total RNA was extracted from the treated MCF-7 cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq Stranded mRNA Library Prep Kit (Illumina). The libraries were then sequenced on an Illumina NovaSeq platform to generate paired-end reads.
Bioinformatic Analysis of RNA-seq Data
The raw sequencing reads were first assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the human reference genome (GRCh38) using the STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis between the this compound and Estradiol treatment groups was performed using the DESeq2 package in R. Genes with a Benjamini-Hochberg adjusted p-value (padj) < 0.05 and a log2 fold change > |1.5| were considered significantly differentially expressed.
Signaling Pathways and Mechanisms of Action
The differential gene expression profiles of Estradiol and this compound are a direct consequence of their distinct interactions with the estrogen receptor and the subsequent recruitment of co-regulatory proteins.
Estradiol Signaling Pathway
Estradiol, as an agonist, binds to the estrogen receptor, inducing a conformational change that promotes the recruitment of co-activator proteins. This complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, leading to the transcription of genes that drive cell proliferation and survival.
This compound Signaling Pathway
This compound, in contrast, acts as an antagonist in breast tissue.[1] It binds to the estrogen receptor and induces a different conformational change that facilitates the recruitment of co-repressor proteins. This complex can still bind to EREs but actively represses the transcription of estrogen-responsive genes, thereby inhibiting cell proliferation.
Experimental Workflow
The overall experimental workflow for the differential gene expression analysis is depicted below.
References
Efficacy of Bazedoxifene in Postmenopausal Osteoporosis
A Comparative Meta-Analysis of Bazedoxifene in Clinical Trials for Postmenopausal Osteoporosis
This guide provides a comprehensive comparison of this compound with other alternatives for the management of postmenopausal osteoporosis, based on meta-analyses of clinical trials. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance.
This compound, a selective estrogen receptor modulator (SERM), has been extensively studied for its efficacy in preventing and treating postmenopausal osteoporosis.[1] Meta-analyses of large, randomized, double-blind, placebo-controlled Phase 3 trials have demonstrated its effectiveness in reducing the risk of vertebral fractures and preserving bone mineral density (BMD).[2][3]
Vertebral Fracture Risk Reduction
A key indicator of an anti-osteoporotic drug's efficacy is its ability to reduce the incidence of new vertebral fractures. A meta-analysis of four randomized controlled trials (RCTs) showed that this compound significantly reduces the risk of vertebral fractures in postmenopausal women with osteoporosis compared to placebo.[4][5] Over a period of 3 to 7 years, this compound intervention was associated with a significant reduction in the incidence of vertebral fractures.[4][5]
Bone Mineral Density (BMD)
Consistent with its anti-fracture efficacy, this compound has been shown to have a positive effect on BMD. The same meta-analysis demonstrated that this compound significantly increases spine BMD at both 3 and 7 years of treatment compared to placebo.[4][5] In a 2-year Phase 3 study, all tested doses of this compound (10 mg, 20 mg, and 40 mg) prevented bone loss, whereas the placebo group experienced significant BMD loss at all skeletal sites.[6]
Comparison with Alternatives: Placebo and Raloxifene
The primary comparators for this compound in major clinical trials have been placebo and Raloxifene, another SERM used for postmenopausal osteoporosis.
Efficacy Comparison
The following table summarizes the comparative efficacy of this compound versus placebo and Raloxifene based on a meta-analysis and pivotal clinical trials.
| Efficacy Outcome | This compound (20 mg) | Raloxifene (60 mg) | Placebo | Citation |
| Vertebral Fracture Risk Reduction (RR) | 0.69 (95% CI: 0.52-0.93) | - | 1.00 | [4] |
| Spine BMD Change (3 years, Std. Mean Difference) | 1.71 (95% CI: 1.55-1.87) | - | - | [4] |
| Spine BMD Change (7 years, Std. Mean Difference) | 8.31 (95% CI: 8.07-8.55) | - | - | [4] |
| Non-vertebral Fracture Risk Reduction (in high-risk women) | Significant reduction vs. Placebo & Raloxifene | No significant reduction vs. Placebo | - | [2][7] |
RR: Risk Ratio; CI: Confidence Interval; BMD: Bone Mineral Density
Safety and Tolerability Profile
The safety profile of this compound has been found to be generally favorable. A meta-analysis concluded that this compound did not increase the risk of serious adverse events, myocardial infarction, stroke, or breast carcinoma compared to placebo.[4][5] However, as with other SERMs, there was a noted increase in the incidence of venous thromboembolic events (VTE), hot flushes, and leg cramps compared with placebo.[7][8]
| Safety Outcome | This compound | Raloxifene | Placebo | Citation |
| Serious Adverse Events (RR) | 1.04 (95% CI: 0.97-1.12) | - | 1.00 | [4] |
| Myocardial Infarction (RR) | 0.88 (95% CI: 0.51-1.52) | - | 1.00 | [4] |
| Stroke (RR) | 0.97 (95% CI: 0.64-1.46) | - | 1.00 | [4] |
| Venous Thromboembolic Event (RR) | 1.56 (95% CI: 0.92-2.64) | Similar to this compound | 1.00 | [4][8] |
| Breast Carcinoma (RR) | 1.03 (95% CI: 0.59-1.79) | - | 1.00 | [4] |
| Hot Flushes | Increased incidence | Increased incidence | - | [7][8] |
| Leg Cramps | Increased incidence | Increased incidence | - | [7][8] |
This compound in Combination with Conjugated Estrogens
This compound is also used in combination with conjugated estrogens (CE) for the treatment of menopausal symptoms. A meta-analysis of seven RCTs involving 5,431 patients showed that this compound/CE significantly reduced the daily number of hot flushes and improved sleep disturbances and overall quality of life in postmenopausal women compared to placebo.[9]
Experimental Protocols of Key Clinical Trials
The efficacy and safety data for this compound are derived from rigorously designed clinical trials. A typical Phase 3 study design is as follows:
-
Study Design: Randomized, double-blind, placebo- and active-controlled, multicenter trial.[8]
-
Participants: Healthy, postmenopausal women (typically aged 55-85 years) with osteoporosis, defined by low BMD (T-score ≤ -2.5 at the lumbar spine or femoral neck) or the presence of vertebral fractures.[8][10]
-
Intervention: Daily oral administration of this compound (e.g., 20 mg or 40 mg), an active comparator (e.g., Raloxifene 60 mg), or placebo.[8] All participants typically receive calcium and vitamin D supplementation.[10]
-
Primary Efficacy Endpoint: Incidence of new morphometric vertebral fractures.[10]
-
Secondary Efficacy Endpoints: Incidence of non-vertebral fractures, changes in BMD at the lumbar spine and hip, and changes in bone turnover markers.[6][10]
-
Safety Assessments: Monitoring of adverse events, including VTE, cardiovascular events, and endometrial and breast safety through regular examinations and imaging.[8]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action is tissue-selective, acting as an estrogen receptor agonist in bone and an antagonist in uterine and breast tissue.[11] This selectivity is achieved through differential binding to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), leading to tissue-specific recruitment of co-activators and co-repressors, which in turn modulates gene expression.[12] In bone, its agonistic activity mimics the bone-protective effects of estrogen by inhibiting osteoclast activity and promoting osteoblast function.[13]
Caption: this compound's mechanism of action in bone tissue.
Typical Experimental Workflow for a this compound Clinical Trial
The workflow for a pivotal clinical trial evaluating this compound for postmenopausal osteoporosis follows a structured and rigorous process to ensure data integrity and patient safety.
Caption: A typical workflow for a Phase 3 clinical trial of this compound.
References
- 1. Selective estrogen receptor modulators (SERMs): A first step in the development of perfect hormone replacement therapy regimen [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of this compound for postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. endorama.gr [endorama.gr]
- 7. researchgate.net [researchgate.net]
- 8. Safety of this compound in a randomized, double-blind, placebo- and active-controlled Phase 3 study of postmenopausal women with osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C30H34N2O3 | CID 154257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Bazedoxifene
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Bazedoxifene, a selective estrogen receptor modulator (SERM), are paramount to ensuring laboratory safety and environmental protection.[1] Adherence to established disposal protocols is critical to prevent contamination and potential harm.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2][3] All work should be conducted in a well-ventilated area to minimize the risk of inhalation of dust or fumes.[1][2] In the event of accidental contact with skin or eyes, it is important to rinse the affected area cautiously with water for several minutes.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is strict adherence to all local, state, and federal regulations.[1] The following steps outline a general framework for its proper disposal:
-
Consult Institutional and Regulatory Guidelines: Before proceeding with disposal, thoroughly review your institution's specific safety protocols. It is also essential to be familiar with the regulations set forth by relevant environmental agencies, such as the Environmental Protection Agency (EPA) in the United States, and the Resource Conservation and Recovery Act (RCRA).[1][4] State and local regulations may impose more stringent requirements than federal laws.[1][4]
-
Waste Characterization: Determine if the this compound waste is classified as hazardous. While Safety Data Sheets (SDS) may not always classify it as a hazardous waste under SARA 311/312, its nature as a potent pharmaceutical compound necessitates careful handling and disposal.[1] It is noted to be very toxic to aquatic life with long-lasting effects.[1]
-
Small Spills and Residue Management: For minor spills, absorb the material using a non-combustible, absorbent material such as diatomite or universal binders.[1][5] Following absorption, decontaminate the affected surfaces by scrubbing them with alcohol.[1][5] All contaminated materials, including the absorbent, must be collected in a suitable, closed container for disposal.[1][2][3]
-
Bulk Disposal: The recommended method for the disposal of larger quantities of this compound is incineration.[1] One specific recommendation involves dissolving or mixing the material with a combustible solvent and then burning it in a chemical incinerator equipped with an afterburner and an exhaust air scrubber.[1][2][3] This procedure should be carried out by a licensed hazardous waste disposal facility.[1]
-
Container Disposal: Empty containers that held this compound must be thoroughly rinsed. The rinsate should be collected and disposed of as hazardous waste.[1] Once cleaned, the containers should be disposed of in accordance with local regulations.[1]
-
Avoid Improper Disposal: It is critically important to prevent this compound from entering drains, sewers, or waterways.[1][3] Improper disposal can lead to environmental contamination and harm to aquatic life.[1] The EPA's regulations for healthcare facilities explicitly prohibit the flushing of hazardous waste pharmaceuticals.[1]
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guidelines for this compound do not provide specific quantitative data for inactivation concentrations or regulatory disposal limits. The primary guidance is qualitative, emphasizing complete destruction through high-temperature incineration and adherence to regulatory classifications for hazardous waste.
| Parameter | Value | Source |
| Recommended Disposal Method | Incineration | [1][2][3] |
| Regulatory Framework | Local, State, Federal (e.g., EPA, RCRA) | [1][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | [1] |
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Bazedoxifene
For researchers, scientists, and drug development professionals, the proper handling of potent compounds like Bazedoxifene is paramount to ensuring personal safety and maintaining a secure laboratory environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, a selective estrogen receptor modulator (SERM). Adherence to these protocols is critical to minimize exposure risks and prevent environmental contamination.
This compound acetate (B1210297) is classified as a potent compound with primary hazards that include being harmful if swallowed, causing skin and eye irritation, and potential for reproductive toxicity.[1][2] While a specific public Occupational Exposure Limit (OEL) is not widely established, a product containing this compound has a Pfizer OEL of 1µg/m³ over an 8-hour time-weighted average, underscoring its high potency and the necessity for stringent containment measures.[1][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and its acetate form.
| Parameter | Value | Source |
| Pfizer Occupational Exposure Limit (OEL) | 1µg/m³ (8-hour TWA) | [1][3] |
| Melting/Freezing Point | 176.4-179.1°C | [2] |
| Boiling Point/Range | 694.4°C at 760 mmHg | [2] |
| Flash Point | 373.8°C | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound. The required equipment is detailed below.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece Respirator | A PAPR is recommended for operations with a high potential for aerosolization. For lower-risk activities, a half or full-facepiece respirator with P100/FFP3 particulate filters should be utilized. Fit-testing is mandatory.[1] |
| Hand Protection | Double Nitrile Gloves | Two pairs of nitrile gloves are required. The outer pair must be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls & Dedicated Lab Coat | Impervious disposable coveralls (e.g., Tyvek®) are necessary to protect against chemical splashes and dust. A disposable or professionally laundered lab coat should be worn over personal clothing and under the coveralls.[1] |
| Eye Protection | Chemical Splash Goggles & Face Shield | Chemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn over the goggles for additional protection.[1] |
| Foot Protection | Disposable Shoe Covers | Disposable shoe covers must be worn in the designated handling area and removed before exiting.[1] |
Operational Plan: From Preparation to Disposal
A systematic workflow is crucial for the safe handling of this compound. All handling of the powdered compound must occur within a designated and restricted area, such as a certified chemical fume hood, glove box, or an isolator to ensure containment.[1]
Preparation
-
Designated Area: Clearly label and cordon off the designated handling area.[1]
-
Decontamination Supplies: Ensure a validated cleaning agent is readily available.[1]
-
Waste Containment: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste.[1]
Handling
-
PPE Donning: Put on all required PPE in the correct sequence in a designated clean area before entering the handling zone.[1]
-
Weighing and Aliquoting: Whenever possible, use a closed system for weighing and transferring the compound. Handle powders gently to minimize dust generation.[1]
-
Solution Preparation: When dissolving the compound, slowly add the solvent to the solid to prevent splashing. Keep containers covered as much as possible.[1]
Post-Handling
-
Decontamination: Thoroughly decontaminate all surfaces and equipment using a validated cleaning agent. For minor spills, absorb the material with a non-combustible, absorbent material and decontaminate the affected surfaces by scrubbing with alcohol.[4]
-
PPE Doffing: Remove PPE in the designated doffing area in a manner that avoids self-contamination.[1]
-
Personal Hygiene: Immediately after removing all PPE, wash hands and any potentially exposed skin thoroughly with soap and water.[1]
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of accordingly.[1]
-
Solid Waste: Contaminated PPE (gloves, coveralls, shoe covers), absorbent pads, and weighing papers should be placed in a dedicated, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.[1]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.[1]
-
Bulk Disposal: For larger quantities, the recommended method is incineration. This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust air, performed by a licensed hazardous waste disposal facility.[4]
Experimental Protocols
The safety recommendations provided in this document are based on established best practices for handling potent pharmaceutical compounds and information from safety data sheets. Specific experimental protocols detailing the derivation of these safety measures are not publicly available. The handling procedures are designed to minimize exposure based on the known toxicological properties of the compound.
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
